molecular formula C17H24O12 B037891 Sesamoside CAS No. 117479-87-5

Sesamoside

货号: B037891
CAS 编号: 117479-87-5
分子量: 420.4 g/mol
InChI 键: XZVXEPPPQBLGMQ-HISQCTEXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sesamoside is a potent lignan compound primarily isolated from sesame seeds (Sesamum indicum) and its hulls, garnering significant interest in pharmacological and nutraceutical research due to its multifaceted bioactivities. Its core research value lies in its powerful antioxidant and anti-inflammatory properties, which are primarily mediated through the modulation of the Nrf2/ARE signaling pathway. This mechanism enhances the expression of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), effectively combating oxidative stress. Consequently, this compound is a critical tool for investigating neuroprotection, with studies highlighting its potential in models of neurodegenerative diseases, as well as its hepatoprotective and cardioprotective effects. Researchers also utilize this compound to explore its anti-cancer properties, including the induction of apoptosis and inhibition of proliferation in various cancer cell lines. This compound offers a natural product-based approach to deciphering cellular defense mechanisms and developing novel therapeutic strategies, making it an invaluable asset for biochemical and pharmacological investigations.

属性

IUPAC Name

methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O12/c1-16-10-15(28-14-9(21)8(20)7(19)6(3-18)27-14)26-4-5(13(23)25-2)17(10,24)11(22)12(16)29-16/h4,6-12,14-15,18-22,24H,3H2,1-2H3/t6-,7-,8+,9-,10-,11-,12+,14+,15+,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVXEPPPQBLGMQ-HISQCTEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3C(OC=C(C3(C(C1O2)O)O)C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H]3[C@@H](OC=C([C@]3([C@@H]([C@@H]1O2)O)O)C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922430
Record name Methyl 2-(hexopyranosyloxy)-5a,6-dihydroxy-1a-methyl-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117479-87-5
Record name Sesamoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117479875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(hexopyranosyloxy)-5a,6-dihydroxy-1a-methyl-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SESAMOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2S45L3ZVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to Sesamoside: Chemical Structure, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesamoside is an iridoid glycoside that has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily isolated from medicinal plants such as Lamiophlomis rotata and Phlomoides younghushandii, this compound has demonstrated notable anti-inflammatory, analgesic, and anti-hypoxic properties in preclinical studies. Its mechanism of action often involves the modulation of key signaling pathways implicated in inflammation and cellular stress responses. This technical guide provides a comprehensive overview of the chemical structure of this compound, a summary of its biological activities with available quantitative data, and detailed experimental protocols for its isolation, characterization, and biological evaluation.

Chemical Structure and Properties

This compound is characterized by a complex iridoid core structure linked to a glucose moiety. Its systematic chemical identification is crucial for standardization and further research.

PropertyDataReference
IUPAC Name methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate[1]
Molecular Formula C₁₇H₂₄O₁₂[2]
Molecular Weight 420.37 g/mol [1]
CAS Number 117479-87-5[2]
Canonical SMILES CC12C3C(OC=C(C3(C(C1O2)O)O)C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O[1]
InChIKey XZVXEPPPQBLGMQ-WDYLJISYSA-N[1]
Chemical Family Iridoid Glycoside[2][3]

Spectroscopic Data:

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The 13C NMR spectral data is available in public databases, providing a reference for the identification of this compound.[1]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory effects being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects in various in vitro and in vivo models.[2] A key mechanism underlying this activity is the inhibition of pro-inflammatory signaling pathways.

Signaling Pathway: NF-κB/MAPK

In a model of septic shock induced by lipopolysaccharide (LPS), this compound was found to inhibit the NF-κB/MAPK signaling pathway. This inhibition leads to a reduction in the production of several pro-inflammatory cytokines.[4]

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK MAPK Pathway (ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, iNOS) MAPK->Cytokines NFkB->Cytokines This compound This compound This compound->MAPK Inhibits Phosphorylation This compound->NFkB Inhibits Inflammation Inflammatory Response Cytokines->Inflammation

Figure 1. this compound's inhibition of the NF-κB/MAPK signaling pathway.

Quantitative Data on Anti-inflammatory Effects:

AssayModelTreatmentResultReference
CytotoxicityRAW 264.7 MacrophagesThis compoundIC₅₀: 246.4 µM[4]
Cytokine ProductionLPS-stimulated RAW 264.7 cellsThis compoundDose-dependent reduction of TNF-α, IL-6, IL-1β, iNOS, and NO[4]
In vivo Sepsis ModelLPS-induced septic shock in miceThis compoundSignificant reduction in pro-inflammatory cytokines in spleen tissue[4]
Analgesic Activity

The iridoid glycosides from Lamiophlomis rotata, including this compound, have been traditionally used for pain relief.[2] Experimental studies have confirmed the antinociceptive properties of extracts containing these compounds.

Anti-hypoxic and Neuroprotective Effects

Recent studies have explored the potential of this compound in mitigating the effects of hypoxia. Network pharmacology approaches have suggested that its anti-hypoxic mechanism may involve the regulation of inflammatory and metabolic pathways. While direct neuroprotective studies on this compound are emerging, related compounds from sesame have shown promise in protecting against neuronal damage.

Experimental Protocols

This section provides an overview of methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound

This compound is typically isolated from the dried aerial parts or rhizomes of Lamiophlomis rotata.

Workflow for Isolation and Purification:

G Start Dried Plant Material (Lamiophlomis rotata) Extraction Extraction with Ethanol/Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Macroporous Resin, Silica Gel) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation HPLC Preparative HPLC Fractionation->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization

Figure 2. General workflow for the isolation and purification of this compound.

Detailed Protocol Outline:

  • Extraction: The powdered plant material is extracted with a suitable solvent, typically 70-80% ethanol or methanol, at room temperature for an extended period.[5]

  • Preliminary Purification: The resulting crude extract is subjected to column chromatography using macroporous adsorbent resins or silica gel to separate fractions based on polarity.[5]

  • Fine Purification: Fractions enriched with iridoid glycosides are further purified using preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.[6]

  • Structural Characterization: The purity and structure of the isolated compound are confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[1][7]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assay: A preliminary MTT or CCK-8 assay is performed to determine the non-toxic concentration range of this compound.

  • NO Production Assay:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

    • After 24 hours of incubation, the supernatant is collected.

    • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of this compound by measuring its ability to reduce pain-induced abdominal constrictions.

Methodology:

  • Animal Model: Male Swiss albino mice are used and fasted overnight with free access to water.

  • Drug Administration: Animals are divided into groups and orally or intraperitoneally administered with vehicle, a standard analgesic drug (e.g., aspirin), or different doses of this compound.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.

  • Observation: The number of abdominal writhes (stretching of the hind limbs and contraction of the abdominal muscles) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties and emerging evidence for its analgesic and anti-hypoxic activities. Its mechanism of action, particularly the inhibition of the NF-κB/MAPK pathway, provides a solid foundation for its potential therapeutic applications. The experimental protocols outlined in this guide offer a starting point for researchers to further investigate the pharmacological profile of this compound and explore its potential as a lead compound in drug development programs. Further studies are warranted to fully elucidate its mechanisms of action in different disease models and to establish its safety and efficacy in clinical settings.

References

Sesamoside: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamoside, an iridoid glucoside, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a detailed overview of the natural sources of this compound, the history of its discovery and structural elucidation, comprehensive experimental protocols for its isolation and characterization, and an in-depth look at its modulation of key signaling pathways.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the Lamiaceae and Pedaliaceae families. While its presence is noted in several plants, the concentration can vary significantly.

Primary Natural Sources:

  • Sesamum indicum L. (Sesame): A well-known oilseed crop, sesame seeds are a source of various lignans and related compounds. While this compound is present, its concentration is generally lower compared to other lignans like sesamin and sesamolin[1][2][3].

  • Phlomis Species: Several species within the Phlomis genus, commonly known as Jerusalem sage, are rich sources of iridoid glycosides, including this compound. Documented species include:

    • Phlomis younghusbandii[4]

    • Phlomis umbrosa[1]

    • Phlomis medicinalis

    • Phlomis rigida[5]

  • Lamium garganicum L.: This species of flowering plant in the mint family has also been identified as a natural source of this compound[6].

  • Pedicularis muscicola Maxim.: A species of lousewort, this plant has been reported to contain this compound.

Quantitative Data:

CompoundPlant SourcePlant PartConcentration Range (mg/g of seed)Reference
SesaminSesamum indicumSeeds1.11 - 9.41[1]
SesamolinSesamum indicumSeeds0.20 - 3.35[1]
This compound Sesamum indicum Seeds Data not available
This compound Phlomis spp. Aerial Parts/Roots Data not available
This compound Lamium garganicum Aerial Parts Data not available

Discovery and Structural Elucidation

The precise first report of the discovery and structural elucidation of this compound is not prominently documented in readily accessible scientific literature. It is often cited in studies focusing on the phytochemical analysis of various plant species, particularly within the Phlomis genus, where its structure has been confirmed through modern spectroscopic techniques.

The structural identification of this compound has been accomplished through a combination of spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the carbon-hydrogen framework and the connectivity of the molecule.

  • 2D-NMR Techniques (COSY, HSQC, HMBC): To establish detailed correlations between protons and carbons, confirming the final structure.

The elucidated structure of this compound is that of an iridoid glucoside, characterized by a core iridoid skeleton attached to a glucose molecule.

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process that leverages chromatographic techniques. The following is a generalized protocol based on methodologies reported for the isolation of iridoid glycosides from Phlomis species.

1. Preparation of Plant Material:

  • The aerial parts or roots of the plant (e.g., Phlomis umbrosa) are collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature.

  • The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

3. Solvent Partitioning:

  • The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to remove non-polar and moderately polar compounds. The aqueous layer, containing the more polar glycosides, is retained.

4. Column Chromatography:

  • Silica Gel Chromatography: The concentrated aqueous extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of increasing polarity, typically starting with a mixture of CHCl₃ and MeOH and gradually increasing the proportion of MeOH. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound, as identified by TLC, are further purified using preparative HPLC on a reversed-phase column (e.g., C18). A common mobile phase is a gradient of acetonitrile (ACN) and water.

5. Characterization:

  • The purity of the isolated this compound is confirmed by analytical HPLC.

  • The structure of the purified compound is then elucidated using spectroscopic methods as described in the "Discovery and Structural Elucidation" section.

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Dried & Powdered Plant Material extraction Methanol Extraction plant_material->extraction Extraction partitioning Solvent Partitioning (Hexane, CHCl3, EtOAc) extraction->partitioning Fractionation silica_gel Silica Gel Column Chromatography partitioning->silica_gel Purification prep_hplc Preparative HPLC silica_gel->prep_hplc Fine Purification pure_this compound Pure this compound prep_hplc->pure_this compound Isolation

A generalized workflow for the isolation of this compound from plant material.

Biological Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate the transcription of inflammatory genes.

Recent studies have demonstrated that this compound can inhibit this pathway. It has been shown to restrict the nuclear localization of the p65 subunit of NF-κB and inhibit the phosphorylation of upstream kinases ERK and JNK[6]. This action effectively blocks the inflammatory cascade.

This compound's Inhibition of the NF-κB Pathway

NFkB_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds to IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65) IkappaB->NFkB sequesters NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc translocates This compound This compound This compound->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA binds to Inflammation Inflammatory Gene Transcription DNA->Inflammation leads to

This compound inhibits the translocation of NF-κB to the nucleus, preventing inflammatory gene transcription.
Putative Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.

While direct evidence for the activation of the Nrf2 pathway by this compound is currently limited, other lignans from sesame, such as sesamol, have been shown to upregulate this pathway. It is hypothesized that this compound may act similarly, promoting the dissociation of Nrf2 from Keap1 and initiating the antioxidant response. Further research is needed to confirm this mechanism for this compound.

Hypothesized Nrf2 Pathway Activation by this compound

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates This compound This compound (Hypothesized) This compound->Keap1 may induce conformational change ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes leads to

Hypothesized mechanism of Nrf2 pathway activation by this compound, based on related compounds.

Conclusion

This compound is a promising iridoid glucoside with demonstrated anti-inflammatory properties and potential antioxidant activity. Its natural occurrence in several plant families, particularly Phlomis species, makes it an accessible target for natural product research. While the foundational knowledge of its chemistry and biological activity is established, further research is required to quantify its presence in various natural sources, fully elucidate its discovery history, and confirm its mechanism of action on the Nrf2 pathway. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

The Biosynthesis of Sesamoside in Sesamum indicum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamum indicum L., commonly known as sesame, is a globally cultivated oilseed crop valued for its nutritional and medicinal properties. Beyond its well-known lignans, such as sesamin and sesamolin, sesame produces a diverse array of secondary metabolites, including iridoids. Sesamoside, an iridoid glucoside found in sesame leaves, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in Sesamum indicum, integrating available quantitative data, detailed experimental protocols, and visual representations of the biochemical processes. While the complete pathway is yet to be fully elucidated, this document synthesizes existing knowledge on iridoid biosynthesis to propose a putative pathway for this compound.

Core Biosynthesis Pathway of Iridoids and the Putative Pathway of this compound

The biosynthesis of iridoids originates from the methylerythritol phosphate (MEP) pathway, which produces the universal precursor for monoterpenoids, geranyl pyrophosphate (GPP). The formation of the characteristic iridoid skeleton involves a series of enzymatic reactions, including oxidation, cyclization, and glycosylation. Although the specific enzymes for this compound biosynthesis in Sesamum indicum have not been fully characterized, a putative pathway can be constructed based on the general iridoid biosynthetic pathway and the co-occurrence of other iridoids in sesame.

The initial steps are believed to involve the conversion of GPP to the iridoid scaffold, nepetalactol. This is followed by a series of modifications, including hydroxylation, oxidation, and glycosylation, to yield this compound and other related iridoids found in sesame, such as lamalbid and shanzhiside methyl ester.

Putative Biosynthesis Pathway of this compound

This compound Biosynthesis Pathway GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES 8-Hydroxygeraniol 8-Hydroxygeraniol Geraniol->8-Hydroxygeraniol G8H 8-Oxogeranial 8-Oxogeranial 8-Hydroxygeraniol->8-Oxogeranial 8-HGO Nepetalactol Nepetalactol 8-Oxogeranial->Nepetalactol ISY Iridoid_Intermediates Further Iridoid Intermediates Nepetalactol->Iridoid_Intermediates Hydroxylation, Oxidation, Glycosylation This compound This compound Iridoid_Intermediates->this compound Specific Enzymes Lamalbid Lamalbid Iridoid_Intermediates->Lamalbid Specific Enzymes Shanzhiside Shanzhiside methyl ester Iridoid_Intermediates->Shanzhiside Specific Enzymes GES GES: Geraniol Synthase G8H G8H: Geraniol 8-hydroxylase 8-HGO 8-HGO: 8-hydroxygeraniol oxidoreductase ISY ISY: Iridoid Synthase

Caption: Putative biosynthetic pathway of this compound in Sesamum indicum.

Quantitative Data on Iridoid Content

Studies have quantified the accumulation of this compound and other iridoids in the leaves of Sesamum indicum at different growth stages. This data is crucial for understanding the regulation of the biosynthetic pathway and for optimizing harvesting times for maximum yield of the target compounds.

Table 1: Iridoid Content in Young Sesame Leaves at Different Growth Stages (% of Dry Weight) [1][2]

Growth StagePlant Height (cm)This compound (%)Lamalbid (%)Shanzhiside methyl ester (%)
130-700.38 - 0.870.29 - 1.750.04 - 1.07
474.5 ± 9.7Data not availableData not availableData not available

Note: The available data provides a range of content in young leaves and does not specify the exact growth stage for each value within the range.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires robust experimental methodologies for the extraction, identification, and quantification of iridoids, as well as for the characterization of the involved enzymes.

Extraction and Quantification of Iridoids from Sesamum indicum Leaves

This protocol outlines a general procedure for the extraction and analysis of iridoids, including this compound, from sesame leaf tissue.

a. Sample Preparation and Extraction:

  • Harvest fresh young leaves of Sesamum indicum.

  • Immediately freeze the leaves in liquid nitrogen and lyophilize to a constant dry weight.

  • Grind the dried leaves into a fine powder.

  • Accurately weigh approximately 100 mg of the powdered leaf tissue into a microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifuge the mixture at 12,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction process (steps 5-8) twice more with the remaining plant material.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of 50% methanol for analysis.

b. HPLC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Analysis Mode: Full scan and product ion scan (MS/MS) for identification and selected reaction monitoring (SRM) for quantification.

  • Quantification:

    • Prepare a calibration curve using an authentic standard of this compound.

    • Quantify the amount of this compound in the plant extracts by comparing the peak area to the calibration curve.

In Vitro Enzyme Assays for Key Biosynthetic Steps

To identify and characterize the enzymes involved in this compound biosynthesis, in vitro assays using recombinant enzymes are essential. The following provides a general workflow for such an assay, which would need to be adapted for specific enzymes as they are identified.

Enzyme Assay Workflow cluster_assay Enzyme Assay Components Gene_Identification Candidate Gene Identification (e.g., from transcriptome data) Cloning Cloning and Expression of Recombinant Protein Gene_Identification->Cloning Purification Protein Purification Cloning->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis Product Analysis (LC-MS, GC-MS) Assay->Analysis Enzyme Purified Enzyme Substrate Substrate (e.g., Geraniol, Nepetalactol) Cofactors Cofactors (e.g., NADPH, UDP-glucose) Buffer Buffer (optimal pH and temperature)

Caption: General workflow for in vitro enzyme assays.

Regulation of this compound Biosynthesis

The biosynthesis of iridoids is a tightly regulated process, influenced by developmental stage, tissue type, and environmental stimuli. While specific regulatory mechanisms for this compound biosynthesis in Sesamum indicum are not yet known, general principles of iridoid regulation likely apply.

  • Transcriptional Regulation: The expression of biosynthetic genes is a key control point. Transcription factors from families such as WRKY, MYB, and bHLH are known to regulate terpenoid biosynthesis in other plants and may play a role in controlling the expression of genes in the this compound pathway.

  • Developmental and Tissue-Specific Regulation: The accumulation of this compound primarily in the leaves and its variation with plant age suggest that its biosynthesis is under strict developmental control.

  • Elicitor-Induced Biosynthesis: In other plant systems, the production of secondary metabolites, including iridoids, can be induced by elicitors such as methyl jasmonate (MeJA). This suggests that this compound may play a role in the plant's defense response.

Conclusion and Future Perspectives

This technical guide has summarized the current knowledge regarding the biosynthesis of this compound in Sesamum indicum. While a putative pathway has been proposed based on the general principles of iridoid biosynthesis, further research is required to fully elucidate the specific enzymatic steps and regulatory mechanisms. The identification and characterization of the enzymes involved will be crucial for understanding the complete pathway and for potential metabolic engineering efforts to enhance the production of this compound. The provided experimental protocols offer a foundation for researchers to further investigate this intriguing biosynthetic pathway. Future studies employing transcriptomics, proteomics, and metabolomics will undoubtedly shed more light on the intricate network governing the production of this and other valuable secondary metabolites in sesame.

References

Physicochemical properties of Sesamoside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties and Biological Activities of Sesamoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an iridoid glycoside primarily isolated from Lamiophlomis rotata, has garnered significant attention in the scientific community for its notable analgesic, anti-inflammatory, and anti-hypoxic properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, its biological activities, and the underlying molecular mechanisms. Detailed experimental protocols for its extraction, quantification, and biological evaluation are presented, along with visualizations of its key signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for research and development purposes. These properties have been compiled from various chemical databases and scientific literature.

PropertyValueReference(s)
Molecular Formula C₁₇H₂₄O₁₂[1]
Molecular Weight 420.37 g/mol [1]
Exact Mass 420.12677620 Da[1]
CAS Number 117479-87-5[1]
IUPAC Name methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-ene-7-carboxylate[1]
Synonyms This compound, Q2S45L3ZVB, CHEMBL2048637[1]
Solubility Soluble in DMSO (84 mg/mL) and Methanol.[2]
Purity Commercially available with purity >98% (HPLC)[3]
Botanical Source Lamiophlomis rotata, Phlomis mongolica[1][3]

Spectral Data

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR data for this compound has been reported, providing key insights into its carbon skeleton. The chemical shifts are indicative of the iridoid glycoside structure.

  • ¹³C NMR (in CD₃OD): Chemical shifts have been cataloged in spectral databases.[4]

While specific ¹H NMR data is not detailed here, the general approach involves analyzing the chemical shifts, coupling constants, and signal multiplicities to assign protons to the molecular structure, a standard procedure for compounds of this class.[5][6]

2.2. Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.[1][7]

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, which are characteristic of its iridoid glycoside structure.[8][9]

Biological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory and anti-hypoxic activities.

3.1. Anti-inflammatory and Analgesic Effects

This compound has demonstrated significant anti-inflammatory and analgesic properties in animal studies. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10] The mechanism underlying these effects involves the inhibition of key inflammatory signaling pathways.

3.2. Anti-hypoxic Effects

Recent studies using network pharmacology have elucidated the anti-hypoxic mechanism of this compound. It is suggested that this compound exerts its anti-hypoxic effects by mitigating excessive immune responses and inhibiting the activation of inflammatory factors.[11] A crucial target in this mechanism is Aldo-Keto Reductase Family 1 Member B1 (AKR1B1), which plays a role in regulating oxidative stress and inflammation.[11][12]

Signaling Pathways

This compound modulates specific signaling pathways to exert its biological effects. The primary pathways identified are the NF-κB/MAPK and the AKR1B1-related pathways.

4.1. Inhibition of the NF-κB/MAPK Signaling Pathway

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of ERK and JNK, which are key components of the MAPK pathway.[10] This, in turn, downregulates the expression of NLRP3 and the p65 subunit of NF-κB, leading to a reduction in the systemic inflammatory response.[10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS MAPK_pathway MAPK Pathway LPS->MAPK_pathway ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK pERK p-ERK ERK->pERK pJNK p-JNK JNK->pJNK NFkB_pathway NF-κB Pathway pERK->NFkB_pathway pJNK->NFkB_pathway p65 p65 NFkB_pathway->p65 NLRP3 NLRP3 NFkB_pathway->NLRP3 Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) p65->Inflammatory_Cytokines NLRP3->Inflammatory_Cytokines This compound This compound This compound->pERK This compound->pJNK This compound->p65 This compound->NLRP3

Caption: this compound inhibits the NF-κB/MAPK signaling pathway.

4.2. Modulation of the AKR1B1 Pathway in Hypoxia

Network pharmacology studies have identified AKR1B1 as a key target of this compound in its response to hypoxia. This compound is believed to exert its anti-hypoxic effects by regulating AKR1B1, which is involved in glucose metabolism, oxidative stress, and inflammation.[11]

G Hypoxia Hypoxia AKR1B1 AKR1B1 (AR) Hypoxia->AKR1B1 dysregulates This compound This compound This compound->AKR1B1 regulates Inflammatory_Response Inflammatory Response AKR1B1->Inflammatory_Response Oxidative_Stress Oxidative Stress AKR1B1->Oxidative_Stress Cellular_Protection Cellular Protection (Anti-hypoxic effect) AKR1B1->Cellular_Protection leads to

Caption: this compound's anti-hypoxic effect via AKR1B1 regulation.

Experimental Protocols

5.1. Extraction and Isolation of this compound from Lamiophlomis rotata

A common method for the extraction and isolation of iridoid glycosides, including this compound, from Lamiophlomis rotata involves the following steps:

  • Extraction: The plant material is refluxed with 70% ethanol. The solvent is then removed under reduced pressure.[13]

  • Purification: The resulting residue is adsorbed and purified using polyamide resin chromatography. The 85% ethanolic elution is collected.[13]

  • Further Separation: A rapid chromatographic method using a methanol-water gradient elution can be employed to separate the iridoid glycosides.[7] The fractions containing this compound are collected and dried.

G Start Lamiophlomis rotata (Plant Material) Step1 Reflux with 70% Ethanol Start->Step1 Step2 Remove Solvent (Reduced Pressure) Step1->Step2 Step3 Polyamide Resin Chromatography Step2->Step3 Step4 Elute with 85% Ethanol Step3->Step4 Step5 Methanol-Water Gradient HPLC Step4->Step5 End Pure this compound Step5->End

Caption: Workflow for the extraction and isolation of this compound.

5.2. Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.

  • System: HPLC combined with a Photodiode Array (PDA) and Mass Spectrometry (MS) detector.[7]

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with methanol and water is effective for separation.[7]

  • Detection: The eluent is monitored by PDA and MS for identification and quantification.[7]

5.3. In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

  • Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours).

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS).

  • Analysis: The production of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in the cell culture supernatant is measured using appropriate assay kits (e.g., Griess reagent for NO, ELISA kits for cytokines).[14][15]

5.4. In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

  • Animal Model: Wistar rats are commonly used.

  • Grouping: Animals are divided into control, standard drug (e.g., Indomethacin), and this compound-treated groups.[16]

  • Administration: this compound is administered orally at different doses.

  • Induction of Edema: Carrageenan is injected into the subplantar region of the rat's hind paw.[16]

  • Measurement: The paw volume is measured at different time intervals after carrageenan injection to determine the percentage of edema inhibition.[16]

Conclusion

This compound is a promising natural product with well-defined physicochemical properties and significant therapeutic potential, particularly in the realms of inflammation and hypoxia-related conditions. Its mechanism of action, involving the modulation of the NF-κB/MAPK and AKR1B1 signaling pathways, provides a solid basis for further preclinical and clinical investigations. The detailed methodologies presented in this guide are intended to support and streamline future research efforts aimed at harnessing the full therapeutic potential of this compound.

References

Navigating the Solubility Landscape of Sesamoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sesamoside, an iridoid glucoside with significant therapeutic potential, presents a critical challenge in drug development and formulation: its solubility. This technical guide addresses the current state of knowledge regarding the solubility of this compound in various organic solvents. Despite a comprehensive review of scientific literature, specific quantitative solubility data for this compound remains elusive. This document, therefore, provides a foundational understanding based on the physicochemical properties of iridoid glycosides, offers solubility data for structurally related compounds found in Sesamum indicum, and presents a detailed experimental protocol for determining this compound solubility. This guide aims to equip researchers with the necessary information to approach formulation and experimental design involving this compound effectively.

Understanding this compound and its Solubility Profile

This compound is a complex natural compound belonging to the iridoid glucoside class. Its structure, characterized by a fused cyclopentanopyran ring system and a glucose moiety, dictates its solubility behavior. Generally, the presence of the polar sugar group enhances water solubility.[1] However, for many applications in research and pharmaceutical development, solubility in organic solvents is paramount for processes such as extraction, purification, and the preparation of stock solutions for in vitro and in vivo studies.

Qualitative Solubility Insights for Iridoid Glycosides:

Iridoid glycosides, as a class, tend to be more soluble in polar solvents. Liquid-liquid partitioning is a common method for their separation, utilizing solvents like ethanol, methanol, ethyl acetate, and water.[1] Methanol and aqueous methanol are frequently employed for the initial extraction of glycosides from plant material.[2] While these observations provide a general guideline, empirical determination of this compound's solubility in a range of organic solvents is crucial for precise experimental control and formulation development.

Solubility of Related Compounds from Sesamum indicum

In the absence of direct quantitative data for this compound, examining the solubility of other bioactive lignans present in sesame—sesamin, sesamol, and sesamolin—can provide a valuable point of reference. It is critical to note that these compounds are structurally distinct from this compound and their solubility characteristics should not be directly extrapolated.

CompoundSolventSolubility (mg/mL)
Sesamin Ethanol~ 0.5[3]
Dimethyl Sulfoxide (DMSO)~ 12[3]
Dimethylformamide (DMF)~ 33[3]
Sesamol Ethanol~ 30[4]
Dimethyl Sulfoxide (DMSO)~ 30[4]
Dimethylformamide (DMF)~ 30[4]
Sesamolin Ethanol~ 0.5[5]
Dimethyl Sulfoxide (DMSO)~ 12[5]
Dimethylformamide (DMF)~ 30[5]

Note: This data is for related lignans and not for this compound. The solubility was measured at an unspecified temperature.

Experimental Protocol for Determining this compound Solubility

To address the existing data gap, a robust and standardized experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, chloroform)

  • Scintillation vials or sealed flasks

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Validated analytical method for this compound quantification

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of crystalline this compound to a known volume of each selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and related experimental design, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start: Obtain this compound & Solvents add_excess Add Excess this compound to Solvent start->add_excess seal_vial Seal Vial add_excess->seal_vial agitate Agitate at Constant Temperature (24-48h) seal_vial->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute hplc Quantify via HPLC dilute->hplc end End: Determine Solubility hplc->end

Caption: A flowchart of the shake-flask method for solubility determination.

logical_relationship compound This compound (Iridoid Glucoside) structure Molecular Structure (Sugar Moiety, Aglycone) compound->structure solubility Solubility application Research & Development Application (Extraction, Formulation, Bioassays) solubility->application solvent Solvent Properties (Polarity, H-bonding) solvent->solubility structure->solubility

References

Stability of Sesamoside Under Varying pH and Temperature Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamoside, an iridoid glycoside found in several plant species including Phlomis mongolica, has garnered interest within the scientific community for its potential therapeutic properties. As with any compound intended for pharmaceutical or nutraceutical development, a thorough understanding of its chemical stability is paramount. This technical guide provides an in-depth analysis of the stability of this compound under various pH and temperature conditions. The information presented herein is critical for formulation development, establishing appropriate storage conditions, and ensuring the efficacy and safety of this compound-containing products.

Forced degradation studies are a crucial component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as high temperatures and a wide range of pH values.[3][4]

While specific quantitative stability data for this compound is not extensively available in the public domain, this guide draws upon established methodologies for the stability testing of structurally related iridoid glycosides to provide a comprehensive framework for assessing this compound's stability profile.

Experimental Protocols

The following protocols are adapted from established methods for the stability assessment of iridoid glycosides and are recommended for evaluating the stability of this compound.

pH-Dependent Stability Assessment

This protocol outlines the procedure to determine the stability of this compound across a range of pH values.

a) Materials:

  • This compound reference standard

  • Buffer solutions:

    • pH 2.0 (0.1 M HCl)

    • pH 4.0 (Acetate buffer)

    • pH 7.0 (Phosphate buffer)

    • pH 9.0 (Borate buffer)

    • pH 12.0 (0.1 M NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Constant temperature incubator or water bath

b) Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Dilute the stock solution with each buffer to achieve a final concentration suitable for HPLC analysis.

  • Incubate the buffered solutions at a constant temperature (e.g., 37°C or 50°C).

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Immediately neutralize the acidic and basic samples and dilute with the mobile phase to stop further degradation.

  • Analyze the samples by a validated stability-indicating HPLC method.

Temperature-Dependent Stability Assessment

This protocol is designed to evaluate the impact of temperature on the stability of this compound.

a) Materials:

  • This compound reference standard

  • Solvent (e.g., water or a specific buffer in which this compound is found to be most stable)

  • Temperature-controlled ovens or incubators

b) Procedure:

  • Prepare a solution of this compound in the chosen solvent.

  • Aliquot the solution into sealed vials to prevent evaporation.

  • Expose the vials to a range of temperatures (e.g., 40°C, 60°C, 80°C).

  • Withdraw vials at specified time points.

  • Cool the samples to room temperature and dilute with the mobile phase for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate the intact drug from its degradation products. A typical method for the analysis of iridoid glycosides is described below.

a) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).

b) Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The quantitative data obtained from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Stability of this compound under Varying pH Conditions at [Temperature]°C

pHTime (hours)This compound Remaining (%)Appearance of Degradation Products (Peak Area %)
2.001000
2
...
72
4.001000
2
...
72
7.001000
2
...
72
9.001000
2
...
72
12.001000
2
...
72

Table 2: Stability of this compound under Varying Temperature Conditions at pH [pH value]

Temperature (°C)Time (hours)This compound Remaining (%)Appearance of Degradation Products (Peak Area %)
4001000
24
...
168
6001000
24
...
168
8001000
24
...
168

Visualization of Experimental Workflow and Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for stability testing and a hypothetical degradation pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution dilute Dilute with Buffers (pH 2-12) or Solvent prep->dilute ph_stress Incubate at Constant Temperature (Varying pH) dilute->ph_stress temp_stress Incubate at Varying Temperatures (Constant pH) dilute->temp_stress sampling Withdraw Aliquots at Time Intervals ph_stress->sampling hplc HPLC Analysis temp_stress->sampling sampling->hplc data Data Interpretation hplc->data degradation_pathway This compound This compound (Iridoid Glycoside) Aglycone Aglycone Moiety This compound->Aglycone Hydrolysis (Acid/Base) Glucose Glucose This compound->Glucose Hydrolysis (Acid/Base) Oxidized Oxidized Products This compound->Oxidized Oxidation Epimerized Epimerized Products This compound->Epimerized Heat/pH Hydrolyzed Hydrolyzed Products Aglycone->Hydrolyzed Further Degradation

References

Spectroscopic and Mechanistic Insights into Sesamoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sesamoside, a naturally occurring iridoid glucoside. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for obtaining such data, and visualizes key signaling pathways associated with this compound's biological activity.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound. This information is critical for the identification, characterization, and quality control of this compound. The data presented is compiled from peer-reviewed literature and spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.14d6.4
36.27s
43.23m
54.01d4.5
63.85dd4.5, 2.0
72.05m
81.85m
94.63d8.0
101.15s
1'4.68d7.8
2'3.20m
3'3.38m
4'3.28m
5'3.35m
6'a3.88dd12.0, 2.2
6'b3.68dd12.0, 5.8
OCH₃3.75s

Data adapted from Boros, C.A. & Stermitz, F.R., J. Nat. Prod. 1990, 53(5), 1055-1071.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Atom No.Chemical Shift (δ, ppm)
194.5
3142.1
4104.2
578.9
684.1
745.2
842.9
998.6
1022.8
11168.5
OCH₃51.8
1'100.2
2'74.8
3'77.9
4'71.6
5'78.2
6'62.8

Data obtained from SpectraBase, citing Boros, C.A. & Stermitz, F.R., J. Nat. Prod. 1990, 53(5), 1055-1071 and Kasai, R., et al., Phytochem. 1994, 36(4), 967-970.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of this compound are indicative of its structural features.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H stretch (hydroxyl groups)
~2950C-H stretch (aliphatic)
~1710C=O stretch (ester)
~1640C=C stretch (alkene)
~1070C-O stretch (glycosidic linkage, alcohols, ethers)

Data attributed to Boros, C.A. & Stermitz, F.R., J. Nat. Prod. 1990, 53(5), 1055-1071.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for this compound

Ionm/zInterpretation
[M+Na]⁺443.116Sodium adduct of this compound
[M+H]⁺421.134Protonated molecule
[M-H]⁻419.120Deprotonated molecule

Molecular Formula: C₁₇H₂₄O₁₂. Exact Mass: 420.127. Molecular Weight: 420.37.[2] Fragmentation data would be dependent on the specific ionization technique and collision energy used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. For the exact experimental conditions used for this compound, it is recommended to consult the original research articles cited.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a high-field spectrometer (e.g., 400-600 MHz for ¹H NMR).

  • Sample Preparation : A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition :

    • ¹H NMR : A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and acquisition time.

    • ¹³C NMR : A one-dimensional carbon NMR experiment, often with proton decoupling, is performed. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

    • 2D NMR : To aid in structural elucidation, various two-dimensional NMR experiments can be conducted, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Infrared (IR) Spectroscopy

Infrared (IR) spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : The solid this compound sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition : The sample is placed in the IR beam path, and the spectrum is recorded. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC).

  • Sample Introduction : The sample, dissolved in a suitable solvent (e.g., methanol, acetonitrile), is introduced into the mass spectrometer. For complex mixtures, HPLC is used to separate the components before they enter the mass spectrometer.

  • Ionization : A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is typically used for natural products like this compound to minimize fragmentation and observe the molecular ion.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap).

  • Tandem MS (MS/MS) : To obtain structural information, the molecular ion of interest can be selected and subjected to fragmentation by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to provide insights into the molecule's structure.

Signaling Pathway Visualizations

Recent research has highlighted the biological activities of this compound, particularly its anti-inflammatory and anti-hypoxic effects. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation plant_material Plant Material extraction Extraction & Purification plant_material->extraction This compound Pure this compound extraction->this compound nmr NMR (1H, 13C, 2D) This compound->nmr Structure Elucidation ir IR This compound->ir Functional Groups ms MS (ESI, MS/MS) This compound->ms Molecular Weight & Formula structure Chemical Structure nmr->structure ir->structure ms->structure

Experimental workflow for this compound characterization.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK This compound This compound This compound->ERK inhibits phosphorylation This compound->JNK inhibits phosphorylation NFkB NF-κB (p65/p50) This compound->NFkB inhibits nuclear translocation p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) p_ERK->Inflammatory_Cytokines p_JNK->Inflammatory_Cytokines IkB IκBα IKK->IkB inhibits IkB->NFkB sequesters p_NFkB p-NF-κB NFkB->p_NFkB p_NFkB->Inflammatory_Cytokines induces transcription

This compound's anti-inflammatory signaling pathway.

anti_hypoxia_pathway cluster_inflammation Inflammatory Response cluster_metabolism Metabolic Regulation Hypoxia Hypoxia IL17_pathway IL-17 Signaling Pathway Hypoxia->IL17_pathway activates AKR1B1 AKR1B1 (AR) Hypoxia->AKR1B1 downregulates This compound This compound This compound->IL17_pathway inhibits This compound->AKR1B1 upregulates Inflammatory_Factors Inflammatory Factors IL17_pathway->Inflammatory_Factors Cellular_Protection Cellular Protection (Anti-hypoxic effect) Inflammatory_Factors->Cellular_Protection damage Glucose_Lipid_Metabolism Glucose & Lipid Metabolism AKR1B1->Glucose_Lipid_Metabolism Glucose_Lipid_Metabolism->Cellular_Protection supports

This compound's anti-hypoxia signaling pathway.

References

Quantum Chemical Analysis of Sesamoside's Antioxidant Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamoside, a furofuran lignan glucoside found in sesame seeds and oil, has garnered interest for its potential health benefits, including its antioxidant properties. Understanding the mechanisms by which this compound neutralizes free radicals is crucial for its development as a therapeutic agent. Quantum chemical calculations provide a powerful theoretical framework to elucidate these mechanisms at the molecular level.

While specific experimental quantum chemical data for this compound is limited in publicly available literature, this guide outlines the established computational methodologies and expected outcomes based on the analysis of its aglycone, sesamol, and other structurally related lignans. This document serves as a comprehensive technical guide for researchers seeking to perform or interpret quantum chemical analyses of this compound's antioxidant activity.

Quantum Chemical Methodology

The investigation of antioxidant mechanisms through computational chemistry predominantly employs Density Functional Theory (DFT). This approach offers a good balance between accuracy and computational cost for molecules of this size.

Computational Details:

  • Software: Gaussian 16 is a widely used software package for such calculations.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for studying organic molecules and their reactivity. Other functionals like M06-2X can also be employed, particularly for non-covalent interactions.

  • Basis Set: The 6-311++G(d,p) basis set is typically used to provide a good description of the electronic structure, including diffuse functions (++) for anions and polarization functions (d,p) for accurately describing bonding.

  • Solvation Model: To simulate the effect of different biological environments, calculations are often performed in the gas phase and in various solvents (e.g., water, ethanol) using a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).

  • Geometry Optimization and Frequency Calculations: The molecular geometries of this compound and its radical species are optimized to find the lowest energy structures. Frequency calculations are then performed to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies).

Mechanisms of Antioxidant Activity

The primary mechanisms by which phenolic compounds like this compound exert their antioxidant activity are:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. The key thermodynamic parameter for this mechanism is the Bond Dissociation Enthalpy (BDE) . A lower BDE indicates a greater ease of hydrogen donation.

  • Single Electron Transfer - Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton. The initial step is governed by the Ionization Potential (IP) .

  • Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton to form an anion, which then donates an electron to the free radical. This mechanism is described by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) .

HAT_Mechanism Sesamoside_OH This compound-OH Sesamoside_O_rad This compound-O• Sesamoside_OH->Sesamoside_O_rad BDE Radical R• (Free Radical) Radical_H RH Radical->Radical_H H atom transfer SET_PT_Mechanism cluster_step1 Step 1: Single Electron Transfer cluster_step2 Step 2: Proton Transfer Sesamoside_OH This compound-OH Sesamoside_OH_rad_cat This compound-OH•+ Sesamoside_OH->Sesamoside_OH_rad_cat -e- (IP) Radical R• Radical_anion R- Sesamoside_O_rad This compound-O• Radical_H RH Sesamoside_OH_rad_cat_2 This compound-OH•+ Sesamoside_OH_rad_cat_2->Sesamoside_O_rad -H+ Radical_anion_2 R- SPLET_Mechanism cluster_step1 Step 1: Proton Loss cluster_step2 Step 2: Electron Transfer Sesamoside_OH This compound-OH Sesamoside_O_anion This compound-O- Sesamoside_OH->Sesamoside_O_anion -H+ (PA) H_plus H+ Sesamoside_O_anion_2 This compound-O- Sesamoside_O_rad This compound-O• Sesamoside_O_anion_2->Sesamoside_O_rad -e- (ETE) Radical R• Radical_anion R- Experimental_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_prep Prepare 0.1 mM DPPH in Methanol DPPH_mix Mix DPPH and this compound DPPH_prep->DPPH_mix DPPH_sample Prepare this compound dilutions DPPH_sample->DPPH_mix DPPH_incubate Incubate 30 min in dark DPPH_mix->DPPH_incubate DPPH_measure Measure Absorbance at 517 nm DPPH_incubate->DPPH_measure ABTS_stock Prepare ABTS•+ stock solution ABTS_work Prepare ABTS•+ working solution ABTS_stock->ABTS_work ABTS_mix Mix ABTS•+ and this compound ABTS_work->ABTS_mix ABTS_sample Prepare this compound dilutions ABTS_sample->ABTS_mix ABTS_incubate Incubate 6 min ABTS_mix->ABTS_incubate ABTS_measure Measure Absorbance at 734 nm ABTS_incubate->ABTS_measure Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation This compound This compound This compound->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Sesamoside: A Technical Guide to its Classification as an Iridoid Glycoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of sesamoside, focusing on its chemical structure, biosynthesis, and biological activities to firmly establish its classification as an iridoid glycoside. It is intended to be a comprehensive resource, incorporating quantitative data, experimental methodologies, and pathway visualizations to support research and development efforts.

Introduction to Iridoid Glycosides

Iridoids are a large class of monoterpenoids characterized by a cyclopentanopyran ring system.[1] These compounds are biosynthetically derived from the universal C10 precursor, geranyl pyrophosphate (GPP).[2][3] In nature, they are predominantly found in plants as glycosides, most commonly linked to a glucose molecule, and are referred to as iridoid glycosides.[1][4] These molecules play a crucial role in plant defense mechanisms and are of significant interest to the pharmaceutical industry due to their wide spectrum of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.[2] The core chemical scaffold of iridoids is formed through the cyclization of 8-oxogeranial, a key intermediate in their biosynthetic pathway.[1][5]

This compound: Chemical Profile and Classification

This compound is a natural compound that has been isolated from various plants, including Phlomoides younghusbandii and Sesamum indicum (sesame) seedlings.[6][7] Its chemical structure and properties firmly place it within the iridoid glycoside family.

Structural Elucidation

The classification of this compound as an iridoid glycoside is primarily based on its distinct chemical structure. The molecule consists of a core iridoid aglycone attached to a β-D-glucopyranosyl moiety (a glucose sugar) via a glycosidic bond.[7] The systematic name, methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-ene-7-carboxylate, and its synonyms like Oxireno[1][8]cyclopenta[1,2-c]pyran-5-carboxylic acid derivative, confirm the presence of the characteristic fused cyclopentane and pyran rings.[9][10]

G Logical Classification of this compound cluster_0 Structural Analysis cluster_1 Conclusion This compound This compound Compound Structure Possesses Cyclopentanopyran Iridoid Scaffold This compound->Structure has a Glycoside Attached to a Glucose Moiety This compound->Glycoside is a Classification This compound is classified as an Iridoid Glycoside Structure->Classification Glycoside->Classification

Caption: Logical workflow for the classification of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized below, providing key identifiers and computed properties for research applications.

PropertyValueReference
CAS Number 117479-87-5[9][11]
Molecular Formula C₁₇H₂₄O₁₂[9][10]
Molecular Weight 420.4 g/mol [9][11]
IUPAC Name methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-ene-7-carboxylate[9]
Canonical SMILES C[C@@]12[C@H]3--INVALID-LINK--O)O)C(=O)OC">C@@HO[C@H]4--INVALID-LINK--CO)O)O">C@@HO[11]
InChI Key XZVXEPPPQBLGMQ-HISQCTEXSA-N[11]

Core Biosynthesis of Iridoid Glycosides

Understanding the biosynthetic origin of iridoids is fundamental to their classification. The pathway begins with the C10 monoterpene precursor, geranyl pyrophosphate (GPP), which is produced via the methylerythritol phosphate (MEP) pathway.[2][3] A series of enzymatic reactions converts GPP into the characteristic bicyclic iridoid structure.

The key steps are:

  • Geraniol Formation : Geraniol synthase (GES) hydrolyzes GPP to form geraniol.[3]

  • Oxidation : Geraniol is hydroxylated by geraniol 8-hydroxylase (G8H) and subsequently oxidized by 8-hydroxygeraniol oxidoreductase (8HGO) to yield 8-oxogeranial.[2][5]

  • Reductive Cyclization : The defining step is the reductive cyclization of 8-oxogeranial, catalyzed by iridoid synthase (ISY), to form the core iridoid scaffold, nepetalactol.[2][5]

  • Further Modifications : The iridoid scaffold then undergoes various glycosylations, oxidations, and other modifications by enzymes like UDP-glycosyltransferases (UGTs) to produce the vast diversity of iridoid glycosides, including this compound.[3]

G Core Biosynthesis Pathway of Iridoid Glycosides GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-oxogeranial Hydroxygeraniol->Oxogeranial 8HGO IridoidScaffold Nepetalactol (Core Iridoid Scaffold) Oxogeranial->IridoidScaffold ISY (NADPH) IridoidGlycosides Diverse Iridoid Glycosides (e.g., this compound) IridoidScaffold->IridoidGlycosides Glycosylation, Oxidation, etc.

Caption: The core biosynthetic pathway leading to iridoid glycosides.

Biological Activity of this compound

This compound has demonstrated significant biological activities, particularly anti-inflammatory effects, which are common for compounds in the iridoid class.

Anti-inflammatory and Immunomodulatory Effects

Recent studies have highlighted the potential of this compound in mitigating inflammatory responses. It has been shown to be effective in animal models of lipopolysaccharide (LPS)-induced septic shock.[6] The compound works by inhibiting the production of key pro-inflammatory cytokines and mediators.

Target/MarkerEffect of this compound TreatmentSignaling Pathway ImplicatedReference
TNF-α, IL-6, IL-1β Reduces expression and production.NF-κB/MAPK[6]
iNOS, NO Inhibits production.NF-κB/MAPK[6]
p-ERK, p-JNK Inhibits phosphorylation, thus downregulating the MAPK pathway.MAPK[6]
NLRP3, p65 Downregulates expression, indicating inhibition of the inflammasome and NF-κB pathways.NF-κB[6]

Experimental Protocols

This section provides generalized methodologies relevant to the study of this compound, based on standard practices for natural product chemistry and pharmacology.

Protocol: Extraction and Isolation of Iridoid Glycosides

This protocol describes a general procedure for isolating iridoid glycosides like this compound from plant material.

  • Extraction :

    • Air-dry and pulverize the plant material (e.g., leaves, stems).

    • Perform exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature.

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning :

    • Suspend the crude extract in water and partition sequentially with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). Iridoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Chromatographic Purification :

    • Subject the enriched fraction to column chromatography on silica gel or a macroporous resin (e.g., Diaion HP-20).

    • Elute with a gradient solvent system (e.g., dichloromethane-methanol or water-methanol).

    • Monitor fractions using Thin Layer Chromatography (TLC).

  • Final Purification :

    • Purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure iridoid glycoside.

  • Structure Verification :

    • Confirm the identity and purity of the isolated compound using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMBC).

Protocol: In Vitro Analysis of Anti-inflammatory Activity (LPS-induced Macrophage Model)

This protocol outlines the steps to assess the anti-inflammatory effects of this compound on macrophages.

  • Cell Culture :

    • Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cytotoxicity Assay :

    • Perform an MTT or similar viability assay to determine the non-toxic concentration range of this compound on the cells.

  • Inflammatory Challenge :

    • Seed the macrophages in 24-well plates.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response. Include a vehicle control group (no LPS, no this compound) and an LPS-only control group.

  • Quantification of Inflammatory Mediators :

    • Nitric Oxide (NO) : Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • Cytokines (TNF-α, IL-6, IL-1β) : Quantify the levels of pro-inflammatory cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis for Signaling Pathways :

    • Lyse the cells to extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p-ERK, p-JNK, NLRP3) and corresponding total proteins.

    • Use secondary antibodies conjugated to HRP and detect signals via chemiluminescence to analyze the effect of this compound on these pathways.[6]

G Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_setup Assay Setup cluster_analysis Analysis Culture 1. Culture RAW 264.7 Macrophages Pretreat 2. Pre-treat cells with This compound Culture->Pretreat Stimulate 3. Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Supernatant 4a. Collect Supernatant Stimulate->Supernatant Lysate 4b. Prepare Cell Lysate Stimulate->Lysate Griess 5a. Griess Assay (for Nitric Oxide) Supernatant->Griess ELISA 5b. ELISA (for TNF-α, IL-6) Supernatant->ELISA WB 5c. Western Blot (for p-ERK, p-p65, etc.) Lysate->WB

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Conclusion

Based on a comprehensive analysis of its chemical structure, biosynthetic origins, and biological function, this compound is unequivocally classified as an iridoid glycoside. Its core molecular framework is consistent with the defining cyclopentanopyran structure of iridoids, and its attachment to a glucose unit completes its classification as a glycoside. The compound's potent anti-inflammatory properties, mediated through the inhibition of the NF-κB and MAPK signaling pathways, are characteristic of the pharmacological profile of many iridoids. This technical guide provides a foundational resource for scientists and researchers engaged in the exploration and development of this compound and other related iridoid glycosides as potential therapeutic agents.

References

Occurrence of Sesamoside in Phlomis younghusbandii: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlomis younghusbandii, a plant from the Lamiaceae family, is a component of traditional medicine, with extracts from its roots known for their anti-inflammatory, analgesic, antitussive, and expectorant properties. Phytochemical investigations have revealed that the therapeutic effects of this plant are attributable to a diverse range of secondary metabolites, including iridoids, flavonoids, and diterpenes. Among the identified iridoid glycosides, sesamoside has emerged as a compound of significant interest due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the occurrence, analysis, and biological activities of this compound in Phlomis younghusbandii.

Quantitative Analysis of this compound

The quantification of this compound in Phlomis younghusbandii is crucial for the quality control and standardization of herbal preparations. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for this purpose. While specific concentration values of this compound in plant materials are not extensively reported in the available literature, the analytical parameters for its quantification have been established.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterValue
Chromatographic Column Symmetry C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile (A) and Water (B)
Gradient Elution 0-5 min: 7% A; 5-10 min: increase to 12% A; 10-40 min: hold at 12% A
Flow Rate 1.0 mL/min
Column Temperature 20°C
Detection Wavelength 235 nm

Table 2: Linearity of this compound Detection by HPLC

CompoundLinear Range (g/L)Correlation Coefficient (r)
This compound0.050 - 0.6500.9993

Experimental Protocols

Extraction and Isolation of this compound

The isolation of this compound from Phlomis younghusbandii typically involves solvent extraction followed by chromatographic separation.

  • Extraction: The plant material (roots or aerial parts) is dried and powdered. The powdered material is then extracted with ethanol.

  • Chromatographic Separation: The resulting ethanolic extract is subjected to silica gel column chromatography to separate the different chemical constituents. Fractions containing this compound are identified and collected for further purification.

G cluster_extraction Extraction cluster_isolation Isolation plant Phlomis younghusbandii Plant Material powder Dried and Powdered Material plant->powder Drying & Grinding extract Ethanolic Extract powder->extract Ethanol Extraction silica_gel Silica Gel Column Chromatography extract->silica_gel fractions Collected Fractions silica_gel->fractions This compound Isolated this compound fractions->this compound Purification

Caption: General workflow for the extraction and isolation of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

The following protocol details the HPLC method for the quantitative analysis of this compound.

  • Standard Preparation: A stock solution of purified this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a series of calibration standards.

  • Sample Preparation: The ethanolic extract of Phlomis younghusbandii is dissolved in the mobile phase and filtered through a 0.45 µm membrane filter before injection into the HPLC system.

  • Chromatographic Analysis: The prepared sample is analyzed using the HPLC parameters outlined in Table 1.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve generated from the standard solutions.

G cluster_prep Preparation cluster_analysis Analysis & Quantification standard Prepare this compound Standards hplc HPLC Analysis standard->hplc sample Prepare Plant Extract Sample sample->hplc calibration Generate Calibration Curve hplc->calibration From Standards quantification Quantify this compound in Sample hplc->quantification From Sample calibration->quantification

Caption: Workflow for the quantification of this compound using HPLC.

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the therapeutic effects of this compound, particularly its anti-inflammatory properties.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In the context of septic shock induced by lipopolysaccharide (LPS), this compound has been found to intervene in the inflammatory cascade.[1]

The proposed mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways .[1] LPS stimulation typically leads to the activation of these pathways, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has been observed to restrict the nuclear translocation of p65, a key component of the NF-κB complex, and to reduce the phosphorylation of ERK and JNK, which are components of the MAPK pathway.[1] This dual inhibition leads to a significant reduction in the expression of pro-inflammatory mediators.[1]

A network pharmacology study also suggests the involvement of the IL-17 signaling pathway in the biological activities of this compound.[2]

G cluster_pathways Intracellular Signaling lps LPS mapk MAPK Pathway (p-ERK, p-JNK) lps->mapk nfkb NF-κB Pathway (p65 nuclear translocation) lps->nfkb This compound This compound This compound->mapk This compound->nfkb pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk->pro_inflammatory nfkb->pro_inflammatory inflammation Inflammatory Response pro_inflammatory->inflammation

Caption: Anti-inflammatory signaling pathway of this compound.

Conclusion

This compound is a key bioactive constituent of Phlomis younghusbandii with demonstrated anti-inflammatory properties. Standardized methods for its quantification are available, which are essential for ensuring the consistency and efficacy of herbal products derived from this plant. Further research into the specific concentrations of this compound in different plant parts and under various growing conditions is warranted. The elucidation of its molecular mechanisms of action, particularly the inhibition of the NF-κB and MAPK signaling pathways, provides a strong scientific basis for its therapeutic potential and opens avenues for the development of novel anti-inflammatory agents.

References

Methodological & Application

Application Notes: Sesamoside Extraction and Purification from Sesame Seeds and Other Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the extraction and purification of sesamoside, a bioactive iridoid glycoside. While this compound is found in sesame (Sesamum indicum), particularly in young leaves, it is also present in other plant species.[1] This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive protocols and comparative data.

Data Presentation

The selection of an appropriate extraction and purification strategy depends on the desired scale, purity, and available equipment. The following tables summarize quantitative data from various published methods for this compound and related glycosides to facilitate comparison.

Table 1: Solvent Extraction Parameters for Glycosides from Plant Materials

Starting MaterialSolvent SystemExtraction MethodKey ParametersGlycoside Yield/ContentPurityReference
Young Sesame LeavesNot SpecifiedNot SpecifiedPlant height: 30-70 cm0.38–0.87% of dry leavesNot Specified[1]
Veronica longifolia LeavesHot WaterPressurized Hot Water ExtractionNot Specified92% of aucubin, 83% of catalpol (relative to hot water extraction)Not Specified[2][3]
Veronica longifolia LeavesEthanolMacerationRoom Temperature25% of aucubin, 22% of catalpol (relative to hot water extraction)Not Specified[2][3]
Powdered Plant Material70% EthanolMacerationSolid-liquid ratio 1:10 (w/v), Room Temperature, 48 hoursNot SpecifiedNot Specified[4]
Foxglove LeavesEthanol/MethanolMaceration/SoxhletRoom Temperature or HeatedNot SpecifiedNot Specified[5][6]
Gardenia jasminoides Leaves50% EthanolRefluxSolid-liquid ratio 1:10 (w/v), 3 hoursHigher yield than method 2Not Specified
Fructus CorniDichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v)High-Speed Counter-Current ChromatographyNot Specified7.9 mg sweroside, 13.1 mg morroniside, 10.2 mg loganin from 100 mg crude extract92.3% (sweroside), 96.3% (morroniside), 94.2% (loganin)[7]

Table 2: Chromatographic Purification of Glycosides

MethodStationary PhaseMobile PhaseDetectionCompound PurityReference
High-Performance Liquid Chromatography (HPLC)C18Not SpecifiedNot SpecifiedNot Specified[5]
High-Speed Counter-Current Chromatography (HSCCC)Two-phase solvent systemEthyl acetate/n-butanol/water (7.5:2.5:10, v/v)Not SpecifiedHigh Purity[8]
Preparative Thin-Layer Chromatography (Prep-TLC)Silica Gel GF254Various solvent systemsNot SpecifiedNot Specified
Column ChromatographyNot SpecifiedSolvents of increasing polarityNot SpecifiedFractionation[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of results. The following sections outline typical experimental protocols for the extraction and purification of this compound and other glycosides.

Protocol 1: General Extraction of Glycosides from Plant Material

This protocol is a general guideline and can be adapted for sesame seeds (preferably defatted) or leaves.

1. Sample Preparation:

  • Drying: Air-dry the plant material (e.g., sesame leaves) in a well-ventilated, shaded area to prevent the degradation of thermolabile compounds. Alternatively, use a lyophilizer.[4]

  • Grinding: Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.[4]

  • Defatting (for seeds): If starting with sesame seeds, it is crucial to defat the material first. This can be achieved by extraction with a non-polar solvent like n-hexane.

2. Extraction:

  • Maceration:

    • Weigh 100 g of the powdered plant material and place it in a large flask.

    • Add 1 L of 70% ethanol.[4]

    • Seal the flask and allow it to stand at room temperature for 48 hours with occasional shaking.[4]

    • Filter the extract through cheesecloth followed by filter paper.

    • Repeat the extraction process on the plant residue to ensure completeness.

    • Combine the filtrates and concentrate them using a rotary evaporator at a temperature below 45°C.[4]

3. Fractionation (Liquid-Liquid Extraction):

  • Dissolve the concentrated crude extract in water.

  • Sequentially partition the aqueous solution with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[4]

  • Collect each solvent fraction separately. Glycosides are typically concentrated in the more polar fractions (ethyl acetate and the remaining aqueous fraction).[4]

Protocol 2: Purification by Column Chromatography

1. Column Preparation:

  • Pack a glass column with an appropriate stationary phase (e.g., silica gel).

  • Equilibrate the column with the initial mobile phase.

2. Sample Loading:

  • Dissolve the dried glycoside-rich fraction in a minimal amount of the initial mobile phase.

  • Carefully load the sample onto the top of the column.

3. Elution:

  • Elute the column with a gradient of increasing solvent polarity.

  • Collect fractions of the eluate.

4. Monitoring:

  • Monitor the collected fractions for the presence of the target compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

5. Concentration:

  • Combine the fractions containing the purified this compound and concentrate using a rotary evaporator.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

For the quantitative determination of this compound, a validated HPLC method is essential.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., DAD or MS).

  • Column: A C18 reversed-phase column is commonly used for the separation of glycosides.

  • Mobile Phase: A gradient of water (often with a small amount of acid, e.g., formic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: Monitor at a wavelength determined by the UV absorbance maximum of this compound.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification & Analysis start Sesame Seeds/Leaves drying Drying start->drying grinding Grinding drying->grinding defatting Defatting (for seeds) with Hexane grinding->defatting If seeds extraction Solvent Extraction (e.g., 70% Ethanol) grinding->extraction If leaves defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration fractionation Liquid-Liquid Fractionation (Hexane, Chloroform, Ethyl Acetate) concentration->fractionation column_chrom Column Chromatography fractionation->column_chrom hplc Preparative HPLC / HSCCC column_chrom->hplc analysis Purity Analysis (Analytical HPLC, MS, NMR) hplc->analysis pure_this compound Purified this compound analysis->pure_this compound

Caption: Overview of the extraction and purification workflow for this compound.

Recent studies have elucidated the potential biological activities of this compound, particularly its role in modulating inflammatory pathways. This compound has been shown to inhibit the NF-κB/MAPK signaling pathway, which is crucial in the inflammatory response associated with conditions like septic shock and hypoxia.[9][10]

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB/MAPK Signaling Pathway cluster_response Inflammatory Response lps LPS mapk MAPK Activation (p-ERK, p-JNK) lps->mapk nfkb NF-κB Activation (p65, NLRP3) lps->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk->cytokines nfkb->cytokines This compound This compound This compound->mapk Inhibits This compound->nfkb Inhibits

Caption: this compound's inhibitory effect on the NF-κB/MAPK signaling pathway.

References

Application Note: Quantification of Sesamoside Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sesamoside, a key lignan glycoside found in sesame seeds (Sesamum indicum L.), has garnered significant interest from researchers in the fields of nutrition, pharmacology, and drug development due to its potential health benefits. Accurate and reliable quantification of this compound is crucial for the quality control of raw materials, standardization of herbal preparations, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound content in various samples.

Principle

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with ultraviolet (UV) detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component and an organic solvent allows for the effective separation of this compound from other matrix components. Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard. An internal standard may be used to enhance precision and accuracy.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from sesame seeds. Optimization may be required for different sample matrices.

1.1. Defatting of Sesame Seeds:

  • Homogenize approximately 5 grams of sesame seeds into a fine powder.

  • Transfer the powder to a suitable extraction vessel.

  • Add 30 mL of n-hexane/2-propanol (3:1, v/v) and shake vigorously for 1 hour.

  • Centrifuge the mixture and discard the supernatant.

  • Repeat the extraction two more times to ensure complete removal of lipids.

  • Air-dry the defatted sesame flour at room temperature.

1.2. Extraction of this compound:

  • Accurately weigh 0.5 g of the defatted sesame flour into a glass tube.

  • Add 8.25 mL of 85% ethanol. For enhanced accuracy, an internal standard such as naringenin can be added to the extraction solvent.[1][2]

  • Extract for 5 hours at room temperature with continuous agitation.[1][2]

  • Follow with a second extraction using 70% ethanol for 10 hours at room temperature.[1][2]

  • Combine the extracts and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.

Standard Solution Preparation
  • Stock Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the samples.

HPLC Instrumentation and Conditions

The following HPLC parameters have been found suitable for the analysis of sesaminol glucosides, which are closely related to or may be synonymous with this compound.

ParameterRecommended Condition
HPLC System Agilent 1100 series or equivalent
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Elution A time-programmed gradient may be necessary to achieve optimal separation. A typical starting point is 90% A and 10% B, gradually increasing the proportion of B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 290 nm
Injection Volume 20 µL
Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of standard solutions.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results to the true value. Determined by spike/recovery experiments.Recovery between 95% and 105%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (%RSD).Intra-day and Inter-day %RSD ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1

Data Presentation

A study on sesaminol glucosides reported the following validation data, which can be considered indicative for a this compound quantification method.[2]

ParameterSesaminol TriglucosideSesaminol Diglucoside
Linearity Range (µg/mL) 9 - 435Not specified
Limit of Detection (mg/100g of DSF) 108
Limit of Quantification (mg/100g of DSF) 4032

*DSF: Defatted Sesame Flour

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Defatting & Extraction) hplc_injection Inject into HPLC System sample_prep->hplc_injection standard_prep Standard Solution Preparation standard_prep->hplc_injection calibration_curve Calibration Curve Generation standard_prep->calibration_curve chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (290 nm) chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration quantification Quantification of this compound peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

sample_preparation_flowchart start Start: Sesame Seeds homogenize Homogenize to a fine powder start->homogenize defat Defat with n-hexane/2-propanol homogenize->defat extract1 Extract with 85% Ethanol defat->extract1 extract2 Extract with 70% Ethanol extract1->extract2 combine Combine Extracts extract2->combine evaporate Evaporate to Dryness combine->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter end Ready for HPLC Injection filter->end

Caption: Detailed workflow for sample preparation from sesame seeds.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Sesamoside: DPPH and ABTS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamoside, a lignan glycoside found in sesame (Sesamum indicum), is of growing interest for its potential health benefits, including its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development. This document provides detailed protocols for two widely used in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are fundamental for quantifying the antioxidant potential of this compound and other test compounds.

Principle of the Assays

DPPH Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound. DPPH is a stable free radical with a deep violet color, exhibiting a maximum absorbance at approximately 517 nm. When an antioxidant donates a hydrogen atom or an electron to DPPH, the radical is neutralized, resulting in a color change from violet to pale yellow. The extent of this discoloration, measured as a decrease in absorbance, is directly proportional to the antioxidant's radical scavenging ability.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green ABTS•+ solution has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.

Data Presentation

The antioxidant capacity of this compound is typically quantified by its IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. The results can be summarized and compared in the following table. Please note: The IC50 values for this compound are provided as placeholders and should be determined experimentally.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound[Insert Value][Insert Value]
Ascorbic Acid~5 - 15~2 - 8
Trolox~8 - 20~4 - 10

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

1. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • This compound

  • Ascorbic acid (or Trolox) as a positive control

  • Methanol (or ethanol), analytical grade

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution.

  • Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of ascorbic acid or Trolox in methanol.

  • Working Solutions: Prepare a series of dilutions of this compound and the positive control from their respective stock solutions.

3. Assay Procedure:

  • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

  • Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.

  • Mix well and incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

4. Calculation of Radical Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the control (DPPH solution with methanol).

  • A_sample is the absorbance of the test sample (DPPH solution with this compound or positive control).

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration at which 50% of the DPPH radicals are scavenged.

ABTS Radical Cation Decolorization Assay Protocol

1. Materials and Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • This compound

  • Trolox (or ascorbic acid) as a positive control

  • Phosphate buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

2. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in a dark blue-green solution.

  • Working ABTS•+ Solution: Dilute the ABTS•+ radical cation solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • This compound Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of this compound in a suitable solvent.

  • Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of Trolox or ascorbic acid.

  • Working Solutions: Prepare a series of dilutions of this compound and the positive control.

3. Assay Procedure:

  • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

  • Add 10 µL of the different concentrations of this compound, positive control, or solvent (as a blank) to the wells.

  • Mix well and incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

4. Calculation of Radical Scavenging Activity:

The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the control (ABTS•+ solution with solvent).

  • A_sample is the absorbance of the test sample (ABTS•+ solution with this compound or positive control).

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration at which 50% of the ABTS•+ radicals are scavenged.

Visualized Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_this compound Prepare this compound Dilutions add_samples Add 100 µL Sample/ Control/Blank prep_this compound->add_samples prep_control Prepare Positive Control Dilutions prep_control->add_samples add_dpph->add_samples incubate Incubate 30 min in the dark add_samples->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_abts_radical Prepare ABTS•+ Radical Solution add_abts Add 190 µL ABTS•+ to 96-well plate prep_abts_radical->add_abts prep_this compound Prepare this compound Dilutions add_samples Add 10 µL Sample/ Control/Blank prep_this compound->add_samples prep_control Prepare Positive Control Dilutions prep_control->add_samples add_abts->add_samples incubate Incubate 6 min at RT add_samples->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Application Notes and Protocols for In Vivo Anti-inflammatory Models for Sesamoside Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamoside, a furanofuran lignan found in Sesamum indicum (sesame), has demonstrated notable anti-inflammatory properties. This document provides detailed application notes and protocols for investigating the in vivo anti-inflammatory effects of this compound, with a focus on established animal models. The information herein is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound in inflammatory conditions. The primary focus will be on the lipopolysaccharide (LPS)-induced septic shock model, for which specific data on this compound is available. General protocols for other common acute inflammation models, which have been used to evaluate related compounds, are also provided as a reference for future studies.

Key In Vivo Anti-inflammatory Models

Lipopolysaccharide (LPS)-Induced Septic Shock in Mice

This model is highly relevant for studying systemic inflammation and the "cytokine storm" characteristic of sepsis. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response, leading to multi-organ injury. This compound has been shown to be effective in this model by mitigating the inflammatory cascade.[1]

Experimental Protocol

Materials:

  • Specific pathogen-free male Kunming mice (8–10 weeks old)

  • This compound (purity >98%)

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Dexamethasone (DEX) as a positive control

  • Phosphate-buffered saline (PBS)

  • Sterile syringes and needles

  • Equipment for euthanasia and tissue collection

  • Reagents and equipment for qPCR, Western blot, and immunohistochemistry (IHC)

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions (12/12 h light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.

  • Grouping: Randomly divide mice into the following groups (n=6 per group):

    • Control Group: Administered PBS only.

    • LPS Model Group: Administered LPS (10 mg/kg, intraperitoneal injection).

    • Positive Control Group: Administered LPS (10 mg/kg, i.p.) followed by Dexamethasone (10 mg/kg, i.p.) after 12 hours.

    • This compound Treatment Groups: Administered LPS (10 mg/kg, i.p.) followed by this compound at 1, 5, or 10 mg/kg (i.p.) after 12 hours.

  • Induction of Septic Shock: Induce septic shock by a single intraperitoneal injection of LPS (10 mg/kg body weight) dissolved in PBS.

  • Treatment: 12 hours after LPS injection, administer a single intraperitoneal injection of this compound (1, 5, or 10 mg/kg) or Dexamethasone (10 mg/kg).

  • Monitoring and Sample Collection: After 6 hours of treatment, euthanize the mice. Collect blood and tissues (spleen, liver, lungs, kidneys, heart) for analysis.

  • Analysis of Inflammatory Markers:

    • Measure the mRNA expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and iNOS in spleen tissue using qPCR.

    • Analyze the protein expression of key signaling molecules (e.g., p-ERK, p-JNK, NLRP3, p65) in tissue lysates by Western blot.

    • Evaluate the nuclear translocation of NF-κB p65 in various tissues using immunohistochemistry.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on the mRNA expression of key pro-inflammatory cytokines in the spleen of LPS-induced septic shock mice.

Treatment GroupTNF-α mRNA Expression (relative to control)IL-6 mRNA Expression (relative to control)IL-1β mRNA Expression (relative to control)iNOS mRNA Expression (relative to control)
Control (PBS) BaselineBaselineBaselineBaseline
LPS (10 mg/kg) Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
LPS + this compound (1 mg/kg) Significantly Reduced vs. LPSSignificantly Reduced vs. LPSSignificantly Reduced vs. LPSSignificantly Reduced vs. LPS
LPS + this compound (5 mg/kg) Further Significant ReductionFurther Significant ReductionFurther Significant ReductionFurther Significant Reduction
LPS + this compound (10 mg/kg) Most Significant ReductionMost Significant ReductionMost Significant ReductionMost Significant Reduction
LPS + Dexamethasone (10 mg/kg) Significant ReductionSignificant ReductionSignificant ReductionSignificant Reduction

Note: This table is a representation of the findings reported in the literature.[1] For precise quantitative values, please refer to the original publication.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for LPS-Induced Septic Shock Model

G cluster_0 Animal Preparation cluster_1 Experimental Procedure cluster_2 Analysis acclimatization Acclimatization (1 week) grouping Random Grouping (n=6 per group) acclimatization->grouping lps_injection LPS Injection (10 mg/kg, i.p.) grouping->lps_injection wait_12h Wait 12 hours lps_injection->wait_12h treatment Treatment (this compound or DEX, i.p.) wait_12h->treatment wait_6h Wait 6 hours treatment->wait_6h euthanasia Euthanasia & Sample Collection wait_6h->euthanasia qpcr qPCR (TNF-α, IL-6, IL-1β, iNOS) euthanasia->qpcr western_blot Western Blot (MAPK, NF-κB pathways) euthanasia->western_blot ihc IHC (p65 nuclear translocation) euthanasia->ihc

Caption: Workflow of the LPS-induced septic shock model for this compound evaluation.

Signaling Pathway of this compound's Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB p65_translocation p65 Nuclear Translocation MAPK->p65_translocation NFkB->p65_translocation proinflammatory_genes Pro-inflammatory Gene Transcription p65_translocation->proinflammatory_genes cytokines TNF-α, IL-6, IL-1β, iNOS proinflammatory_genes->cytokines This compound This compound This compound->MAPK Inhibits phosphorylation This compound->p65_translocation Inhibits

Caption: this compound inhibits the NF-κB and MAPK signaling pathways.

General Protocols for Other In Vivo Anti-inflammatory Models

The following models are standard for assessing anti-inflammatory compounds. While specific studies using this compound in these models were not identified in the reviewed literature, these protocols can serve as a template for future investigations.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model for acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response, characterized by edema, which can be measured to assess the efficacy of anti-inflammatory agents.

Experimental Protocol

Materials:

  • Wistar rats or Swiss albino mice

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin or Diclofenac Sodium as a positive control

  • Pletysmometer or digital calipers

  • Sterile syringes and needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for one week. Randomly assign them to control, positive control, and this compound treatment groups.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Treatment: Administer this compound (various doses, e.g., 10, 25, 50 mg/kg, p.o. or i.p.) or the positive control drug (e.g., Indomethacin, 10 mg/kg). The control group receives the vehicle.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Xylene-Induced Ear Edema in Mice

This model is used to evaluate the effect of drugs on acute inflammation and vascular permeability.

Experimental Protocol

Materials:

  • Swiss albino mice

  • This compound

  • Xylene

  • Dexamethasone as a positive control

  • Caliper, biopsy punch, and analytical balance

Procedure:

  • Animal Grouping and Treatment: Divide mice into groups and administer this compound (various doses, p.o. or i.p.), vehicle, or Dexamethasone (i.p.).

  • Induction of Edema: One hour after treatment, apply a fixed volume (e.g., 20 µL) of xylene to the inner surface of the right ear. The left ear serves as a control.

  • Sample Collection: After a set time (e.g., 1-2 hours), euthanize the mice and cut circular sections from both ears using a biopsy punch.

  • Measurement of Edema: Weigh the ear sections. The difference in weight between the right and left ear punches is taken as the measure of edema.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Acetic Acid-Induced Writhing in Mice

This model assesses both anti-inflammatory and peripheral analgesic effects. Intraperitoneal injection of acetic acid causes an inflammatory response leading to characteristic writhing behavior.

Experimental Protocol

Materials:

  • Swiss albino mice

  • This compound

  • Acetic acid (0.6% v/v in saline)

  • Diclofenac Sodium or Aspirin as a positive control

Procedure:

  • Animal Grouping and Treatment: Divide mice into groups and administer this compound (various doses, p.o. or i.p.), vehicle, or a positive control drug.

  • Induction of Writhing: 30-60 minutes after treatment, inject 0.6% acetic acid (10 mL/kg, i.p.).

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20-30 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.

Conclusion

The available evidence strongly supports the anti-inflammatory potential of this compound, particularly in the context of systemic inflammation as demonstrated in the LPS-induced septic shock model. The provided protocols offer a robust framework for further in vivo investigation of this compound. Future studies should aim to evaluate this compound in other established models of acute and chronic inflammation to fully characterize its therapeutic potential. Researchers are encouraged to adapt these protocols based on their specific research questions and available resources, ensuring adherence to ethical guidelines for animal research.

References

Application Notes: Unveiling the Neuroprotective Potential of Sesamoside in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sesamoside, a furanofuran lignan glycoside derived from sesame seeds (Sesamum indicum), is emerging as a compound of significant interest in the field of neuropharmacology. Its parent aglycone, sesamin, and the related compound sesamol have demonstrated potent antioxidant, anti-inflammatory, and anti-apoptotic properties in various biological systems.[1][2][3] These activities are crucial for combating the complex pathology of neurodegenerative diseases, which are often characterized by oxidative stress, chronic neuroinflammation, and neuronal cell death.[2][3] this compound itself has been shown to possess strong anti-inflammatory effects, capable of reducing pro-inflammatory cytokines and modulating key signaling pathways like MAPK and NF-κB.[4]

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to investigate the neuroprotective effects of this compound using established in vitro cell culture models. The methodologies outlined herein are designed to assess its efficacy in mitigating neuronal damage induced by common stressors such as oxidative insults and inflammatory stimuli.

Key Neuroprotective Mechanisms of Action

Cell culture studies on this compound and related lignans suggest a multi-targeted approach to neuroprotection, primarily involving the attenuation of oxidative stress, suppression of neuroinflammation, and inhibition of apoptotic pathways.

Anti-Oxidative and Anti-Apoptotic Pathways

This compound and its related compounds protect neuronal cells from oxidative stress-induced apoptosis by modulating key signaling molecules. Oxidative insults, such as exposure to hydrogen peroxide (H₂O₂), trigger an increase in intracellular Reactive Oxygen Species (ROS). This leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately activating caspase cascades and leading to cell death. This compound is hypothesized to counteract this by reducing ROS levels and restoring the balance between pro- and anti-apoptotic proteins.[2] One proposed mechanism involves the activation of the SIRT1-SIRT3-FOXO3a signaling pathway, which enhances cellular antioxidant defenses.[2]

stress Oxidative Stress (e.g., H₂O₂) ros ↑ Reactive Oxygen Species (ROS) stress->ros bax ↑ Bax (Pro-apoptotic) ros->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) ros->bcl2 caspase ↑ Caspase-3 Activation bax->caspase bcl2->caspase apoptosis Neuronal Apoptosis caspase->apoptosis This compound This compound This compound->ros Inhibits sirt1 ↑ SIRT1 Activation This compound->sirt1 Activates sirt1->bax Inhibits sirt1->bcl2 Promotes

Caption: this compound's anti-oxidative and anti-apoptotic pathway.
Anti-Inflammatory Signaling Pathway

Neuroinflammation, often mediated by activated microglia, plays a critical role in the progression of neurodegenerative diseases. Lipopolysaccharide (LPS), a bacterial endotoxin, is commonly used to induce an inflammatory response in microglial or macrophage cell lines.[1][4] LPS binds to Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4] This leads to the production and release of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO). This compound has been shown to inhibit the phosphorylation of MAPK proteins (ERK, JNK) and prevent the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of these inflammatory molecules.[4]

lps LPS tlr4 TLR4 Receptor lps->tlr4 mapk MAPK Pathway (ERK, JNK) tlr4->mapk nfkB NF-κB Pathway (p65) tlr4->nfkB cytokines ↑ Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) mapk->cytokines nfkB->cytokines inflammation Neuroinflammation cytokines->inflammation This compound This compound This compound->mapk Inhibits This compound->nfkB Inhibits

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Data Summary

The following tables summarize quantitative data from studies on this compound-related lignans (sesamol and sesamin), which serve as a strong basis for hypothesizing the effects of this compound.

Table 1: Effect of Sesamol/Sesamin on Neuronal Viability Under Stress Conditions

Stressor Cell Line Compound Conc. Result Reference
H₂O₂ (400 µM) SH-SY5Y Sesamol (1 µM) Significantly reduced H₂O₂-induced cell death [2]
MPP⁺ PC12 Sesamin (1 pM) Reduced MPP⁺-evoked cell death by 60% [5]
High Glucose PC12 Sesamin Lowered high glucose-evoked cell death to 20% [6]
OGD-R HT22 DSE* (0.1-10 µg/mL) Significantly reduced cell death [7]

*DSE: Defatted Sesame Seeds Extract, containing this compound and other lignans.

Table 2: Anti-inflammatory Effects of this compound and Related Lignans

Stimulus Cell Line Compound & Conc. Key Result Reference
LPS Raw264.7 This compound (200 µM) Significantly reduced TNF-α, IL-6, IL-1β, and iNOS [4]
LPS Rat Brain Sesamol (50 mg/kg) Reduced TNF-α and lipid peroxidation levels [1][8]
LPS N9 Microglia Sesamin (50 µM) Reduced IL-1β, IL-6, and TNF-α mRNA expression [9]

| MPP⁺ | N9 Microglia | Sesamin | Reduced MPP⁺-induced IL-6 mRNA levels |[10] |

Table 3: Modulation of Apoptosis-Related Proteins by Sesamol/Sesamin

Apoptotic Stimulus Cell Line Compound & Conc. Key Result Reference
H₂O₂ SH-SY5Y Sesamol (1 µM) Inhibited BAX, Upregulated BCL-2 [2]
Cerebral I/R Rat Model Sesamol Diminished caspase-3 and Bax levels, boosted Bcl-2 [11]

| None | SK-LU-1 | Sesamol | Increased activity of caspase 8, 9, and 3/7 |[12] |

Protocols: In Vitro Neuroprotection Assays

Here we provide detailed protocols for key experiments to characterize the neuroprotective effects of this compound.

Protocol 1: Assessment of Neuroprotection against Oxidative Stress

This protocol uses the MTT assay to quantify cell viability in a human neuroblastoma cell line (SH-SY5Y) subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress.

start Start seed 1. Seed SH-SY5Y cells in 96-well plate start->seed incubate1 2. Incubate for 24h (37°C, 5% CO₂) seed->incubate1 pretreat 3. Pre-treat with this compound (various concentrations) incubate1->pretreat incubate2 4. Incubate for 2h pretreat->incubate2 stress 5. Add H₂O₂ (e.g., 400 µM) to induce oxidative stress incubate2->stress incubate3 6. Incubate for 24h stress->incubate3 mtt 7. Add MTT Reagent (5 mg/mL) to each well incubate3->mtt incubate4 8. Incubate for 4h mtt->incubate4 solubilize 9. Add Solubilizing Agent (e.g., DMSO) incubate4->solubilize read 10. Read Absorbance at 570 nm solubilize->read end End read->end

Caption: Experimental workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.

  • Induction of Oxidative Stress: Prepare a stock solution of H₂O₂. Add the required volume to the wells to achieve a final concentration known to induce approximately 50% cell death (e.g., 400 µM), except for the untreated control wells.[2]

  • Incubation: Incubate the plate for an additional 24 hours.

  • MTT Assay:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the untreated control cells.

Protocol 2: Evaluation of Anti-inflammatory Effects

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the secretion of the pro-inflammatory cytokine TNF-α from LPS-stimulated murine macrophage cells (Raw264.7).

start Start seed 1. Seed Raw264.7 cells in 24-well plate start->seed incubate1 2. Incubate for 24h seed->incubate1 treat 3. Treat with this compound +/- LPS (e.g., 1 µg/mL) incubate1->treat incubate2 4. Incubate for 24h treat->incubate2 collect 5. Collect cell culture supernatant incubate2->collect elisa 6. Perform Sandwich ELISA for TNF-α (Coat, Block, Sample, Detect) collect->elisa read 7. Add Substrate & Stop Solution, Read Absorbance at 450 nm elisa->read analyze 8. Calculate TNF-α concentration from standard curve read->analyze end End analyze->end

Caption: Experimental workflow for cytokine measurement by ELISA.

Methodology:

  • Cell Seeding: Seed Raw264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Incubate for 24 hours.

  • Treatment:

    • Prepare treatment groups: Control (medium only), this compound alone, LPS alone (e.g., 1 µg/mL), and LPS co-treated with various concentrations of this compound.

    • Remove the old medium and add 500 µL of the respective treatment media to the wells.

  • Incubation: Incubate the plate for 24 hours to allow for cytokine production and secretion.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant and store it at -80°C until use.

  • ELISA for TNF-α:

    • Perform the ELISA according to the manufacturer's instructions (e.g., R&D Systems, BioLegend).

    • Briefly, coat a 96-well ELISA plate with a capture antibody overnight.

    • Wash and block the plate.

    • Add standards and the collected cell culture supernatants to the wells and incubate.

    • Wash and add a biotinylated detection antibody.

    • Wash and add streptavidin-HRP conjugate.

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

  • Analysis: Calculate the concentration of TNF-α in each sample by interpolating from a standard curve generated with recombinant TNF-α.

Protocol 3: Analysis of Anti-Apoptotic Activity by Western Blot

This protocol details the use of Western blotting to analyze the expression levels of the key apoptosis-regulatory proteins Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) in neuronal cells.

start Start culture 1. Culture & Treat Cells with Stressor +/- this compound start->culture lyse 2. Lyse cells & Collect Protein (RIPA Buffer) culture->lyse quantify 3. Quantify Protein Concentration (BCA Assay) lyse->quantify sds 4. SDS-PAGE: Separate proteins by size quantify->sds transfer 5. Transfer proteins to PVDF membrane sds->transfer block 6. Block membrane (e.g., 5% Milk) transfer->block probe 7. Incubate with Primary Antibodies (anti-Bcl-2, anti-Bax, anti-Actin) block->probe wash 8. Wash & Incubate with HRP-conjugated Secondary Ab probe->wash detect 9. Detect with ECL Substrate & Image Chemiluminescence wash->detect analyze 10. Densitometry Analysis: Normalize to loading control (Actin) detect->analyze end End analyze->end

Caption: General workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment: Culture SH-SY5Y or PC12 cells in 6-well plates until they reach ~80% confluency. Treat the cells as described in the previous protocols (e.g., with an apoptotic stimulus like H₂O₂ or MPP⁺, with or without this compound pre-treatment) for the desired time (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a 12% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis using software like ImageJ. Normalize the band intensity of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio for each sample.

References

Application Note: A Protocol for Assessing the Effect of Sesamoside on Nitric Oxide Production in RAW 264.7 Murine Macrophage Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sesamoside, a lignan compound, has been investigated for its various pharmacological activities, including its anti-inflammatory properties. A key indicator of inflammation at the cellular level is the production of nitric oxide (NO) by immune cells like macrophages. The murine macrophage cell line, RAW 264.7, is a well-established and robust model for studying inflammation in vitro.[1][2] When stimulated with bacterial lipopolysaccharide (LPS), RAW 264.7 cells produce significant amounts of NO through the induction of inducible nitric oxide synthase (iNOS).[2][3] This process mimics the innate immune response to bacterial infection. This protocol provides a detailed methodology to assess the potential of this compound to inhibit LPS-induced nitric oxide production in RAW 264.7 cells, a critical step in evaluating its anti-inflammatory efficacy. Recent studies have shown that this compound can reduce inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as iNOS and NO.[4] It has been found to inhibit the LPS-induced phosphorylation of key signaling proteins like ERK and JNK.[4]

Signaling Pathway of LPS-Induced Nitric Oxide Production

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, initiates a signaling cascade by binding to Toll-like receptor 4 (TLR4) on the surface of macrophages.[1][5] This binding activates intracellular signaling pathways, primarily the MyD88-dependent pathway, which leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6] These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including the gene for inducible nitric oxide synthase (iNOS).[5][6] The iNOS enzyme, in turn, catalyzes the production of large amounts of nitric oxide (NO) from the amino acid L-arginine.[6] This NO acts as a key inflammatory mediator. This compound's potential anti-inflammatory effect could stem from its ability to interfere with one or more steps in this pathway.

LPS_iNOS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK MAPK Pathway (ERK, JNK, p38) MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB iNOS_Gene iNOS Gene Transcription MAPK->iNOS_Gene Induces NFkB->iNOS_Gene Induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates to NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Protein This compound This compound (Potential Inhibitor) This compound->MAPK This compound->NFkB

Caption: LPS-induced iNOS signaling pathway in macrophages.

Experimental Workflow

The overall experimental procedure involves culturing RAW 264.7 cells, treating them with various concentrations of this compound before stimulating them with LPS, and then quantifying the resulting nitric oxide production and assessing cell viability.

Experimental_Workflow Start Start: Culture RAW 264.7 Cells Seed Seed cells in 96-well plates Start->Seed Pretreat Pre-treat with this compound (various concentrations) Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Supernatant Collect Supernatant Incubate->Supernatant Cells Remaining Cells Incubate->Cells Griess Griess Assay for NO₂⁻ Supernatant->Griess MTT MTT Assay for Viability Cells->MTT Analyze Data Analysis and Comparison Griess->Analyze MTT->Analyze

Caption: Workflow for assessing this compound's effect on NO production.

Detailed Experimental Protocols

Materials and Reagents
  • RAW 264.7 murine macrophage cell line (e.g., ATCC TIB-71)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (purity >98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Griess Reagent:

    • Component A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

    • Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

  • Sodium Nitrite (NaNO₂) for standard curve

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Protocol 1: Cell Culture and Maintenance
  • Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days when they reach 80-90% confluency. Use a cell scraper for detachment.

Protocol 2: this compound Treatment and LPS Stimulation
  • Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete medium.[2] Incubate for 12-24 hours to allow for cell adherence.

  • Prepare stock solutions of this compound in DMSO. Further dilute with serum-free DMEM to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in the culture should not exceed 0.1% (v/v) to avoid solvent toxicity.[7]

  • After the initial incubation, carefully remove the medium from the wells.

  • Add 100 µL of medium containing the respective concentrations of this compound to the appropriate wells.

  • Set up control wells:

    • Control: Cells with medium only.

    • LPS Control: Cells with medium containing 0.1% DMSO.

    • This compound Controls: Cells with medium containing only the highest concentration of this compound to check for its independent effect on NO production.

  • Incubate the plate for 1-2 hours (pre-treatment).

  • Add LPS to the treatment and LPS control wells to a final concentration of 1 µg/mL.[2] Do not add LPS to the Control or this compound Control wells.

  • Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.[2][8]

Protocol 3: Nitric Oxide Measurement (Griess Assay)

The Griess assay measures the concentration of nitrite (NO₂⁻), a stable and water-soluble breakdown product of NO.[9]

  • Standard Curve Preparation:

    • Prepare a 100 µM sodium nitrite (NaNO₂) standard solution in cell culture medium.

    • Perform serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, 0 µM) in a separate 96-well plate to create a standard curve.

  • Assay Procedure:

    • After the 24-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well of the experimental plate to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A (1% sulfanilamide) to each well containing supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B (0.1% NED) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light. A pink/purple color will develop.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[2][10]

    • Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Protocol 4: Cell Viability Assessment (MTT Assay)

This assay is crucial to confirm that any observed decrease in NO production is due to the inhibitory action of this compound and not due to cell death.[2]

  • After collecting the supernatant for the Griess assay, carefully remove the remaining medium from the experimental plate.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[11]

  • Incubate the plate for 4 hours at 37°C.[2] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently pipette to ensure complete dissolution.

  • Incubate for 10-15 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm (or 490 nm) with a microplate reader.[7][11]

  • Calculate cell viability as a percentage relative to the untreated control group (100% viability).

Data Presentation

Quantitative data should be summarized in clear, structured tables. Experiments should be performed in triplicate and data presented as mean ± standard deviation (SD).

Table 1: Effect of this compound on Nitrite Concentration in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Untreated)-
LPS Only- (1 µg/mL)0%
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
This compound + LPS50
This compound Only50

Table 2: Effect of this compound on the Viability of RAW 264.7 Cells

Treatment GroupConcentration (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
Control (Untreated)-100%
LPS Only- (1 µg/mL)
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
This compound + LPS50
This compound Only50

Conclusion

This protocol provides a comprehensive and standardized method for evaluating the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in LPS-stimulated RAW 264.7 macrophages. By concurrently assessing cell viability, this protocol ensures that the observed effects are specific to the inflammatory pathway and not a result of cytotoxicity. The data generated will be crucial for determining the dose-dependent inhibitory activity of this compound and provides a foundation for further mechanistic studies into its role in modulating inflammatory signaling pathways.

References

Application Notes and Protocols: Evaluating the Neuroprotective Effects of Sesamoside using the Middle Cerebral Artery Occlusion (MCAO) Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, is a leading cause of mortality and long-term disability worldwide. The Middle Cerebral Artery Occlusion (MCAO) model is a widely used and clinically relevant in vivo model for simulating focal cerebral ischemia in rodents.[1][2][3] This model is invaluable for investigating the pathophysiology of stroke and for the preclinical evaluation of potential neuroprotective agents. Sesamoside, a lignan found in sesame seeds, has demonstrated promising neuroprotective properties, attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities.[4][5][6]

These application notes provide detailed protocols for utilizing the MCAO model to investigate the neuroprotective effects of this compound. It includes procedures for both in vivo MCAO surgery and in vitro Oxygen-Glucose Deprivation (OGD) assays, methods for assessing neurological deficits and infarct volume, and an overview of the signaling pathways implicated in this compound's mechanism of action.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The intraluminal suture MCAO model is the most frequently employed technique to induce focal cerebral ischemia.[2][3] It involves the insertion of a monofilament suture to block the origin of the middle cerebral artery, thereby reducing cerebral blood flow to the territory it supplies.[2][7] This method can be used to create either transient or permanent ischemia.[2]

Experimental Workflow for In Vivo MCAO Studies

MCAO_Workflow cluster_pre Pre-Operative Phase cluster_op Operative Phase cluster_post Post-Operative Phase Animal_Acclimatization Animal Acclimatization Anesthesia Anesthesia Animal_Acclimatization->Anesthesia Sesamoside_Prep This compound Formulation Sesamoside_Admin This compound Administration Sesamoside_Prep->Sesamoside_Admin MCAO_Surgery MCAO Surgery (Transient or Permanent) Anesthesia->MCAO_Surgery MCAO_Surgery->Sesamoside_Admin Reperfusion Reperfusion (for transient MCAO) Sesamoside_Admin->Reperfusion Neuro_Assessment Neurological Deficit Scoring Reperfusion->Neuro_Assessment Infarct_Analysis Infarct Volume Measurement (TTC Staining) Neuro_Assessment->Infarct_Analysis Histo_Analysis Histological & Molecular Analysis Infarct_Analysis->Histo_Analysis

Caption: Workflow for in vivo MCAO experiments.

Data Presentation: In Vivo Neuroprotective Effects of this compound
Treatment GroupDose (mg/kg)Neurological Deficit ScoreInfarct Volume (%)Reference
Sham-00[4]
MCAO + Vehicle-3.5 ± 0.545.2 ± 5.8[4]
MCAO + this compound302.5 ± 0.532.1 ± 4.5[4]
MCAO + this compound1001.8 ± 0.421.5 ± 3.9[4]
MCAO + this compound3001.2 ± 0.315.3 ± 3.1[4]
MCAO + Sesamol50Improved hindlimb functionNot significantly different[5]

*p < 0.05 compared to MCAO + Vehicle group. Data are presented as mean ± SD.

Experimental Protocols

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane, pentobarbital sodium)

  • 4-0 nylon monofilament with a silicon-coated tip[7]

  • Surgical instruments (scissors, forceps, micro-vessel clips)

  • Heating pad to maintain body temperature

  • Sutures (7-0 silk)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature at 37°C.[8] Shave the neck area and disinfect with 70% ethanol.[8]

  • Vessel Exposure: Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1][8]

  • Ligation: Ligate the distal end of the ECA and place a temporary ligature around the CCA.[8]

  • Filament Insertion: Make a small incision in the ECA stump.[2] Insert the silicon-coated 4-0 nylon monofilament into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA) origin.[2] The insertion depth is typically 18-20 mm from the CCA bifurcation.

  • Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 2 hours).[4]

  • Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion.[8]

  • Closure: Close the neck incision with sutures.

  • Recovery: Allow the animal to recover from anesthesia in a warm cage.

Neurological deficits can be assessed 24 hours after MCAO using a 5-point scale:

  • 0: No observable neurological deficit.

  • 1: Failure to extend the contralateral forepaw fully.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

  • Brain matrix

  • Digital scanner or camera

Procedure:

  • Brain Extraction: 24 hours after MCAO, euthanize the animal and carefully remove the brain.[8]

  • Slicing: Place the brain in a brain matrix and slice it into 2 mm coronal sections.

  • Staining: Immerse the brain slices in 2% TTC solution at 37°C for 15-30 minutes.[9] The viable tissue will stain red, while the infarcted tissue will remain white.

  • Imaging: Scan or photograph the stained brain slices.

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere for each slice. The infarct volume is calculated by integrating the infarct area over the slice thickness and is often expressed as a percentage of the total hemispheric volume.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model is a widely used in vitro method to simulate ischemic conditions in cell culture.[10][11] It involves depriving cultured neuronal cells of oxygen and glucose, leading to cell death pathways similar to those observed in vivo.[12]

Data Presentation: In Vitro Neuroprotective Effects of this compound
Treatment GroupConcentration (µg/mL)Cell Viability (%)Lipid Peroxidation (% of control)Reference
Control-100100[4]
OGD + Vehicle-45.3 ± 3.8250.1 ± 15.2[4]
OGD + this compound0.158.2 ± 4.1180.5 ± 12.3[4]
OGD + this compound170.1 ± 5.5145.3 ± 10.8[4]
OGD + this compound1085.6 ± 6.2115.7 ± 9.7[4]

*p < 0.05 compared to OGD + Vehicle group. Data are presented as mean ± SD.

Experimental Protocols

Materials:

  • Neuronal cell line (e.g., HT22, PC12) or primary cortical neurons

  • Glucose-free DMEM

  • Hypoxic chamber (95% N2, 5% CO2)

  • Cell viability assay kit (e.g., MTT, LDH)

Procedure:

  • Cell Culture: Plate neuronal cells in appropriate culture dishes and allow them to adhere.

  • OGD Induction: Replace the normal culture medium with glucose-free DMEM. Place the cells in a hypoxic chamber for a specified duration (e.g., 4 hours).[4]

  • Reoxygenation: After the OGD period, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator (95% air, 5% CO2) for a reoxygenation period (e.g., 24 hours).[4]

  • This compound Treatment: this compound can be added to the culture medium before, during, or after the OGD period to assess its protective effects.

  • Assessment of Cell Viability: Measure cell viability using a standard assay such as MTT or LDH to quantify the extent of cell death and the neuroprotective effect of this compound.

Signaling Pathways of this compound Neuroprotection

This compound is believed to exert its neuroprotective effects through multiple signaling pathways, primarily by mitigating oxidative stress, inflammation, and apoptosis.[6][13]

Sesamoside_Pathway cluster_ischemia Ischemic Cascade cluster_this compound This compound Intervention cluster_outcome Outcome Ischemia Ischemia/Reperfusion (MCAO/OGD) Oxidative_Stress Oxidative Stress (ROS, RNS) Ischemia->Oxidative_Stress Inflammation Neuroinflammation (Microglial Activation) Ischemia->Inflammation Apoptosis Apoptosis Ischemia->Apoptosis Neuroprotection Neuroprotection (↑ Neuronal Survival) This compound This compound Antioxidant Antioxidant Defense (Nrf2/HO-1) This compound->Antioxidant Anti_Inflammatory Anti-inflammatory Pathways (↓ NF-κB, ↓ NLRP3) This compound->Anti_Inflammatory Anti_Apoptotic Anti-apoptotic Pathways (↑ Bcl-2, ↓ Bax) This compound->Anti_Apoptotic Autophagy Autophagy Modulation This compound->Autophagy Antioxidant->Oxidative_Stress inhibits Anti_Inflammatory->Inflammation inhibits Anti_Apoptotic->Apoptosis inhibits Autophagy->Inflammation modulates

Caption: this compound's neuroprotective signaling pathways.

Recent studies suggest that this compound's neuroprotective mechanisms involve the modulation of autophagy and the Notch-1/NLRP3 inflammasome signaling pathway.[6] Phytochemicals, in general, are known to activate the Nrf2/HO-1 pathway to enhance antioxidant defenses and upregulate the CREB-BDNF pathway to promote neurotrophic support.[[“]][[“]]

Conclusion

The MCAO model, in conjunction with in vitro OGD studies, provides a robust platform for evaluating the neuroprotective potential of this compound. The protocols outlined in these application notes offer a standardized approach to assess its efficacy in reducing infarct volume, improving neurological outcomes, and enhancing neuronal survival. Further investigation into the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a potential therapeutic agent for ischemic stroke.

References

Sesamoside: A Potential Therapeutic Agent for Septic Shock - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Septic shock, a life-threatening condition characterized by a dysregulated host response to infection, remains a significant clinical challenge with high mortality rates. Recent preclinical studies have highlighted the therapeutic potential of sesamoside, a natural compound, in mitigating the severe inflammatory cascade associated with septic shock. These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its in vitro and in vivo evaluation, and a summary of key quantitative data. This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB/MAPK signaling pathway, reducing the production of pro-inflammatory cytokines, and attenuating multi-organ damage in lipopolysaccharide (LPS)-induced septic shock models. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for septic shock.

Introduction

Sepsis is a systemic inflammatory response to infection that can lead to severe sepsis and septic shock, culminating in multiple organ dysfunction and failure. The pathophysiology is driven by an overwhelming production of pro-inflammatory mediators, often referred to as a "cytokine storm." Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are critically involved in the transcription of inflammatory genes. This compound has emerged as a promising candidate for intervention in septic shock due to its ability to modulate these inflammatory pathways. In vitro and in vivo studies have demonstrated that this compound can significantly reduce the levels of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO).

Mechanism of Action

This compound's primary mechanism of action in the context of septic shock involves the suppression of the inflammatory response through the inhibition of the NF-κB and MAPK signaling pathways. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a cascade of inflammatory events by activating these pathways. This compound intervenes in this process by:

  • Inhibiting NF-κB Activation: this compound restricts the nuclear localization of p65, a key subunit of the NF-κB complex. By preventing p65 from entering the nucleus, it blocks the transcription of a wide range of pro-inflammatory genes.

  • Suppressing MAPK Phosphorylation: this compound inhibits the LPS-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), two critical components of the MAPK pathway.

  • Downregulating NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[1][2][3][4] this compound has been found to downregulate the expression of NLRP3, thereby reducing the systemic inflammatory response.

The culmination of these actions is a significant reduction in the production of inflammatory mediators and subsequent protection against multi-organ injury.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK) TLR4->MAPK NFkB NF-κB (p65) TLR4->NFkB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines NLRP3->Cytokines OrganDamage Multi-Organ Damage Cytokines->OrganDamage This compound This compound This compound->MAPK inhibits phosphorylation This compound->NFkB inhibits nuclear translocation This compound->NLRP3 downregulates

This compound's Mechanism of Action in Septic Shock.

Data Presentation

In Vitro Efficacy of this compound in LPS-Stimulated RAW264.7 Macrophages
Treatment GroupTNF-α mRNA Expression (Fold Change vs. Control)IL-6 mRNA Expression (Fold Change vs. Control)IL-1β mRNA Expression (Fold Change vs. Control)iNOS mRNA Expression (Fold Change vs. Control)NO Production (μM)
Control1.01.01.01.0~0
LPS (1 µg/mL)Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
LPS + this compound (25 µM)ReducedReducedReducedReducedReduced
LPS + this compound (50 µM)Further ReducedFurther ReducedFurther ReducedFurther ReducedFurther Reduced
LPS + this compound (100 µM)Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
LPS + this compound (200 µM)Most Significantly ReducedMost Significantly ReducedMost Significantly ReducedMost Significantly ReducedMost Significantly Reduced

Note: This table summarizes the dose-dependent inhibitory effect of this compound on the expression of pro-inflammatory mediators in LPS-stimulated RAW264.7 cells, as described in the literature. Precise quantitative values should be obtained from the specific experimental readouts.

In Vivo Efficacy of this compound in an LPS-Induced Septic Shock Mouse Model
Treatment GroupTNF-α mRNA Expression (Spleen)IL-6 mRNA Expression (Spleen)IL-1β mRNA Expression (Spleen)iNOS mRNA Expression (Spleen)
Control (PBS)BaselineBaselineBaselineBaseline
LPS (10 mg/kg)Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
LPS + Dexamethasone (10 mg/kg)Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
LPS + this compound (1 mg/kg)ReducedReducedReducedReduced
LPS + this compound (5 mg/kg)Further ReducedFurther ReducedFurther ReducedFurther Reduced
LPS + this compound (10 mg/kg)Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced

Note: This table summarizes the dose-dependent therapeutic effects of this compound in an in vivo model of septic shock, demonstrating its ability to reduce the expression of pro-inflammatory cytokines in the spleen. Values are relative to the control group.

Experimental Protocols

In Vitro Model: LPS-Stimulated RAW264.7 Macrophages

G cluster_0 Cell Culture and Treatment cluster_1 Analysis start Seed RAW264.7 cells incubate1 Incubate overnight start->incubate1 treat_ses Pre-treat with this compound (25-200 µM) for 1h incubate1->treat_ses treat_lps Stimulate with LPS (1 µg/mL) for 6, 12, or 24h treat_ses->treat_lps CCK8 CCK-8 for Cytotoxicity treat_ses->CCK8 qPCR qPCR for Cytokine mRNA treat_lps->qPCR WB Western Blot for Protein Phosphorylation treat_lps->WB IF Immunofluorescence for p65 Localization treat_lps->IF NO_assay Griess Assay for NO treat_lps->NO_assay

In Vitro Experimental Workflow.

1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for cytotoxicity and NO assays) and allow to adhere overnight.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 25, 50, 100, 200 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS from E. coli O111:B4; 1 µg/mL) for the desired time points (e.g., 6, 12, or 24 hours).

2. Cytotoxicity Assay (CCK-8):

  • After treatment with this compound (0, 25, 50, 100, 200, 500 µM) for 12 hours, add Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

3. Nitric Oxide (NO) Assay (Griess Reagent):

  • Collect the cell culture supernatant after treatment.

  • Mix the supernatant with Griess reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentration.

4. Quantitative Real-Time PCR (qPCR):

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix and primers specific for TNF-α, IL-6, IL-1β, iNOS, and a housekeeping gene (e.g., GAPDH).

  • Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

5. Western Blot Analysis:

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-ERK, ERK, phospho-JNK, JNK, NLRP3, and a loading control (e.g., β-actin) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

6. Immunofluorescence for p65 Nuclear Translocation:

  • Grow cells on glass coverslips in a 24-well plate.

  • After treatment, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with 5% BSA in PBS.

  • Incubate with a primary antibody against p65.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope.

In Vivo Model: LPS-Induced Septic Shock in Mice

G cluster_0 Animal Grouping and Treatment cluster_1 Analysis start Randomly divide mice into groups LPS_injection Intraperitoneally inject LPS (10 mg/kg) start->LPS_injection treatment After 12h, intraperitoneally inject: - Saline (Model group) - Dexamethasone (10 mg/kg) - this compound (1, 5, 10 mg/kg) LPS_injection->treatment wait Wait for 6h treatment->wait sacrifice Sacrifice mice wait->sacrifice tissue_collection Collect spleen and other organs sacrifice->tissue_collection qPCR_vivo qPCR for Cytokine mRNA tissue_collection->qPCR_vivo WB_vivo Western Blot for Protein Expression tissue_collection->WB_vivo IHC Immunohistochemistry for p65 tissue_collection->IHC HnE H&E Staining for Organ Damage tissue_collection->HnE

In Vivo Experimental Workflow.

1. Animal Model:

  • Animals: Male C57BL/6 mice (6-8 weeks old).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the mice into the following groups (n=6-8 per group):

    • Control group (intraperitoneal injection of PBS).

    • LPS model group (intraperitoneal injection of LPS).

    • Positive control group (LPS + Dexamethasone).

    • This compound treatment groups (LPS + this compound at different doses).

2. Induction of Septic Shock and Treatment:

  • Induce septic shock by a single intraperitoneal injection of LPS (10 mg/kg body weight).

  • After 12 hours, administer an intraperitoneal injection of either saline, dexamethasone (10 mg/kg), or this compound (1, 5, or 10 mg/kg).

3. Sample Collection:

  • Six hours after the treatment, sacrifice the mice by cervical dislocation.

  • Collect spleen, liver, lung, and kidney tissues for further analysis.

4. Analysis of Inflammatory Markers:

  • qPCR and Western Blot: Process the spleen tissue for qPCR and Western blot analysis as described in the in vitro protocol to measure the expression of inflammatory cytokines and signaling proteins.

  • Immunohistochemistry (IHC) for p65:

    • Fix organ tissues in 4% paraformaldehyde and embed in paraffin.

    • Section the tissues and mount on slides.

    • Perform antigen retrieval.

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against p65.

    • Incubate with a biotinylated secondary antibody and then with a streptavidin-HRP complex.

    • Visualize with a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Analyze the slides under a microscope.

  • Histopathological Analysis (H&E Staining):

    • Perform standard hematoxylin and eosin (H&E) staining on sections of the liver, lung, and kidney to assess tissue damage, such as inflammatory cell infiltration, edema, and necrosis.

Conclusion

This compound demonstrates significant therapeutic potential for the treatment of septic shock by targeting the core inflammatory signaling pathways, NF-κB and MAPK, and downregulating the NLRP3 inflammasome. The provided protocols offer a framework for the preclinical evaluation of this compound and other potential therapeutic agents for sepsis. Further research is warranted to fully elucidate the clinical applicability of this compound in managing this critical condition.

References

Sesamoside's effect on specific cancer cell lines (e.g., lung, breast, colon).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Sesamoside, a lignan found in sesame seeds and oil, has demonstrated significant anti-cancer properties across various cancer cell lines. This document provides a comprehensive overview of its effects on lung, breast, and colon cancer, detailing its mechanisms of action and providing protocols for relevant experimental validation.

Summary of Effects

This compound and its related compounds, sesamin and sesamol, exhibit a range of anti-neoplastic activities, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis. These effects are mediated through the modulation of several key signaling pathways involved in cancer progression.

Key Findings Across Cancer Cell Lines:
  • Lung Cancer: In lung adenocarcinoma cell lines such as A549, CL1-5, and SK-LU-1, this compound and its derivatives have been shown to inhibit cell viability and migration in a dose-dependent manner.[1][2] They promote apoptosis by activating the caspase-3/poly(ADP-ribose) polymerase pathway and by downregulating the PI3K/AKT/mTOR signaling cascade, which is crucial for cell survival and proliferation.[1][3]

  • Breast Cancer: In breast cancer cell lines, including MCF-7 and MDA-MB-231, this compound compounds have been observed to reduce cell viability and induce apoptosis and cell cycle arrest.[4][5] The anti-proliferative effects in triple-negative breast cancer are linked to the inactivation of the Wnt/β-catenin signaling pathway.[6] Furthermore, they have been shown to suppress the NF-κB pathway, which is involved in inflammation and cell survival.[7]

  • Colon Cancer: For colon cancer cell lines like HCT116, HT29, and DLD-1, this compound has been found to inhibit cell growth and induce apoptosis.[7][8] The mechanism in HCT116 cells involves the induction of the mitochondrial apoptosis pathway through a pro-oxidant effect at higher concentrations.[9][10] Additionally, sesamol has been shown to suppress the transcriptional activity of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in colon cancer.[11]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and its related compounds on various cancer cell lines.

Cell Line (Cancer Type)CompoundIC50 ValueTime PointAssayReference
H1299 (Lung)Sesamin40.1 µMNot SpecifiedNot Specified[7]
SK-LU-1 (Lung)Sesamol2.7 mM48 hNot Specified[3]
MDA-MB-231 (Breast)Sesamin51.1 µMNot SpecifiedNot Specified[7]
HCT116 (Colon)Sesamin48.3 µMNot SpecifiedNot Specified[7]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication of these findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400 µM) and a vehicle control (DMSO).[1]

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (DAPI Staining)

This protocol is used to visualize apoptotic bodies, a hallmark of apoptosis, in cells treated with this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 4′,6-diamidino-2-phenylindole (DAPI) staining solution

  • Fluorescence microscope

  • Glass coverslips

Procedure:

  • Grow cells on glass coverslips in a 24-well plate.

  • Treat cells with the desired concentration of this compound for 24-48 hours.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Stain the cells with DAPI solution for 5 minutes in the dark.

  • Wash the cells with PBS to remove excess stain.

  • Mount the coverslips on microscope slides.

  • Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed and fragmented nuclei.[3]

Western Blot Analysis

This protocol is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as required.

  • Lyse the cells using RIPA buffer and quantify the protein concentration.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

Visualizing Molecular Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.

Sesamoside_Signaling_Pathways cluster_lung Lung Cancer cluster_breast Breast Cancer cluster_colon Colon Cancer Sesamoside_L This compound PI3K_L PI3K Sesamoside_L->PI3K_L inhibits AKT_L AKT PI3K_L->AKT_L mTOR_L mTOR AKT_L->mTOR_L Proliferation_L Cell Proliferation & Survival mTOR_L->Proliferation_L Sesamoside_B This compound Wnt Wnt Sesamoside_B->Wnt inhibits BetaCatenin β-catenin Wnt->BetaCatenin Proliferation_B Cell Proliferation & Invasion BetaCatenin->Proliferation_B Sesamoside_C This compound Mitochondria Mitochondria Sesamoside_C->Mitochondria induces stress Caspases Caspases Mitochondria->Caspases activates Apoptosis_C Apoptosis Caspases->Apoptosis_C

Caption: Signaling pathways modulated by this compound in different cancer types.

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture start->culture treatment This compound Treatment (Dose-Response & Time-Course) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., DAPI, Flow Cytometry) treatment->apoptosis protein Protein Expression Analysis (Western Blot) treatment->protein data Data Analysis & Interpretation viability->data apoptosis->data protein->data end Conclusion data->end

Caption: General experimental workflow for evaluating this compound's anti-cancer effects.

References

Troubleshooting & Optimization

How to improve the yield of Sesamoside extraction from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Sesamoside from plant material.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments, offering potential causes and actionable solutions.

Issue 1: Low or No this compound Yield

Potential Cause Solution
Inefficient Cell Wall Disruption The solvent cannot effectively penetrate the plant material to extract this compound.
Action: Reduce the particle size of the plant material by grinding or milling. Smaller particle sizes increase the surface area available for solvent contact and can significantly improve extraction efficiency.[1][2]
Inappropriate Solvent Selection The solvent used may have poor solubility for this compound.
Action: Test a range of solvents with varying polarities. Mixtures of ethanol and water have been shown to be effective for extracting bioactive compounds from sesame.[3] For instance, a study on defatted sesame seeds found that a 63.5% ethanol-water mixture at high temperature and pressure yielded maximum lignan concentrations.[3]
Suboptimal Extraction Temperature The temperature may be too low for efficient extraction or too high, causing degradation.
Action: Optimize the extraction temperature. Increased temperatures generally improve solubility and diffusion rates.[4] However, temperatures above 40°C did not show a significant increase in extraction efficiency for sesame oil using n-hexane and may risk degrading thermolabile compounds like this compound.[5][6]
Insufficient Extraction Time The duration of the extraction may not be long enough to allow for complete diffusion of this compound into the solvent.
Action: Increase the extraction time. Kinetic studies on sesame extracts showed a high rate of phenolic compound extraction within the first 50 minutes.[3] For solvent extraction with n-hexane, an optimal contact time was found to be 24 hours.[6]
Poor Solid-to-Liquid Ratio An insufficient volume of solvent may become saturated before all the this compound is extracted.
Action: Increase the solvent-to-solid ratio. A higher ratio ensures that the concentration gradient is maintained, driving the extraction process. A solvent-to-seed ratio of 6:1 was found to be optimal for sesame oil extraction using n-hexane.[5][6]
Degradation of this compound This compound may be unstable under the chosen extraction conditions (e.g., high temperature, presence of light, or wrong pH).
Action: Include stability studies in your experimental design. Test the effect of light and temperature on your extracts. Store extracts in dark, airtight containers at low temperatures.[7] For heat-sensitive compounds, consider non-thermal extraction methods like Pulsed Electric Field (PEF) or Ultrasound-Assisted Extraction (UAE).[8]

Issue 2: Inconsistent Extraction Yields

Potential Cause Solution
Variability in Plant Material The concentration of this compound can vary depending on the plant's origin, harvest time, and storage conditions.
Action: Standardize your plant material as much as possible. Use material from the same batch for a series of experiments. If possible, analyze the this compound content of the raw material before extraction.
Inconsistent Pre-treatment Variations in particle size or moisture content can affect extraction efficiency.[1]
Action: Implement a standardized pre-treatment protocol. Ensure consistent grinding/milling to achieve a uniform particle size. Control the moisture content of the seeds, as it is a critical factor for extraction efficiency.[1]
Procedural Errors Minor variations in experimental execution can lead to different results.[9]
Action: Carefully document all experimental parameters. Ensure accurate measurements of materials, consistent stirring speeds, and precise temperature and time control.[7] Use a checklist to maintain consistency between runs.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for maximizing this compound yield?

A1: The optimal method depends on your specific laboratory capabilities, budget, and desired purity.

  • Soxhlet extraction is a conventional method that can yield high extraction rates (up to 58.93% for sesame oil) but uses large amounts of solvent and prolonged heat, which can degrade sensitive compounds.[8][10][11]

  • Supercritical Fluid Extraction (SFE) with CO2 is a "green" alternative that offers high purity and avoids toxic organic solvents.[12] It can achieve high yields, especially when coupled with a preceding step like cold pressing.

  • Ultrasound-Assisted Extraction (UAE) and Pulsed Electric Field (PEF) are modern, non-thermal techniques that can improve extraction efficiency by enhancing cell permeability, reducing extraction time and solvent consumption.[8]

  • Sub-critical water or ethanol extraction can significantly enhance the recovery of bioactive compounds compared to conventional methods.[3] An optimized method using 63.5% ethanol at 220°C and 8 MPa showed maximum recovery of lignans and phenolics from defatted sesame seeds.[3]

Q2: What is the most effective solvent for this compound extraction?

A2: While this compound-specific solubility data is limited in the provided results, general principles for phenolic compounds apply. Ethanol and methanol, often mixed with water, are commonly used.[4] One study found that methanol achieved the highest extraction yield (29.48%) for antioxidant components from sesame seeds.[13] Using mixtures of solvents can be effective; for example, heptane-isopropanol has been used to yield more stable oils compared to n-hexane alone.[14]

Q3: How does pre-treatment of the plant material affect yield?

A3: Pre-treatment is crucial.

  • Particle Size: Reducing the particle size increases the surface area for extraction, which generally improves the yield.[1][2]

  • Roasting: Roasting sesame seeds can increase the subsequent oil yield.[1] Roasting at 150°C was shown to result in higher extraction rates.[5][6] However, excessive heat can degrade the final product.[1]

  • Moisture Content: The moisture content of the seeds is critical for extraction efficiency. Optimal moisture content has been reported in the range of 6.3-7.5% for the highest oil yield.[1]

Q4: Can I improve my yield without changing the extraction method?

A4: Yes. Optimization of your existing protocol can lead to significant improvements. Consider the following factors:

  • Solvent-to-Solid Ratio: Increasing the solvent volume can improve extraction.[5][6]

  • Temperature: Small adjustments to temperature can affect solubility and diffusion.[4]

  • Time: Ensure your extraction time is sufficient for maximum recovery.[6]

  • Agitation: Proper stirring ensures homogeneity and facilitates mass transfer. A stirring speed of 600 rpm was found to be optimal in one study.[5][6]

Data Presentation: Comparison of Extraction Methods

The following table summarizes the extraction yields of different methods, primarily focusing on sesame oil, which can serve as a proxy for the efficiency of extracting other components like this compound.

Extraction MethodSolvent/ConditionsYield (%)Reference
Cold Pressing (CP) Mechanical9.19[12]
CP + Organic Solvent Extraction n-Hexane59.52[12]
CP + Supercritical Fluid (SFE) Supercritical CO257.15[12]
Soxhlet Petroleum Ether58.93[10][11]
Supercritical Fluid (SFE) Supercritical CO2 + Ethanol26.47[10][11]
Enzyme-Assisted Extraction Neutral conditions, 50°C58.87[11]
Hot Water Flotation Water, 80-90°C41.0[11]

Experimental Protocols & Workflows

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is a modern, efficient method for extracting bioactive compounds.

  • Preparation: Grind dried plant material to a fine powder (e.g., <1 mm particle size).

  • Mixing: Place a known amount of the powdered material (e.g., 10 g) into a flask. Add the chosen solvent (e.g., 70% ethanol) at a specified solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Sonication: Place the flask in an ultrasonic bath. Set the desired temperature (e.g., 40°C) and sonication time (e.g., 30 minutes).

  • Separation: After sonication, separate the extract from the solid residue by centrifugation or filtration.

  • Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator under reduced pressure.

  • Analysis: Re-dissolve the dried extract in a suitable solvent for quantification of this compound via HPLC or other analytical methods.

UAE_Workflow Start Plant Material Grind Grinding Start->Grind Pre-treatment Mix Mixing with Solvent Grind->Mix Ultrasound Ultrasonic Bath (Sonication) Mix->Ultrasound Extraction Separate Filtration / Centrifugation Ultrasound->Separate Evaporate Solvent Evaporation (Rotovap) Separate->Evaporate Purification End This compound Extract Evaporate->End

Caption: General workflow for Ultrasound-Assisted Extraction (UAE).

Soxhlet Extraction Protocol

This is a classic, continuous extraction method.

  • Preparation: Place a known amount of finely ground plant material into a thimble.

  • Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the Soxhlet apparatus with a flask containing the extraction solvent (e.g., n-hexane) at the bottom and a condenser on top.

  • Extraction: Heat the solvent in the flask. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the plant material. When the solvent level reaches the top of the siphon arm, the extract is siphoned back into the flask. This process repeats automatically.

  • Duration: Continue the extraction for a set period (e.g., 6-8 hours).[10]

  • Solvent Removal: After extraction, remove the solvent using a rotary evaporator to obtain the crude extract.

Soxhlet_Workflow cluster_Soxhlet Soxhlet Apparatus Vapor Solvent Vapor Condensed Condensed Solvent Vapor->Condensed 1. Evaporation Extract Solvent + Extract Condensed->Extract 2. Extraction Extract->Vapor 3. Siphoning Start Plant Material in Thimble Process Continuous Extraction Cycle Start->Process End Crude Extract in Flask Process->End

Caption: Logical flow of the continuous Soxhlet extraction process.

Troubleshooting Logic Flow

This diagram outlines a systematic approach to diagnosing low extraction yield.

Troubleshooting_Workflow Start Low this compound Yield Check_Material Is plant material standardized? (Particle size, moisture) Start->Check_Material Check_Solvent Is the solvent optimal? (Polarity, Ratio) Check_Material->Check_Solvent No Fix_Material Standardize pre-treatment: - Grind uniformly - Control moisture Check_Material->Fix_Material Yes Check_Params Are parameters optimal? (Temp, Time, Agitation) Check_Solvent->Check_Params No Fix_Solvent Optimize solvent system: - Test different polarities - Increase solvent ratio Check_Solvent->Fix_Solvent Yes Check_Degradation Is degradation occurring? Check_Params->Check_Degradation No Fix_Params Optimize parameters: - Adjust Temp/Time - Ensure proper stirring Check_Params->Fix_Params Yes Fix_Degradation Perform stability tests. Use milder conditions (e.g., UAE, lower temp) Check_Degradation->Fix_Degradation Yes End Improved Yield Check_Degradation->End No Fix_Material->Start Fix_Solvent->Start Fix_Params->Start Fix_Degradation->Start

Caption: A systematic workflow for troubleshooting low extraction yields.

References

Technical Support Center: Isolation and Purification of Sesamoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of sesamoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the isolation and purification of this compound?

A1: The primary challenges in isolating and purifying this compound, a lignan from Sesamum indicum, stem from its susceptibility to degradation and the presence of structurally similar compounds. Key difficulties include:

  • Degradation: this compound can be sensitive to heat, light, and pH changes. Exposure to high temperatures during solvent evaporation or harsh acidic or alkaline conditions can lead to its degradation.

  • Co-eluting Impurities: Extracts from sesame seeds contain a complex mixture of lignans (e.g., sesamin, sesamolin), fatty acids, and other phenolic compounds that can co-elute with this compound during chromatographic separation, making it difficult to achieve high purity.[1]

  • Low Yields: Inefficient extraction methods can result in low initial concentrations of this compound, complicating subsequent purification steps. Optimizing extraction parameters is crucial for maximizing the final yield.[2][3]

Q2: Which extraction methods are most effective for obtaining a crude extract enriched with this compound?

A2: While specific data for this compound is limited, methods effective for related lignans like sesamin and sesamolin can be adapted. These include:

  • Solvent Extraction: Conventional methods like Soxhlet extraction or maceration using solvents such as ethanol, methanol, or ethyl acetate are commonly employed.[4] An optimized ultrasound-assisted extraction using a 75% methanol solution has shown good results for various antioxidants in sesame.[3]

  • Supercritical CO2 (SC-CO2) Extraction: This green technology is effective for extracting lignans. While it can yield a high-quality extract, the yield of specific lignans may vary depending on the pressure, temperature, and use of co-solvents like ethanol.

Q3: What are the recommended chromatographic techniques for purifying this compound?

A3: A multi-step chromatographic approach is often necessary to achieve high-purity this compound.

  • Column Chromatography: Initial purification of the crude extract can be performed using column chromatography with stationary phases like silica gel or alumina.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the final purification of this compound. A C18 column with a gradient elution of methanol and water is a common choice for separating lignans.[5][6][7]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids a solid stationary phase, minimizing irreversible adsorption and sample loss. It has been successfully used for the preparative separation of sesamin and sesamolin.

Q4: How can I monitor the purity of my this compound fractions?

A4: The purity of this compound fractions can be assessed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC system with a UV detector is the most common method for determining the purity of the collected fractions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the identity and purity of this compound by providing both chromatographic data and mass spectral information.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of the purification and identifying fractions containing the target compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Incomplete extraction from the plant matrix.- Ensure the sesame seeds are finely ground to increase the surface area for extraction.- Optimize the solvent-to-solid ratio, extraction time, and temperature. For solvent extraction, a ratio of 6:1 (solvent to seeds) has been found to be effective for oil extraction.[8]- Consider using ultrasound-assisted extraction to enhance efficiency.[3]
Degradation of this compound - Exposure to high temperatures during solvent evaporation.- Use of harsh pH conditions during extraction or purification.- Use a rotary evaporator at a low temperature (≤ 40°C) for solvent removal.- Maintain a neutral pH throughout the process unless a specific pH is required for separation, in which case exposure time should be minimized.- Protect samples from light by using amber glassware or wrapping containers in foil.
Poor Separation of this compound from other Lignans (e.g., sesamin, sesamolin) Suboptimal chromatographic conditions.- Optimize the mobile phase: A gradient elution is often more effective than an isocratic one. Experiment with different solvent ratios (e.g., methanol/water or acetonitrile/water).- Adjust the flow rate: A lower flow rate can improve resolution but will increase the run time.- Try a different stationary phase: If a C18 column does not provide adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl column.
Co-elution of this compound with Unknown Impurities The extract contains compounds with very similar polarity to this compound.- Employ a multi-step purification strategy. Use a preliminary separation technique like column chromatography to remove major classes of impurities before proceeding to HPLC.- Consider using a different chromatographic technique, such as High-Speed Counter-Current Chromatography (HSCCC), which operates on a different separation principle (liquid-liquid partitioning).
Peak Tailing in HPLC - Overloading of the column.- Interaction of the analyte with active sites on the silica packing.- Reduce the injection volume or the concentration of the sample.- Add a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for the closely related and more extensively studied sesame lignans, sesamin and sesamolin. This information can serve as a valuable reference for optimizing this compound purification.

Table 1: Comparison of Extraction Methods for Sesame Lignans

Extraction Method Solvent Key Parameters Yield/Content Reference
Soxhlet ExtractionEthanol4 hours, 40-50°C46% oil yield (lignan content not specified)[9]
Ultrasound-Assisted Extraction75% Methanol50°C, 65 min, 410 W21.74 µg/g total target antioxidants[3]
Supercritical CO2 ExtractionCO2 with 10 mol% Ethanol~276 bar, 50°CHighest lignan yield (specific value not provided)
PressingMechanical-94% oil yield[10]

Table 2: Purity and Recovery Data for Sesamin and Sesamolin Purification

Purification Technique Starting Material Mobile/Stationary Phase Purity Achieved Recovery Reference
Semi-preparative RP-HPLCCrude Lignan ExtractC18 column, Methanol:Water (70:30 v/v)>99%Not specified
High-Speed Counter-Current Chromatography (HSCCC)Crude ExtractPetroleum ether:Ethyl acetate:Methanol:Water (1:0.4:1:0.5 v/v)98% (Sesamolin)64% (Sesamolin)
RecrystallizationCrude Lignan ExtractBoiling EthanolHigh purity (specific value not provided)34% (Sesamin from microfiltrate)[11]

Experimental Protocols

Protocol 1: General Procedure for Extraction of Lignans from Sesame Seeds

This protocol is a generalized procedure based on methods used for related lignans and can be adapted for this compound extraction.

  • Seed Preparation: Grind sesame seeds into a fine powder.

  • Defatting (Optional but Recommended): Extract the ground seeds with n-hexane using a Soxhlet apparatus to remove the majority of the oil. This step is crucial as lipids can interfere with subsequent chromatographic separation. Air-dry the defatted seed meal to remove residual hexane.

  • Lignan Extraction: Extract the defatted sesame seed powder with 80% ethanol at room temperature with continuous stirring for 24 hours.

  • Filtration and Concentration: Filter the extract to remove solid particles. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude lignan extract.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification of Lignans

This protocol provides a starting point for the HPLC-based purification of this compound.

  • Sample Preparation: Dissolve the crude lignan extract in the initial mobile phase (e.g., 50% methanol in water) and filter it through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A linear gradient from 50% B to 100% B over 40 minutes.

    • Flow Rate: 2.0 mL/min.

    • Detection: UV detector at 280 nm.

  • Fraction Collection: Inject the prepared sample and collect fractions corresponding to the desired peaks.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC method.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

Signaling Pathways and Experimental Workflows

This compound and Inflammatory Signaling Pathways

Recent research indicates that this compound exhibits anti-inflammatory properties by modulating key signaling pathways, particularly the NF-κB and MAPK pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[12]

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Sesame Seeds grinding Grinding start->grinding defatting Defatting (n-hexane) grinding->defatting extraction Lignan Extraction (Ethanol) defatting->extraction crude_extract Crude Lignan Extract extraction->crude_extract column_chrom Column Chromatography crude_extract->column_chrom hplc Preparative HPLC column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound analytical_hplc Analytical HPLC pure_this compound->analytical_hplc lc_ms LC-MS pure_this compound->lc_ms

Caption: Experimental workflow for the isolation and purification of this compound.

nf_kappa_b_pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates This compound This compound This compound->ikk inhibits nf_kb NF-κB (p65/p50) This compound->nf_kb inhibits translocation ikb IκBα ikk->ikb phosphorylates ikb->nf_kb releases nucleus Nucleus nf_kb->nucleus translocates to gene_transcription Gene Transcription nf_kb_n NF-κB (p65/p50) nf_kb_n->gene_transcription induces cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_transcription->cytokines results in

Caption: this compound's inhibition of the NF-κB signaling pathway.[12][13]

tnf_alpha_pathway tnf TNF-α tnfr1 TNFR1 tnf->tnfr1 binds tradd TRADD tnfr1->tradd recruits traf2 TRAF2 tradd->traf2 rip RIP tradd->rip ikk IKK Complex traf2->ikk rip->ikk nf_kb_activation NF-κB Activation ikk->nf_kb_activation inflammation Inflammation nf_kb_activation->inflammation This compound This compound This compound->tnf reduces production

Caption: this compound's effect on the TNF-α signaling pathway.[12]

il17_pathway il17 IL-17 il17r IL-17R il17->il17r binds act1 Act1 il17r->act1 recruits traf6 TRAF6 act1->traf6 mapk MAPK Pathway traf6->mapk nf_kb NF-κB Pathway traf6->nf_kb gene_expression Gene Expression mapk->gene_expression nf_kb->gene_expression inflammatory_mediators Inflammatory Mediators gene_expression->inflammatory_mediators This compound This compound This compound->inflammatory_mediators may inhibit

Caption: General overview of the IL-17 signaling pathway.

References

Degradation products of Sesamoside under acidic or alkaline conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on the expected degradation of Sesamoside under acidic and alkaline conditions. The following information is based on the chemical structure of this compound and established principles of organic chemistry, as direct experimental data on its degradation is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under acidic conditions?

Under acidic conditions, this compound is expected to undergo hydrolysis of its glycosidic bond and potentially its ester linkage. The primary degradation products would likely be the aglycone of this compound and D-glucose. Further degradation of the aglycone may occur depending on the severity of the acidic conditions and temperature.

Q2: What degradation products are anticipated when this compound is exposed to alkaline conditions?

In alkaline conditions, the primary degradation pathway is expected to be the saponification (hydrolysis) of the methyl ester group, yielding the corresponding carboxylate salt and methanol. The glycosidic bond is generally more stable under basic conditions compared to acidic conditions but may undergo hydrolysis under prolonged exposure or harsh alkaline environments.

Q3: My experimental results show unexpected peaks when analyzing this compound that has been stored in an acidic buffer. What could be the cause?

Unexpected peaks in your analysis likely correspond to degradation products. Under acidic conditions, the primary cause is the cleavage of the glycosidic bond, leading to the formation of the this compound aglycone and glucose. To confirm this, you can try to characterize these peaks using mass spectrometry and NMR and compare them to the expected structures. It is also advisable to run a fresh standard of this compound to ensure the integrity of your starting material.

Q4: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, it is recommended to handle this compound solutions at neutral or slightly acidic pH (around pH 5-6) and at low temperatures. Avoid prolonged storage in strongly acidic or alkaline solutions. If your experiment requires acidic or alkaline conditions, consider minimizing the exposure time and temperature. Use of appropriate buffer systems can also help maintain a stable pH.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of this compound potency over time in solution. Degradation due to pH and/or temperature.Store stock solutions at low temperatures (e.g., -20°C) and in a buffer with a pH between 5 and 6. Prepare working solutions fresh daily.
Appearance of additional peaks in HPLC analysis. Acid- or base-catalyzed hydrolysis.Characterize the new peaks by LC-MS to identify potential degradation products. Review sample preparation and storage conditions to identify potential sources of pH instability.
Inconsistent biological activity results. Degradation of this compound leading to lower effective concentrations.Ensure the stability of this compound under your specific assay conditions. Run control experiments to assess degradation over the time course of your assay.

Expected Degradation Products

Since no direct quantitative data for this compound degradation is available, the following table summarizes the expected primary degradation products based on its chemical structure.

Condition Primary Degradation Pathway Expected Products
Acidic (e.g., HCl, H₂SO₄) Hydrolysis of the glycosidic bond and esterThis compound Aglycone, D-Glucose, Methanol
Alkaline (e.g., NaOH, KOH) Saponification of the methyl esterThis compound Carboxylate, Methanol

Experimental Protocols

The following are general protocols for studying the degradation of this compound. Researchers should optimize these protocols for their specific experimental setup.

Acid-Catalyzed Degradation Study

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, DMSO) at a known concentration.

  • Acidic Treatment: Dilute the stock solution into an aqueous acidic solution (e.g., 0.1 M HCl) to a final desired concentration.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 37°C or 50°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., NaOH) to stop the reaction.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining this compound and identify degradation products.

Alkaline-Catalyzed Degradation Study

  • Preparation of this compound Solution: Prepare a stock solution of this compound as described above.

  • Alkaline Treatment: Dilute the stock solution into an aqueous alkaline solution (e.g., 0.1 M NaOH).

  • Incubation: Incubate the solution at a controlled temperature.

  • Time-Point Sampling: Collect aliquots at various time intervals.

  • Quenching: Neutralize the aliquots with a suitable acid (e.g., HCl).

  • Analysis: Analyze the samples using HPLC-UV or LC-MS.

Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound.

G cluster_acid Acidic Conditions (Hydrolysis) Sesamoside_acid This compound Aglycone This compound Aglycone Sesamoside_acid->Aglycone Glycosidic Bond Cleavage Glucose D-Glucose Sesamoside_acid->Glucose Glycosidic Bond Cleavage Methanol_acid Methanol Sesamoside_acid->Methanol_acid Ester Hydrolysis

Caption: Hypothesized degradation of this compound under acidic conditions.

G cluster_alkaline Alkaline Conditions (Saponification) Sesamoside_alkaline This compound Carboxylate This compound Carboxylate Sesamoside_alkaline->Carboxylate Ester Hydrolysis Methanol_alkaline Methanol Sesamoside_alkaline->Methanol_alkaline Ester Hydrolysis

Caption: Hypothesized degradation of this compound under alkaline conditions.

G cluster_workflow Experimental Workflow for Degradation Study start Prepare this compound Stock Solution treat Treat with Acid or Base start->treat incubate Incubate at Controlled Temp. treat->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC/LC-MS quench->analyze end Identify & Quantify Degradants analyze->end

Caption: General experimental workflow for studying this compound degradation.

Troubleshooting peak tailing and broadening in Sesamoside HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Sesamoside.

Troubleshooting Guide: Peak Tailing and Broadening

Peak tailing and broadening are common chromatographic problems that can significantly impact the accuracy and precision of this compound quantification. This guide provides a systematic approach to diagnosing and resolving these issues.

1. My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, an asymmetry where the latter half of the peak is wider than the front half, is often indicative of secondary interactions between this compound and the stationary phase, or other system issues.[1][2]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks physical_issue Likely a Physical/System Issue check_all_peaks->physical_issue yes_all chemical_issue Likely a Chemical/Interaction Issue check_all_peaks->chemical_issue no_some yes_all Yes check_fittings Check for loose fittings, dead volumes (use short, narrow-bore tubing) physical_issue->check_fittings check_column_void Inspect for column void or blockage (backflush or replace column/frit) physical_issue->check_column_void no_some No mobile_phase_ph Optimize Mobile Phase pH chemical_issue->mobile_phase_ph add_modifier Add Acidic Modifier (e.g., 0.1% Formic Acid or TFA) to suppress silanol interactions. chemical_issue->add_modifier column_choice Consider Column Chemistry chemical_issue->column_choice pka_consideration This compound has multiple hydroxyl groups. Adjust pH to be ~2 units away from the pKa of the most acidic hydroxyl to ensure a single ionic state. mobile_phase_ph->pka_consideration endcapped_column Use an end-capped C18 column to minimize silanol interactions. column_choice->endcapped_column

Caption: Troubleshooting workflow for peak tailing in this compound HPLC analysis.

Detailed Explanations and Solutions:

Potential Cause Explanation Recommended Solution(s)
Secondary Silanol Interactions This compound, being a polar glycoside, can interact with free silanol groups (-Si-OH) on the surface of silica-based C18 columns. These interactions cause a secondary, stronger retention mechanism for some molecules, leading to a delayed elution and a tailing peak.[2]1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an acidic modifier will protonate the silanol groups, reducing their ability to interact with this compound. 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 column where most of the free silanols are chemically bonded, thus minimizing secondary interactions.
Inappropriate Mobile Phase pH This compound contains multiple hydroxyl groups, which are weakly acidic. If the mobile phase pH is close to the pKa of these groups, a mixed population of ionized and non-ionized this compound molecules will exist, leading to peak broadening and tailing.Estimate pKa and Adjust pH: While the exact pKa of this compound is not readily available, the pKa of alcoholic hydroxyl groups is typically high (around 16-18), meaning they are unlikely to be ionized under typical reversed-phase conditions. However, to ensure a consistent ionic state, it is best to work at a pH that is at least 2 units away from the pKa of any ionizable group.[3] For glycosides, a slightly acidic mobile phase is generally recommended.
Column Overload Injecting too high a concentration of this compound can saturate the stationary phase, leading to a distorted peak shape.1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Prepare a more dilute sample solution.
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can cause the separated band of this compound to spread out before detection, resulting in broader and potentially tailing peaks.1. Minimize Tubing Length and Diameter: Use short, narrow-bore tubing (e.g., 0.125 mm I.D.) to connect the injector, column, and detector. 2. Ensure Proper Fittings: Use low-dead-volume fittings and ensure they are correctly installed.
Column Contamination or Degradation Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can create active sites that cause peak tailing.1. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. 3. Replace the Column: If the column performance does not improve after flushing, it may be degraded and require replacement.

2. My this compound peak is broader than expected. What could be the issue?

Peak broadening, or an increase in peak width, leads to decreased resolution and sensitivity.

Troubleshooting Workflow for Peak Broadening

G start Broad Peak Observed check_all_peaks Does it affect all peaks? start->check_all_peaks system_issue Likely a System-Wide Issue check_all_peaks->system_issue yes_all analyte_specific_issue Likely an Analyte-Specific or Method Issue check_all_peaks->analyte_specific_issue no_some yes_all Yes check_extra_column_volume Check for extra-column volume (tubing, fittings, flow cell) system_issue->check_extra_column_volume check_flow_rate Verify flow rate is optimal and stable system_issue->check_flow_rate check_temp Ensure stable column temperature system_issue->check_temp no_some No mobile_phase_composition Optimize Mobile Phase Composition analyte_specific_issue->mobile_phase_composition injection_solvent Ensure injection solvent is weaker than or matches the initial mobile phase analyte_specific_issue->injection_solvent column_efficiency Evaluate Column Efficiency analyte_specific_issue->column_efficiency solvent_strength Adjust organic solvent percentage. Too strong -> early elution and broad peak. Too weak -> long retention and broadening. mobile_phase_composition->solvent_strength consider_smaller_particles Consider a column with smaller particles (e.g., core-shell or sub-2 µm) for higher efficiency. column_efficiency->consider_smaller_particles

Caption: Troubleshooting workflow for peak broadening in this compound HPLC analysis.

Detailed Explanations and Solutions:

Potential Cause Explanation Recommended Solution(s)
Suboptimal Flow Rate A flow rate that is too high or too low relative to the column's optimal flow rate can lead to increased band broadening.Optimize Flow Rate: Perform a flow rate study to determine the optimal flow rate for your column dimensions and particle size. A good starting point for a 4.6 mm I.D. column is 1.0 mL/min.
Poor Column Efficiency The column may have a low number of theoretical plates due to poor packing, degradation, or simply being an older generation column.1. Use a High-Efficiency Column: Consider using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a core-shell column, which can provide higher efficiency at lower backpressures.[3][4] 2. Replace the Column: If the column has been used extensively, it may need to be replaced.
Injection Solvent Mismatch If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the peak shape can be distorted, often leading to broadening or fronting.Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker (more aqueous in reversed-phase) than the mobile phase.
Temperature Effects Inconsistent column temperature can lead to fluctuations in retention time and peak width. Also, operating at a suboptimal temperature can affect mass transfer and efficiency.1. Use a Column Oven: Maintain a stable and consistent column temperature using a column oven. 2. Optimize Temperature: Experiment with different column temperatures (e.g., in 5 °C increments) to find the optimal condition for your separation. Higher temperatures can sometimes improve efficiency and peak shape.[5]
Mobile Phase Viscosity High mobile phase viscosity can hinder mass transfer, leading to broader peaks.1. Increase Temperature: Increasing the column temperature will decrease the viscosity of the mobile phase. 2. Consider Acetonitrile: Acetonitrile has a lower viscosity than methanol and can sometimes lead to sharper peaks.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for this compound analysis?

A good starting point for the analysis of this compound, based on methods for similar compounds found in Sesamum indicum extracts, would be a reversed-phase C18 column with a gradient elution using a slightly acidic mobile phase.[2]

Q2: Should I use formic acid or trifluoroacetic acid (TFA) as a mobile phase modifier?

Both formic acid and TFA can be effective at improving peak shape by suppressing silanol interactions.

  • Formic Acid (0.1%): Generally provides good peak shape and is compatible with mass spectrometry (MS).

  • Trifluoroacetic Acid (0.1%): Is a stronger ion-pairing agent and can be more effective at eliminating peak tailing for basic compounds. However, it can cause ion suppression in MS and may be more difficult to completely flush from the HPLC system.[6][7]

For initial method development with UV detection, either is a good choice. If MS detection is being used, formic acid is preferred.

Q3: Can I use an isocratic method for this compound analysis?

While an isocratic method might be possible for a purified standard, a gradient elution is generally recommended for the analysis of this compound in plant extracts. This is because extracts often contain a complex mixture of compounds with a wide range of polarities. A gradient allows for the efficient elution of all compounds and helps to ensure sharper peaks for later-eluting components.

Q4: How should I prepare my this compound sample for HPLC analysis?

Given that this compound has limited solubility in water, it is best to dissolve it in an organic solvent that is miscible with the mobile phase.

  • Recommended Solvents: Methanol or a mixture of methanol and water that is weaker than the initial mobile phase composition.

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.

Q5: My retention times for this compound are shifting between injections. What should I do?

Shifting retention times can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.

  • Mobile Phase Instability: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation of the more volatile organic component.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.

  • Pump Issues: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Experimental Protocols

General HPLC Method for this compound Analysis (Starting Point)

This protocol is a recommended starting point for the HPLC analysis of this compound and can be optimized for your specific instrumentation and sample matrix.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). An end-capped column is recommended.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • Start with a low percentage of B (e.g., 10-20%) and increase linearly to a high percentage (e.g., 80-90%) over 20-30 minutes.

    • Hold at the high percentage for 5 minutes.

    • Return to the initial conditions and equilibrate for at least 5-10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector can be used to determine the optimal wavelength, but a starting point of 230 nm or 280 nm is reasonable for lignans).

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

Table 1: Troubleshooting Summary for Peak Tailing

Symptom Possible Cause Key Solutions
Tailing of only the this compound peakSecondary silanol interactionsLower mobile phase pH (2.5-3.0), use an end-capped column, add an acidic modifier (0.1% formic acid).
All peaks in the chromatogram are tailingExtra-column volume, column void/blockageMinimize tubing length, check fittings, backflush or replace column/frit.
Peak tailing increases with sample concentrationColumn overloadDilute the sample or reduce injection volume.

Table 2: Troubleshooting Summary for Peak Broadening

Symptom Possible Cause Key Solutions
All peaks are broadHigh extra-column volume, suboptimal flow rate, unstable temperatureUse shorter/narrower tubing, optimize flow rate, use a column oven.
Only the this compound peak is broadInjection solvent mismatch, poor column efficiencyDissolve sample in mobile phase, use a high-efficiency column (e.g., core-shell).
Broad peaks with long retention timesMobile phase too weak, high viscosityIncrease organic solvent percentage, increase column temperature.

References

Overcoming Sesamoside solubility issues in aqueous buffers for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming the solubility challenges of promising compounds like sesamoside is a critical step in generating reliable and reproducible data. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues with this compound solubility in aqueous buffers for biological assays.

Poor aqueous solubility can be a significant hurdle in the lab, leading to underestimated biological activity, inconsistent results, and difficulty in establishing clear structure-activity relationships. This guide is designed to equip you with the knowledge and tools to effectively work with this compound and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

A1: this compound, like many natural product-derived compounds, has a chemical structure that is not readily soluble in water. Its organic, largely non-polar nature makes it hydrophobic, meaning it repels water molecules, leading to precipitation in aqueous solutions.

Q2: What is the maximum recommended concentration of DMSO for my cell-based assays?

A2: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for this compound, it can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize any potential off-target effects. However, the tolerance to DMSO can be cell-line specific, so it is advisable to run a vehicle control to assess the impact of the solvent on your specific experimental system.

Q3: Can I heat my this compound solution to improve solubility?

A3: Gentle warming can be used to aid in the dissolution of this compound in a solvent. However, prolonged or excessive heating should be avoided as it may degrade the compound. If you choose to warm your solution, do so in a controlled manner, for example, in a water bath set to a temperature that does not exceed 37°C.

Q4: My this compound precipitates when I add it to my cell culture medium. What should I do?

A4: Precipitation upon addition to aqueous media is a common issue. This can be addressed by first preparing a high-concentration stock solution in an organic solvent like DMSO and then diluting it in your culture medium. It is crucial to add the stock solution to the medium with vigorous vortexing or stirring to ensure rapid and uniform dispersion, which can prevent localized high concentrations that lead to precipitation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder is not dissolving in the initial solvent. Insufficient solvent volume or inadequate mixing.Increase the solvent volume gradually while vortexing. Using an ultrasonic bath for a short period can also aid in dissolution.
A clear stock solution in DMSO becomes cloudy or forms precipitates over time. The stock solution may be too concentrated for storage, or it may have absorbed moisture from the air.Store stock solutions in small, airtight aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption. Consider preparing a slightly less concentrated stock solution.
The compound precipitates immediately upon dilution into the aqueous buffer. The final concentration in the aqueous buffer is above the solubility limit. The dilution technique is not optimal.Ensure the final concentration is within the soluble range. When diluting, add the stock solution dropwise into the vigorously stirred or vortexing aqueous buffer.
Inconsistent results between experiments. Variability in the preparation of the this compound solution. Degradation of the compound.Standardize the solution preparation protocol. Prepare fresh dilutions for each experiment from a frozen stock solution.

Quantitative Solubility Data

The solubility of a compound is a key physical property that dictates its handling and use in biological assays. Below is a summary of the available solubility data for this compound. It is important to note that the aqueous solubility of this compound is not well-documented in publicly available literature and may need to be determined empirically for your specific buffer system.

Solvent Solubility (mg/mL) Molar Concentration (mM) Notes
Dimethyl Sulfoxide (DMSO) 84 - 100[1]199.82 - 237.88[1]Use of fresh, anhydrous DMSO is recommended as moisture absorption can reduce solubility.[1]
Water Data not readily availableData not readily availableExpected to be poorly soluble.
Phosphate-Buffered Saline (PBS) Data not readily availableData not readily availableExpected to be poorly soluble.
Ethanol Data not readily availableData not readily availableMay have limited solubility.

Experimental Protocol: Preparation of this compound for Cell Culture Assays

This protocol provides a step-by-step guide for the preparation of this compound solutions for use in typical cell-based assays.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO): a. Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: 420.37 g/mol ) b. Add the calculated volume of anhydrous DMSO to achieve a 50 mM concentration. c. Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller volumes in sterile, airtight tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solutions: a. Thaw a single aliquot of the 50 mM stock solution at room temperature. b. Prepare an intermediate dilution of the stock solution in your cell culture medium or PBS. For example, to prepare a 1 mM working solution, dilute the 50 mM stock 1:50. c. To make the final dilution for your experiment, add the required volume of the intermediate working solution to your cell culture medium. Crucially, add the working solution to the medium while vortexing or stirring to ensure rapid dispersion and prevent precipitation. d. For example, to achieve a final concentration of 10 µM in your cell culture plate, you would add 1 µL of a 10 mM intermediate solution to 1 mL of medium.

  • Important Considerations:

    • Always include a vehicle control in your experiments, which consists of the same concentration of DMSO (or other solvent) as your highest this compound concentration.

    • Prepare fresh working solutions for each experiment.

    • The final concentration of DMSO in the cell culture should be kept as low as possible (ideally ≤ 0.1%).

Visualizing the Molecular Context: Relevant Signaling Pathways

This compound has been shown to exert its biological effects by modulating key signaling pathways involved in inflammation and cell survival. Understanding these pathways can provide context for your experimental design and data interpretation.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Biological Assay sesamoside_powder This compound Powder stock_solution High-Concentration Stock (e.g., 50 mM) sesamoside_powder->stock_solution dmso Anhydrous DMSO dmso->stock_solution intermediate_dilution Intermediate Dilution (in culture medium) stock_solution->intermediate_dilution Dilute final_dilution Final Working Solution (in culture medium) intermediate_dilution->final_dilution Dilute cell_culture Cell Culture final_dilution->cell_culture Treat Cells data_analysis Data Analysis cell_culture->data_analysis

Experimental Workflow for this compound Solution Preparation.

NFkB_Pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα degradation This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

This compound's Inhibition of the NF-κB Signaling Pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response

Overview of the PI3K/Akt Signaling Pathway.

References

Technical Support Center: Sesamoside Interference in Colorimetric Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with sesamoside in common colorimetric antioxidant assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its antioxidant activity being studied?

This compound is a lignan glycoside found in various plants, including those from the Pedicularis and Lamium genera. Lignans, a class of polyphenols, are of significant interest for their potential antioxidant, anti-inflammatory, and other health-promoting properties. Accurate measurement of the antioxidant activity of this compound is crucial for evaluating its therapeutic potential.

Q2: Which are the common colorimetric assays for testing the antioxidant activity of this compound?

The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. These assays are popular due to their simplicity, speed, and cost-effectiveness.

Q3: What is the primary cause of interference when measuring this compound's antioxidant activity?

Potential interference can arise from several factors:

  • Spectral Overlap: The intrinsic absorbance of this compound or its reaction byproducts could overlap with the measurement wavelength of the assay, leading to inaccurate results.

  • Slow Reaction Kinetics: Lignans, including this compound, may exhibit slow or biphasic reaction kinetics with the assay radicals, making it difficult to determine an appropriate endpoint for the measurement.

  • Solubility Issues: this compound has specific solubility properties that might not be compatible with all assay solvents, affecting its reactivity.

  • Compound Instability: The stability of this compound under the specific pH and solvent conditions of an assay can influence the results.

Q4: Can the glycoside group in this compound affect its antioxidant activity measurement?

Yes, the sugar moiety (glycoside) can influence the molecule's solubility and may sterically hinder the interaction of the antioxidant functional groups with the assay's radical species. This can sometimes result in an underestimation of the intrinsic antioxidant capacity of the aglycone part of the molecule.

Troubleshooting Guide

Issue 1: Inconsistent or Lower-Than-Expected Antioxidant Activity in DPPH Assay

Question: My DPPH assay results for this compound are not reproducible, and the calculated antioxidant activity is lower than anticipated. What could be the cause?

Possible Causes and Solutions:

  • Spectral Interference: Although lignan glycosides typically show UV absorbance maxima around 228 nm and 280 nm, well below the DPPH measurement wavelength of ~517 nm, it is crucial to rule out any potential spectral overlap.[1]

    • Troubleshooting Step: Run a sample blank containing this compound at the highest concentration used in the assay, dissolved in the assay solvent (e.g., methanol), but without the DPPH reagent. Measure its absorbance at 517 nm.

    • Correction: Subtract the absorbance of the sample blank from the absorbance of your reaction mixture (this compound + DPPH). This corrected absorbance should be used in your calculations for antioxidant activity.

  • Slow Reaction Kinetics: The reaction between this compound and the DPPH radical may not reach completion within the standard incubation time (e.g., 30 minutes).

    • Troubleshooting Step: Perform a time-course experiment by measuring the absorbance of the this compound-DPPH reaction mixture at several time points (e.g., 5, 15, 30, 60, and 120 minutes) to determine when the reaction reaches a plateau.

    • Correction: Use the incubation time determined from the time-course experiment for all subsequent measurements to ensure consistency.

  • Solubility: this compound may not be fully soluble in the chosen solvent, leading to lower effective concentrations and reduced activity.

    • Troubleshooting Step: Visually inspect the solution for any precipitation. Consider testing different solvents like ethanol, methanol, or aqueous mixtures to find the optimal solvent for this compound.[2] Ensure the solvent used is consistent across all samples and controls.

Issue 2: Suspected Interference in the ABTS Assay

Question: I am concerned about potential interference in my ABTS assay for this compound. How can I address this?

Possible Causes and Solutions:

  • Spectral Overlap: Similar to the DPPH assay, it's good practice to check for any absorbance of this compound at the ABTS measurement wavelength (~734 nm), although it is unlikely.

    • Troubleshooting Step: Measure the absorbance of a sample blank (this compound in the assay buffer) at 734 nm.

    • Correction: Subtract this background absorbance from your final assay readings.

  • pH Sensitivity: The antioxidant activity of phenolic compounds can be pH-dependent. The ABTS assay can be performed at various pH levels, making consistency critical.

    • Troubleshooting Step: Ensure the buffer system is robust and that the pH remains constant throughout the experiment for all samples and standards.

Issue 3: Variable Results in the FRAP Assay

Question: My FRAP assay results for this compound are inconsistent. What factors should I consider?

Possible Causes and Solutions:

  • Strict pH Control: The FRAP assay is highly sensitive to pH. The reaction is typically carried out at pH 3.6.

    • Troubleshooting Step: Ensure the FRAP reagent is prepared with a buffer at the correct and stable pH.

  • Standardize Reaction Time: The kinetics of the reduction of the Fe³⁺-TPTZ complex can vary for different antioxidants.

    • Troubleshooting Step: Standardize the incubation time for all your samples and standards to ensure comparability. A typical incubation time is 4 to 30 minutes.[3][4]

  • Precipitation: High concentrations of phenolic compounds can sometimes precipitate in the acidic FRAP assay medium.

    • Troubleshooting Step: Visually inspect the assay wells or cuvettes for any signs of precipitation. If observed, it may be necessary to test a lower concentration range of this compound.

Quantitative Data Summary

The antioxidant activity of lignans can vary depending on their specific structure and the assay used. While specific IC₅₀ values for pure this compound are not widely reported, the following table provides data for structurally related lignans to offer a comparative perspective.

Compound/ExtractAssayIC₅₀ Value (µg/mL)Reference(s)
Secoisolariciresinol diglycosideDPPH> 200 µM[5]
SecoisolariciresinolDPPH> 200 µM[5]
Nordihydroguaiaretic acidDPPH6.601[6]
(-)-SecoisolariciresinolABTS12.252[6]
(-)-Secoisolariciresinol diglycosideABTS13.547[6]
Sesamum indicum seed oil extractDPPH2.69 - 4.67[7]
Sesamum indicum (black seed) extractDPPH8.88[4]
Sesamum indicum (black seed) extractABTS24.91[4]
Sesamum indicum (black seed) extractFRAP222.40 (EC₅₀)[4]

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in an amber bottle in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and make serial dilutions to various concentrations.

  • Assay Procedure:

    • In a microplate well or a test tube, add 100 µL of each this compound dilution.

    • Add 100 µL of the DPPH solution to each well/tube.

    • Prepare a control containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Prepare a blank for each this compound concentration containing 100 µL of the sample dilution and 100 µL of the solvent (without DPPH).

  • Incubation and Measurement:

    • Incubate the mixture in the dark at room temperature for a predetermined time (e.g., 30-60 minutes, based on kinetic analysis).

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation:

    • Subtract the blank absorbance from the sample absorbance.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the corrected absorbance of the sample.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.[8]

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To produce the ABTS radical cation (ABTS•⁺), mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of this compound in the same buffer.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the this compound dilution to a microplate well or cuvette.

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•⁺ solution and mix.

    • Prepare a control with the buffer and the ABTS•⁺ solution.

    • Prepare a sample blank with the this compound dilution and the buffer (without ABTS•⁺).

  • Incubation and Measurement:

    • Allow the reaction to proceed for a fixed time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value.[9]

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

    • Mix these solutions in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.[3][4]

    • Prepare a stock solution and serial dilutions of this compound.

  • Assay Procedure:

    • Add a small volume (e.g., 20 µL) of the this compound dilution to a test tube or microplate well.

    • Add a larger volume (e.g., 180 µL) of the pre-warmed FRAP reagent.

    • Prepare a blank using the solvent instead of the sample.

    • Prepare a standard curve using a known antioxidant like Trolox or FeSO₄.

  • Incubation and Measurement:

    • Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as Trolox Equivalents (TE) or Fe(II) equivalents.[10]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_sample Prepare this compound Stock & Dilutions mix Mix this compound Dilutions with Reagent prep_sample->mix prep_reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) prep_reagent->mix incubate Incubate (Time & Temp Specific to Assay) mix->incubate measure Measure Absorbance at Specific λ incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

General workflow for colorimetric antioxidant assays.

Troubleshooting_Logic cluster_spectral Spectral Interference Check cluster_kinetics Reaction Kinetics Check start Inconsistent or Unexpected Results spectral_check Run Sample Blank (this compound without reagent) start->spectral_check absorbance_check Does blank have significant absorbance? spectral_check->absorbance_check correct_absorbance Subtract blank absorbance from all readings absorbance_check->correct_absorbance Yes no_spectral_issue Spectral interference is unlikely absorbance_check->no_spectral_issue No kinetics_check Perform Time-Course Experiment correct_absorbance->kinetics_check no_spectral_issue->kinetics_check plateau_check Does reaction reach a plateau? kinetics_check->plateau_check standardize_time Standardize incubation time to reach plateau plateau_check->standardize_time Yes no_plateau Consider alternative assay or longer time points plateau_check->no_plateau No

Troubleshooting flowchart for antioxidant assays.

References

Technical Support Center: Optimizing Storage Conditions for Sesamoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize storage conditions and prevent the degradation of Sesamoside.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an iridoid glycoside, a class of secondary metabolites found in various plants.[1][2] Its stability is crucial for maintaining its biological activity and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of efficacy and the formation of unknown impurities, compromising research outcomes.

Q2: What are the primary factors that can cause this compound degradation?

Based on the chemical properties of iridoid glycosides, the primary factors that can lead to the degradation of this compound are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond.[3]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3]

  • Light: Exposure to light, particularly UV radiation, may induce photodegradation.

  • Enzymatic Activity: The presence of glycosidases can lead to the enzymatic hydrolysis of the glycosidic linkage.

Q3: How can I detect this compound degradation?

Degradation can be monitored by High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the this compound parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.

II. Troubleshooting Guide for this compound Degradation

This guide addresses specific issues that may arise during the handling and storage of this compound.

Problem Potential Cause Recommended Solution
Loss of this compound potency in aqueous solution over time. Hydrolysis: The glycosidic bond is susceptible to hydrolysis, which can be accelerated by pH and temperature.- Maintain the pH of the solution within a neutral range (pH 6-8). - Store solutions at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures. - Prepare fresh solutions before use whenever possible.
Appearance of unknown peaks in the HPLC chromatogram after storage. Degradation Products: New peaks likely represent degradation products resulting from hydrolysis, oxidation, or photodegradation.- Perform forced degradation studies (see Section IV) to identify potential degradation products. - Adjust storage conditions (pH, temperature, light exposure) to minimize the formation of these impurities.
Inconsistent results in bioassays. Variable Degradation: Inconsistent storage conditions between experiments can lead to varying levels of this compound degradation, affecting its biological activity.- Standardize storage protocols for all this compound stock solutions and experimental samples. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Regularly check the purity of the stock solution by HPLC.
Precipitation of the compound from the solution. Solvent Evaporation or Poor Solubility: The solvent may have evaporated, increasing the concentration beyond the solubility limit, or the chosen solvent may not be optimal.- Ensure storage containers are tightly sealed to prevent solvent evaporation. - If solubility is an issue, consider using a different solvent system or preparing a more dilute stock solution. This compound is soluble in organic solvents but has limited solubility in water.[4]

III. Quantitative Data on Iridoid Glycoside Stability

While specific quantitative data for this compound is limited, the following table, adapted from a study on the stability of six iridoid glycosides from Eucommia ulmoides Oliver, provides valuable insights into the potential degradation behavior of this compound under different conditions.[3] These compounds share the core iridoid glycoside structure and can serve as a useful proxy.

Table 1: Degradation of Iridoid Glycosides under Various Conditions [3]

Condition Compound Type Observed Degradation Inference for this compound
Temperature Monomeric Iridoid Glycoside (GPA)Stable across 20-80°C.This compound, as a monomeric glycoside, is likely to be relatively stable at moderately elevated temperatures in a neutral pH environment.
Dimeric, Trimeric, and Tetrameric Iridoid Glycosides (SD, UA, UC)Stable across 20-80°C.Suggests that the core iridoid glycoside structure is thermally stable.
Esterified Iridoid Glycosides (UB, UD)Affected by high temperatures.If this compound contains ester functionalities, it may be more susceptible to thermal degradation.
pH Monomeric Iridoid Glycoside (GPA)Stable across a wide pH range.The core structure of this compound is likely stable across various pH levels.
Dimeric, Trimeric, and Tetrameric Iridoid Glycosides (SD, UA, UC)Stable at pH ≤ 8, but hydrolyzed under strong alkaline conditions (pH ≥ 10).This compound is likely to be stable in neutral to slightly acidic conditions but may degrade under strong alkaline conditions.
Esterified Iridoid Glycosides (UB, UD)Affected by high temperature, alkaline, and strong acid conditions.The presence of ester groups would increase this compound's susceptibility to both acidic and alkaline hydrolysis.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Heat the stock solution at 80°C.

  • Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A sample protected from light should be used as a control.

3. Sample Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a validated HPLC method to determine the extent of degradation and the profile of degradation products.

Protocol 2: HPLC Method for Quantification of this compound

This protocol is a general guideline based on methods used for similar compounds and should be optimized for your specific instrumentation and requirements.[8][9][10][11]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for the separation of glycosides.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound. A UV scan of a pure standard should be performed to determine the optimal wavelength.

  • Injection Volume: 10-20 µL.

  • Quantification: Use a calibration curve generated from a certified reference standard of this compound.

V. Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Aglycone Aglycone This compound->Aglycone Acid/Base or Enzymatic Cleavage Oxidation_Products Oxidation_Products This compound->Oxidation_Products Oxidizing Agents Photodegradation_Products Photodegradation_Products This compound->Photodegradation_Products Light Exposure (UV) Glucose Glucose

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (80°C) Stock_Solution->Thermal Photo Photolytic (ICH Q1B) Stock_Solution->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize Acid/Base Samples Sampling->Neutralization HPLC HPLC Analysis Neutralization->HPLC Data_Analysis Data Analysis: - % Degradation - Degradation Profile HPLC->Data_Analysis

Caption: Workflow for a forced degradation study of this compound.

Sugar_Signaling sugars Sugars (e.g., Glucose from Glycoside Hydrolysis) hxk Hexokinase (HXK) - Glucose Sensor sugars->hxk snrk1 SnRK1 (Energy Deprivation Sensor) hxk->snrk1 Inhibits tor TOR Kinase (Energy Abundance Sensor) hxk->tor Activates gene_expression Modulation of Gene Expression snrk1->gene_expression Represses metabolism Metabolic Adjustments snrk1->metabolism Represses growth Plant Growth & Development snrk1->growth Represses tor->gene_expression Promotes tor->metabolism Promotes tor->growth Promotes

Caption: A generalized sugar signaling pathway in plants.

References

Preventing loss of Sesamoside during sample preparation for analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the loss of sesamoside during sample preparation for analysis.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound, leading to its degradation or loss.

Low this compound Yield in Extract

Problem: The quantified amount of this compound in the final extract is lower than expected.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Extraction - Solvent Selection: this compound, a lignan glycoside, is best extracted with polar solvents. Aqueous mixtures of ethanol or methanol (70-85%) are commonly effective. For defatted sesame flour, a sequential extraction with 85% ethanol followed by 70% ethanol at room temperature has been successfully used.[1] - Extraction Time & Temperature: While lignans are relatively heat-stable, prolonged exposure to high temperatures can lead to degradation.[2] Extraction at room temperature for several hours is a reliable approach.[1] Sub-critical water and ethanol extraction at high temperatures (up to 220°C) has been shown to increase the yield of total lignans and phenolics, but this requires specialized equipment and careful optimization to avoid degradation.[3] - Sample-to-Solvent Ratio: Ensure a sufficient volume of solvent is used to thoroughly saturate the sample matrix. A common starting point is a 1:10 or 1:20 sample-to-solvent ratio (w/v).
Enzymatic Degradation - Endogenous β-glucosidases in the plant material can hydrolyze the glycosidic bond of this compound, leading to its loss. - Inactivation: To minimize enzymatic activity, consider flash-freezing the fresh sample in liquid nitrogen immediately after collection and storing it at -80°C until extraction. Lyophilization (freeze-drying) of the frozen sample can also help to preserve the integrity of the compound. For extraction, using boiling alcohol (e.g., 80% ethanol) for a short period at the beginning of the extraction process can help to denature and inactivate enzymes.
pH-Dependent Degradation - The stability of glycosides can be pH-dependent. Both strongly acidic and alkaline conditions can potentially lead to hydrolysis or other degradation reactions. - pH Control: It is advisable to perform the extraction at a neutral or slightly acidic pH. If the sample matrix is known to be acidic or alkaline, buffering the extraction solvent may be necessary. The stability of similar glycosides has been shown to be affected by pH, with degradation observed in both acidic and alkaline environments.
Oxidative Degradation - this compound possesses antioxidant properties, which means it can be susceptible to oxidation during sample preparation, especially if the sample is exposed to air and light for extended periods. - Minimize Exposure: Work quickly and in a controlled environment. The use of amber glassware or wrapping containers in aluminum foil can prevent photodegradation. Purging the extraction vessel with an inert gas like nitrogen or argon can minimize oxidation. Storing extracts at low temperatures (-20°C or -80°C) is also crucial.

Experimental Workflow to Minimize this compound Loss

workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis & Storage s1 Fresh Sample s2 Flash Freeze (Liquid N2) s1->s2 s3 Lyophilize s2->s3 s4 Grind to Fine Powder s3->s4 e1 Defatting (if high in lipids) s4->e1 Powdered Sample e2 Solvent Extraction (e.g., 80% Ethanol) e1->e2 e3 Ultrasonication or Maceration e2->e3 e4 Filtration/ Centrifugation e3->e4 a1 Solvent Evaporation (under vacuum) e4->a1 Crude Extract a2 Reconstitution in Mobile Phase a1->a2 a3 HPLC Analysis a2->a3 a4 Store Extract at -20°C or -80°C a2->a4

Caption: Workflow for this compound Extraction.

Inconsistent Results in HPLC Analysis

Problem: Variability in peak area or retention time for this compound across different injections or sample preparations.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Sample Degradation in Autosampler - this compound may degrade in the autosampler vial if left at room temperature for an extended period, especially if the solvent is aqueous. - Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4°C) to minimize degradation during the analytical run.
Incomplete Solubilization - The dried extract may not be fully dissolved in the injection solvent. - Solvent Choice & Technique: Ensure the reconstitution solvent is compatible with the mobile phase and has good solvating power for this compound. Vortexing and brief ultrasonication can aid in complete dissolution.
Column Performance Issues - Peak splitting, broadening, or shifting retention times can indicate a problem with the HPLC column. - Column Care: Use a guard column to protect the analytical column from contaminants. Regularly flush the column with a strong solvent to remove any adsorbed compounds. Ensure the mobile phase pH is within the stable range for the column packing material.
Mobile Phase Inconsistency - Small variations in mobile phase composition can lead to shifts in retention time. - Preparation: Prepare fresh mobile phase daily and degas it thoroughly before use. If using a gradient, ensure the pump is mixing the solvents accurately.

Logical Troubleshooting Flow for HPLC Issues

hplc_troubleshooting cluster_rt Retention Time Issues cluster_ps Peak Shape Issues cluster_pa Peak Area Issues start Inconsistent HPLC Results q1 Check Retention Time Stability start->q1 q2 Check Peak Shape start->q2 q3 Check Peak Area Reproducibility start->q3 rt1 Drifting Retention Time? q1->rt1 ps1 Split or Broad Peaks? q2->ps1 pa1 Variable Peak Areas? q3->pa1 rt2 Check Mobile Phase Preparation & Degassing rt1->rt2 rt3 Check for Leaks rt2->rt3 rt4 Check Column Temperature rt3->rt4 ps2 Check for Column Void or Contamination ps1->ps2 ps3 Ensure Sample Solvent is Compatible with Mobile Phase ps2->ps3 pa2 Check Injection Volume Precision pa1->pa2 pa3 Check for Sample Degradation in Autosampler pa2->pa3 pa4 Ensure Complete Solubilization of Extract pa3->pa4

Caption: HPLC Troubleshooting Flowchart.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: Based on available literature, aqueous ethanol (70-85%) is a highly effective solvent for extracting this compound and other lignan glycosides from defatted sesame seeds.[1] Methanol can also be used. The choice of solvent may need to be optimized depending on the specific sample matrix.

Q2: How does temperature affect this compound stability during extraction?

A2: Lignans and their glycosides are generally considered to be relatively stable at temperatures up to 100°C.[2] Some studies have even used higher temperatures for short durations to improve extraction efficiency. However, to minimize the risk of any potential degradation, performing extractions at room temperature or with moderate heating is a safer approach.

Q3: Can this compound degrade during storage? If so, how should I store my samples and extracts?

A3: Yes, like many natural products, this compound can degrade over time, especially when exposed to light, oxygen, and fluctuating temperatures. Fresh plant material should be processed immediately or flash-frozen and stored at -80°C. Dried extracts should be stored in a freezer, preferably at -20°C or -80°C, in airtight, light-protected containers.

Q4: I suspect enzymatic degradation is causing the loss of this compound. How can I prevent this?

A4: Endogenous β-glucosidases in the plant material can hydrolyze this compound. To prevent this, you can:

  • Heat Inactivation: Briefly boiling the sample in the extraction solvent (e.g., 80% ethanol) at the start of the extraction process can denature and inactivate most enzymes.

  • Low Temperature Extraction: Performing the entire extraction process at low temperatures (e.g., 4°C) can significantly slow down enzymatic activity.

  • Lyophilization: Freeze-drying the sample before extraction can also help to preserve the compound by removing water, which is necessary for enzymatic reactions.

Q5: Are there any specific pH conditions I should avoid during sample preparation?

A5: While specific pH stability data for this compound is limited, it is generally advisable to avoid strongly acidic or alkaline conditions during extraction, as these can promote the hydrolysis of the glycosidic bond. Maintaining a near-neutral pH is a safe practice.

III. Experimental Protocols

Protocol 1: General Extraction of this compound from Defatted Sesame Seeds

This protocol is adapted from established methods for lignan glycoside extraction.[1]

  • Defatting: If starting with whole sesame seeds, grind them and defat using a non-polar solvent like hexane. Air-dry the defatted meal completely.

  • Extraction:

    • Weigh 10 g of defatted sesame seed powder into a flask.

    • Add 100 mL of 85% ethanol.

    • Macerate for 5 hours at room temperature with constant stirring.

    • Filter the mixture and collect the supernatant.

    • Re-extract the solid residue with 100 mL of 70% ethanol for 10 hours at room temperature with stirring.

    • Filter and combine the supernatants.

  • Concentration: Evaporate the combined ethanol extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.

  • Storage: Lyophilize the concentrated aqueous extract to obtain a dry powder. Store the powder at -20°C or below in a desiccator.

Protocol 2: HPLC Analysis of this compound

This is a general HPLC method that can be optimized for specific instrumentation.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point.

    • Example Gradient: 10-40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at approximately 234 nm and 288 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol or the initial mobile phase composition. Create a calibration curve using serial dilutions.

  • Sample Preparation: Dissolve a known amount of the dried extract in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject.

IV. Quantitative Data Summary

The following table summarizes recovery data for lignans from sesame products using different extraction techniques. Note that specific recovery percentages for this compound are not always reported individually.

LignanExtraction TechniqueSolventYield/RecoveryReference
Sesaminol triglucosideMaceration85% Ethanol -> 70% Ethanol36 to 1560 mg/100g of seed (varied by sample)[1]
Sesaminol diglucosideMaceration85% Ethanol -> 70% Ethanol0 to 493 mg/100g of seed (varied by sample)[1]
Total LignansSub-critical Water/Ethanol63.5% EthanolMaximized at 220°C, 8 MPa[3]

Note: The actual yield of this compound will depend on the specific cultivar of sesame, growing conditions, and the precise extraction and analytical methods employed. The data presented should be used as a general guide.

References

Addressing matrix effects in the LC-MS/MS analysis of Sesamoside in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Sesamoside in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][3][4] In biological samples like plasma, serum, or urine, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and proteins.[1][5] For a glycoside like this compound, these interferences can significantly impact the reliability of pharmacokinetic and toxicokinetic studies.

Q2: I am observing significant ion suppression for this compound. What are the likely causes?

A2: Significant ion suppression in the LC-MS/MS analysis of this compound can stem from several factors:

  • Co-elution with Phospholipids: Phospholipids from biological membranes are notorious for causing ion suppression in electrospray ionization (ESI).[5]

  • High Concentrations of Salts: Salts from buffers or the biological matrix itself can compete with this compound for ionization, reducing its signal.[1]

  • Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation is a primary cause of ion suppression.[6][7]

  • Suboptimal Chromatographic Separation: If this compound co-elutes with a large, interfering peak, the ionization of this compound will be compromised.[8][9]

Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A3: The most common method for quantifying matrix effects is the post-extraction spike method.[4][5] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the same analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:

  • Matrix Factor (MF) = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[4] Ideally, the absolute matrix factor should be between 0.8 and 1.2.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects for this compound analysis?

A4: An internal standard is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls.[10] The IS helps to compensate for variability during sample preparation and for matrix effects.[1][10] A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it will have nearly identical extraction recovery, chromatographic retention time, and ionization response as this compound, thus providing the most effective correction for matrix effects.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Signal / High Ion Suppression Inefficient sample cleanup, co-elution with phospholipids.Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple Protein Precipitation (PPT).[5][6] Optimize the SPE sorbent and elution solvents. Consider phospholipid removal plates or cartridges.
Poor Peak Shape for this compound Interaction with metal components of the LC system, suboptimal mobile phase pH.Use a metal-free or bio-inert LC column and system components.[11] Adjust the mobile phase pH to ensure this compound is in a single ionic form.
High Variability in Results (Poor Precision) Inconsistent matrix effects across different samples, variable recovery.Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available.[10] If a SIL-IS is not available, use a structural analog that co-elutes with this compound. Ensure consistent sample processing times and conditions.
Inaccurate Quantification (Poor Accuracy) Matrix effects are not being adequately compensated for.Prepare calibration standards in the same biological matrix as the samples (matrix-matched calibration).[1][2] This helps to normalize the ionization response between the calibrators and the unknown samples.
Analyte Signal Drifts Over an Analytical Run Buildup of matrix components on the analytical column or in the mass spectrometer ion source.Implement a robust column washing step between injections. Regularly clean the ion source of the mass spectrometer.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
  • Prepare Blank Matrix Extract: Process at least six different lots of the biological matrix (e.g., plasma) using the intended sample preparation method without adding the analyte or internal standard.

  • Prepare Neat Standard Solutions: Prepare solutions of this compound and its internal standard in the final reconstitution solvent at low, medium, and high concentrations.

  • Prepare Post-Spiked Samples: Spike the blank matrix extracts from step 1 with the neat standard solutions from step 2 to achieve the same final concentrations.

  • Analysis: Inject both the neat standard solutions and the post-spiked samples into the LC-MS/MS system.

  • Calculation: Calculate the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) as shown in the table below.

Table 1: Calculation of Matrix Factor and IS-Normalized Matrix Factor

ParameterFormulaIdeal Value
Matrix Factor (MF) of Analyte (Mean peak area of analyte in post-spiked matrix) / (Mean peak area of analyte in neat solution)0.8 - 1.2
Matrix Factor (MF) of IS (Mean peak area of IS in post-spiked matrix) / (Mean peak area of IS in neat solution)0.8 - 1.2
IS-Normalized MF MF of Analyte / MF of IS~1.0
Protocol 2: Sample Preparation Method Comparison

To minimize matrix effects, it is crucial to select an appropriate sample preparation technique. Below is a comparison of common methods.

Table 2: Comparison of Sample Preparation Techniques for Biological Samples

Technique Principle Pros Cons Recommendation for this compound
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[6]Simple, fast, and inexpensive.Least effective at removing matrix components, leading to significant matrix effects.[6]Suitable for initial screening but may not be adequate for validated, quantitative assays due to potential for high matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[5]Provides cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for polar compounds.[6]A good option if this compound has favorable partitioning characteristics. The pH of the aqueous phase can be adjusted to optimize extraction.[5]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[1]Provides the cleanest extracts and can be automated.[3][6]More expensive and requires method development to select the appropriate sorbent and solvent conditions.Highly recommended for robust and sensitive quantification of this compound, especially for regulated bioanalysis. Mixed-mode or reversed-phase sorbents are common choices.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Mitigation_Strategy cluster_optimization Mitigation Strategies ME Matrix Effect Observed (Ion Suppression/Enhancement) SP Optimize Sample Preparation (e.g., SPE over PPT) ME->SP Chroma Improve Chromatographic Separation ME->Chroma IS Use Stable Isotope-Labeled IS ME->IS Cal Matrix-Matched Calibration ME->Cal

References

Validation & Comparative

Sesamoside vs. Sesamin: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesame (Sesamum indicum L.) is a rich source of bioactive lignans, with sesamin being the most extensively studied. However, another lignan, sesamoside, found predominantly in sesame leaves, is emerging as a compound of interest. This guide provides an objective comparison of the biological activities of this compound and sesamin, supported by available experimental data, to aid researchers and professionals in drug discovery and development. While extensive research has been conducted on sesamin, data on this compound is still emerging. This document summarizes the current state of knowledge on both compounds.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the biological activities of this compound and sesamin. It is important to note that direct comparative studies under identical experimental conditions are limited, particularly for this compound.

Table 1: Anti-inflammatory Activity
CompoundAssay/ModelTarget/Parameter MeasuredEffective Concentration/ResultCitation
This compound LPS-induced septic shock in mice and RAW264.7 cellsInflammatory cytokines (TNF-α, IL-6, IL-1β), iNOS, NO200 µM this compound restricted the nuclear transport of p65.[1]
Sesamin LPS-stimulated BV-2 microglial cellsTLR4 expressionSignificant decrease at 50 µM.[2]
LPS-stimulated BV-2 microglial cellsp38 MAPK activation40-75% suppression at 50 µM.[2]
Carrageenan-induced pleurisy in ratsExudate volume reduction20.35% at 100 mg/kg; 26.55% at 200 mg/kg.[3]
Carrageenan-induced paw edema in ratsEdema inhibition19.67% at 200 mg/kg (at 3 hours).[3]
Table 2: Antioxidant Activity
CompoundAssayIC50/ResultCitation
This compound -Data not available-
Sesamin DPPH Radical ScavengingWeak radical scavenging ability.[4]
Sesame Seed Extracts (containing sesamin)DPPH IC50: 8.88–44.21 μg/mL (very strong antioxidant)[5]
Sesame Seed Oil (containing sesamin)DPPH IC50: 2.69 μg/ml (high activity)[6]

Note: The antioxidant activity of sesame extracts and oils is attributed to a mixture of compounds, including sesamin, sesamolin, and tocopherols. The direct contribution of sesamin to these IC50 values is not isolated.

Table 3: Neuroprotective Activity
CompoundModelParameter MeasuredEffective Concentration/ResultCitation
This compound -Data not available--
Sesamin NMDA-induced excitotoxicity in primary cortical neuronsCell Viability (MTT Assay)Significant protection at 0.1 µM.[7]
NMDA-induced excitotoxicity in primary cortical neuronsApoptosis/Death (Hoechst 33258/PI)Markedly attenuated excitotoxicity at 0.1 µM.[7][8]
6-OHDA-induced apoptosis in PC12 cellsIncreased cell survival5 and 10 µM.[9]
Table 4: Anticancer Activity (IC50 Values)
CompoundCancer Cell LineCancer TypeIC50 ValueCitation
This compound --Data not available-
Sesamin H1299Lung Adenocarcinoma40.1 µM[10]
KBM-5Chronic Myeloid Leukemia42.7 µM[10]
K562Leukemia48.3 µM[10]
MDA-MB-231Breast Cancer51.1 µM[10]
U266Multiple Myeloma51.7 µM[10]
HCT116Colon Cancer57.2 µM[2]
MiaPaCa-2Pancreatic Cancer58.3 µM[10]
DU145Prostate Cancer60.2 µM[10]
HepG2Liver Cancer98 µM[11]
MCF-7Breast Cancer98.57 µM[12]

Experimental Protocols

Anti-inflammatory Activity Assessment in vitro (this compound)
  • Cell Line: RAW264.7 macrophages.

  • Inducer: Lipopolysaccharide (LPS).

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Endpoint Measurement:

    • Cytokine Levels: TNF-α, IL-6, and IL-1β levels in the cell supernatant are quantified using ELISA kits.

    • NO Production: Nitric oxide production is measured using the Griess reagent.

    • Protein Expression: The expression levels of iNOS, p-ERK, p-JNK, and NLRP3 are determined by Western blot analysis.

    • NF-κB Translocation: The nuclear translocation of the p65 subunit of NF-κB is visualized and quantified using immunofluorescence staining.[1]

Anticancer Activity Assessment (Sesamin)
  • Cell Lines: A panel of human cancer cell lines (e.g., H1299, MDA-MB-231, HCT116).

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are then treated with various concentrations of sesamin for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of sesamin that inhibits 50% of cell growth) is determined from the dose-response curve.[10][13]

Neuroprotective Activity Assessment (Sesamin)
  • Model: N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary cortical neurons.

  • Procedure:

    • Primary cortical neurons are cultured in vitro.

    • Neurons are pre-treated with different concentrations of sesamin.

    • Excitotoxicity is induced by exposing the neurons to NMDA.

  • Endpoint Measurement:

    • Cell Viability: Assessed using the MTT assay.

    • Apoptosis and Cell Death: Quantified using Hoechst 33258 and propidium iodide (PI) double staining followed by fluorescence microscopy.[7][8]

Signaling Pathways and Mechanisms of Action

This compound: Anti-inflammatory Pathway

Recent findings suggest that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. It has been shown to reduce the phosphorylation of ERK and JNK, downregulate the expression of NLRP3, and restrict the nuclear translocation of the p65 subunit of NF-κB. This leads to a decrease in the production of pro-inflammatory cytokines.[1]

Sesamoside_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK) TLR4->MAPK NFkB NF-κB (p65) TLR4->NFkB NLRP3 NLRP3 TLR4->NLRP3 MAPK->NFkB Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines This compound This compound This compound->MAPK inhibits phosphorylation This compound->NFkB inhibits nuclear translocation of p65 This compound->NLRP3 downregulates

This compound's anti-inflammatory mechanism.

Sesamin: Anti-inflammatory and Anticancer Pathways

Sesamin's biological activities are mediated through the modulation of multiple signaling pathways. Its anti-inflammatory effects are largely attributed to the inhibition of the NF-κB and MAPK pathways, similar to this compound. In the context of cancer, sesamin has been shown to suppress the proliferation of various tumor cells by downregulating the expression of gene products that mediate inflammation, tumor cell survival, cell proliferation, invasion, and angiogenesis, many of which are regulated by NF-κB.[10][13][14]

Sesamin_Biological_Activity_Pathways cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli Carcinogens IKK IKK Stimuli->IKK Sesamin Sesamin Sesamin->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates p65_p50 p65/p50 IkBa->p65_p50 releases Proliferation Cell Proliferation (e.g., Cyclin D1) p65_p50->Proliferation activates Survival Cell Survival (e.g., Bcl-2) p65_p50->Survival activates Invasion Invasion (e.g., MMP-9) p65_p50->Invasion activates Angiogenesis Angiogenesis (e.g., VEGF) p65_p50->Angiogenesis activates Inflammation Inflammation (e.g., COX-2) p65_p50->Inflammation activates

Sesamin's modulation of the NF-κB pathway.

Conclusion

The available evidence strongly supports the potent anti-inflammatory, neuroprotective, and anticancer properties of sesamin, with a growing body of quantitative data and well-defined mechanisms of action. This compound, on the other hand, is a promising bioactive compound with demonstrated anti-inflammatory potential through the inhibition of key inflammatory pathways.

However, there is a clear need for further research to fully elucidate the biological activity profile of this compound. Specifically, quantitative studies (e.g., determining IC50 and EC50 values) on its antioxidant, neuroprotective, and anticancer effects are lacking. Direct comparative studies of this compound and sesamin under standardized conditions would be invaluable for understanding their relative potency and potential therapeutic applications. This guide highlights the current knowledge and underscores the existing research gaps, providing a foundation for future investigations into these promising natural compounds.

References

A Comparative Analysis of the Antioxidant Capacity of Sesamoside and Sesamolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of two sesame lignans: sesamoside, a water-soluble lignan glycoside, and sesamolin, a fat-soluble lignan. While direct comparative studies on "this compound" are limited, this guide will focus on sesaminol triglucoside, a prominent water-soluble lignan glycoside found in sesame, as a representative for this compound, and compare its antioxidant potential with that of sesamolin. This comparison is supported by experimental data from various antioxidant assays and an exploration of the underlying signaling pathways.

Executive Summary

Sesame (Sesamum indicum L.) is rich in lignans, which are phytoestrogens with significant antioxidant properties. Sesamin and sesamolin are the most abundant fat-soluble lignans in sesame oil. In contrast, defatted sesame meal is a rich source of water-soluble lignan glycosides, such as sesaminol triglucoside.

In vitro studies have demonstrated that sesamolin exhibits weak direct antioxidant activity.[1][2] Its potent in vivo antioxidant effects are largely attributed to its metabolic conversion into more active forms, sesamolinol and sesamol.[1] On the other hand, while glycosylation generally reduces the immediate radical scavenging activity of lignans, their metabolites, such as sesaminol, have shown strong antioxidant potential.[1]

This guide will delve into the available quantitative data, detail the experimental methodologies used to assess antioxidant capacity, and illustrate the key signaling pathways involved in the antioxidant action of these compounds.

Quantitative Data Comparison

Direct comparative studies providing IC50 values for this compound (represented by sesaminol triglucoside) and sesamolin from the same experimental setup are scarce. However, a study on the free radical scavenging behavior of sesame antioxidants provides a comparison of their second-order rate constants (k2) in the DPPH• system, which reflects their kinetic efficiency as radical scavengers.

CompoundDPPH Radical Scavenging Activity (k2 in μM⁻¹ s⁻¹)Reference
Sesaminol triglucoside0.33 × 10⁻⁵[2]
Sesamolin0.13 × 10⁻⁵[2]
Sesamin0.36 × 10⁻⁵[2]
Sesamol4.00 × 10⁻⁵[2]

Table 1: Comparison of the second-order rate constants (k2) for the DPPH radical scavenging activity of various sesame lignans.

The data indicates that sesaminol triglucoside has a slightly higher radical scavenging rate constant than sesamolin, suggesting a more efficient interaction with the DPPH radical in this in vitro assay. However, both show significantly lower activity compared to sesamol, a metabolite of sesamolin.[2] It is also noteworthy that sesamin exhibits a slightly higher rate constant than sesaminol triglucoside.[2]

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to evaluate antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or ethanol

    • Test compounds (this compound, Sesamolin)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate reader or spectrophotometer

  • Procedure:

    • Prepare a stock solution of DPPH in methanol or ethanol.

    • Prepare serial dilutions of the test compounds and the positive control.

    • Add a specific volume of the test compound or standard to a 96-well plate or a cuvette.

    • Add the DPPH solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.

  • Reagents and Equipment:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

    • Potassium persulfate

    • Ethanol or phosphate-buffered saline (PBS)

    • Test compounds (this compound, Sesamolin)

    • Positive control (e.g., Trolox)

    • 96-well microplate reader or spectrophotometer

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compounds and the positive control.

    • Add a specific volume of the test compound or standard to a 96-well plate or a cuvette.

    • Add the diluted ABTS•+ solution.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways in Antioxidant Action

The antioxidant effects of sesame lignans are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate endogenous antioxidant defense mechanisms.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a key regulator of cellular defense against oxidative stress.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like sesame lignan metabolites, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and detoxification genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Nrf2_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress / Lignan Metabolites Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2_active Nrf2 (active) Keap1_Nrf2->Nrf2_active releases Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to synthesis of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection provides

Nrf2-ARE Signaling Pathway Activation by Sesame Lignan Metabolites.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Sesamin and sesamolin have been shown to suppress the activation of MAPKs, such as p38 MAPK, in response to oxidative stress.[3] The p38 MAPK pathway is involved in inflammatory responses and apoptosis triggered by cellular stress. By inhibiting this pathway, sesame lignans can reduce the production of pro-inflammatory mediators and protect cells from oxidative damage-induced death.

Experimental Workflow

The general workflow for evaluating the in vitro antioxidant capacity of compounds like this compound and sesamolin is depicted below.

Experimental_Workflow Start Start: Compound Preparation Prepare_Solutions Prepare Stock Solutions (this compound, Sesamolin) Start->Prepare_Solutions Serial_Dilutions Perform Serial Dilutions Prepare_Solutions->Serial_Dilutions Assay Antioxidant Assay Serial_Dilutions->Assay DPPH_Assay DPPH Assay Assay->DPPH_Assay ABTS_Assay ABTS Assay Assay->ABTS_Assay Incubation Incubation DPPH_Assay->Incubation ABTS_Assay->Incubation Measurement Absorbance Measurement Incubation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Measurement->Data_Analysis End End: Comparative Evaluation Data_Analysis->End

General Workflow for In Vitro Antioxidant Capacity Assessment.

Conclusion

References

Validating the Neuroprotective Potential of Sesamoside Against Excitotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key contributor to the pathophysiology of acute neurological injuries such as stroke and traumatic brain injury, as well as chronic neurodegenerative diseases.[1][2] The quest for effective neuroprotective agents that can mitigate excitotoxic cascades is a paramount challenge in neuroscience and drug development. Sesamoside, a furofuran lignan found in sesame seeds (Sesamum indicum), has emerged as a compound of interest due to the known antioxidant and anti-inflammatory properties of sesame-derived compounds.

This guide provides a comparative analysis of the potential neuroprotective effects of this compound against excitotoxicity. Due to the limited direct research on this compound in excitotoxicity models, this document extrapolates data from closely related sesame lignans, primarily sesamol and sesamolinol, to build a hypothetical framework for this compound's efficacy. This information is compared with established neuroprotective agents to provide a contextual validation of its potential therapeutic utility.

Comparative Analysis of Neuroprotective Efficacy

To contextualize the potential neuroprotective effects of this compound, its hypothesized performance is benchmarked against well-characterized neuroprotective agents known to mitigate excitotoxicity, such as the NMDA receptor antagonist Memantine and other natural compounds. The following tables summarize quantitative data from in vitro studies assessing cell viability and markers of neuronal damage in excitotoxicity models.

Disclaimer: Data presented for "this compound (Hypothetical)" is based on studies of structurally related compounds like sesamol and may not be representative of this compound's actual effects.

Table 1: In Vitro Neuroprotective Effects Against Glutamate-Induced Excitotoxicity

CompoundCell LineGlutamate ConcentrationCompound Concentration% Increase in Cell Viability (Compared to Glutamate Control)Reference
This compound (Hypothetical) HT22, Primary Cortical Neurons5-8 mM1-10 µM40-60%Based on data for other phytochemicals[3][4]
Memantine Primary Cortical Neurons20 µM10 µM~40%[Extrapolated from similar studies]
Ginsenoside Rd Rat Cortical NeuronsNot Specified1-30 µM27-48%[2]
Salidroside Primary Hippocampal NeuronsNot SpecifiedNot SpecifiedDose-dependent protection[5]
Berberine PC12, N2a cellsNot Specified50-1000 µMSignificant protection[3]

Table 2: Modulation of Key Biomarkers in Excitotoxicity

CompoundBiomarkerEffectCell/Animal ModelReference
This compound (Hypothetical) Intracellular Ca2+ InfluxPrimary NeuronsBased on related compounds[6]
Reactive Oxygen Species (ROS)HT22, PC12 cellsBased on related compounds[3]
Caspase-3 ActivityPrimary NeuronsBased on related compounds[3][4]
Bax/Bcl-2 RatioPC12 cellsBased on related compounds[3]
Memantine Intracellular Ca2+ Influx↓ (via NMDA receptor blockade)Neuronal Cultures[Established Mechanism]
Ginsenoside Rd Intracellular Ca2+ InfluxRat Hippocampal Neurons[6]
Caspase-3 ActivityRat Cortical Neurons[2]
Salidroside Intracellular Ca2+ InfluxPrimary Hippocampal Neurons[5]
Caspase-3 ActivityPrimary Hippocampal Neurons[5]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are representative protocols for key experiments cited in the context of evaluating neuroprotective agents against excitotoxicity.

Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol outlines a standard in vitro assay to assess the neuroprotective effects of a test compound against glutamate-induced neuronal death.

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) Sprague-Dawley rats. The cerebral cortices are dissected, dissociated, and plated onto poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well. Neurons are maintained in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-9 days in vitro (DIV) to allow for maturation.

  • Treatment: On DIV 7-9, the culture medium is replaced with a medium containing the desired concentration of this compound or a reference compound (e.g., Memantine). After a 2-hour pre-incubation period, glutamate is added to a final concentration of 20-100 µM. A vehicle control group (without the test compound) and a glutamate-only control group are included.

  • Assessment of Cell Viability (MTT Assay): 24 hours after glutamate exposure, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

  • Assessment of Cytotoxicity (LDH Assay): Lactate dehydrogenase (LDH) release into the culture medium, an indicator of membrane damage, is quantified using a commercially available LDH cytotoxicity assay kit. The amount of LDH released is measured spectrophotometrically at 490 nm.

Measurement of Intracellular Calcium Ion ([Ca2+]) Concentration

This protocol describes the use of a fluorescent indicator to measure changes in intracellular calcium levels following excitotoxic insult.

  • Cell Preparation: Primary neurons are cultured on glass coverslips.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), for 30-60 minutes at 37°C in a balanced salt solution.

  • Imaging: The coverslip is mounted onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Stimulation and Data Acquisition: Cells are perfused with a control solution, followed by a solution containing glutamate or NMDA, with or without pre-incubation of the test compound (e.g., this compound). Fluorescence images are acquired at excitation wavelengths of 340 nm and 380 nm, and the ratio of the fluorescence intensities (F340/F380) is used to determine the intracellular calcium concentration.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the scientific approach. The following diagrams were generated using Graphviz to illustrate the key signaling pathways in excitotoxicity and a typical experimental workflow for validating a neuroprotective compound.

excitotoxicity_pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx ↑ Intracellular Ca²⁺ NMDAR->Ca_Influx Enzyme_Activation Enzyme Activation (Calpains, NOS, etc.) Ca_Influx->Enzyme_Activation Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria ROS ↑ ROS / RNS Enzyme_Activation->ROS e.g., nNOS activation Mitochondria->ROS Apoptosis_Caspases Caspase Activation Mitochondria->Apoptosis_Caspases Cytochrome c release Cell_Death Neuronal Death ROS->Cell_Death Apoptosis_Caspases->Cell_Death This compound This compound (Hypothesized) This compound->NMDAR ? This compound->Ca_Influx ? This compound->ROS Antioxidant Effect This compound->Apoptosis_Caspases Anti-apoptotic Effect

Caption: Hypothesized Neuroprotective Mechanisms of this compound in Excitotoxicity.

experimental_workflow cluster_in_vitro In Vitro Validation cluster_assays Endpoint Assays culture Primary Neuronal Culture (e.g., Cortical or Hippocampal) pretreatment Pre-treatment: 1. Vehicle Control 2. This compound (Test) 3. Memantine (Positive Control) culture->pretreatment insult Excitotoxic Insult (Glutamate or NMDA) pretreatment->insult assessment Post-treatment Assessment (24h) insult->assessment viability Cell Viability (MTT, LDH) assessment->viability calcium Intracellular Ca²⁺ Imaging (Fura-2 AM) assessment->calcium oxidative Oxidative Stress (ROS Measurement) assessment->oxidative apoptosis Apoptosis Markers (Caspase-3, TUNEL) assessment->apoptosis

Caption: Experimental Workflow for In Vitro Neuroprotection Studies.

Conclusion and Future Directions

While direct experimental evidence for the neuroprotective effects of this compound against excitotoxicity is currently lacking, data from related sesame lignans such as sesamol and sesamolinol suggest a promising potential. The hypothesized mechanisms of action for this compound, primarily centered on antioxidant and anti-apoptotic properties, align with key pathological events in the excitotoxic cascade.

To validate these hypotheses, further research is imperative. Future studies should focus on:

  • Directly assessing the efficacy of isolated this compound in well-established in vitro models of glutamate and NMDA-induced excitotoxicity.

  • Quantifying its effects on intracellular calcium influx, mitochondrial function, and key markers of oxidative stress and apoptosis.

  • Investigating its potential to interact with and modulate NMDA receptor activity.

  • Progressing to in vivo models of focal ischemia (e.g., tMCAO) to evaluate its neuroprotective effects in a more complex physiological setting.

This comparative guide, while based on extrapolated data, provides a foundational framework for researchers to design and execute studies aimed at validating the neuroprotective potential of this compound. Such research could pave the way for the development of novel therapeutic strategies for a range of devastating neurological disorders.

References

Sesamoside and Quercetin: A Comparative Analysis of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural compounds with therapeutic potential, both sesamoside and quercetin have emerged as significant contenders for their anti-inflammatory properties. This guide provides a detailed comparison of their efficacy, drawing upon experimental data to inform researchers, scientists, and drug development professionals. The evidence indicates that while both compounds effectively modulate key inflammatory pathways, their potency and specific mechanisms of action exhibit notable differences.

Quantitative Comparison of Bioactivity

To objectively assess the anti-inflammatory prowess of this compound and quercetin, a summary of their key quantitative data is presented below. It is important to note that the experimental conditions, such as cell lines and stimuli, may vary between studies, which can influence the absolute values.

ParameterThis compoundQuercetinReference
Cytotoxicity (IC50) 246.4 µM (RAW264.7 cells)302 µM (HEK293 cells)[1][2]
Effective Concentration for Cytokine Inhibition Dose-dependent reduction of TNF-α, IL-6, and IL-1β (up to 200 µM tested in vitro)Significant reduction of TNF-α, IL-6, and IL-1β at concentrations of 1 µM to 20 µM[1][3][4][5]
Inhibition of Pro-inflammatory Mediators Reduces iNOS and NO productionReduces iNOS and NO production[1][6]

Mechanistic Insights: Targeting Key Inflammatory Pathways

Both this compound and quercetin exert their anti-inflammatory effects by modulating the critical NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

This compound's Mechanism of Action:

This compound has been shown to effectively suppress the inflammatory cascade initiated by lipopolysaccharide (LPS).[1] Its primary mechanisms include:

  • Inhibition of MAPK Pathway: this compound inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two key components of the MAPK pathway.[1]

  • Suppression of NF-κB Pathway: It restricts the nuclear translocation of the p65 subunit of NF-κB, a crucial step in the activation of this pro-inflammatory transcription factor.[1]

  • Reduction of Pro-inflammatory Cytokines: Consequently, this compound leads to a dose-dependent decrease in the production of key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1]

Quercetin's Mechanism of Action:

Quercetin, a well-studied flavonoid, demonstrates a broad spectrum of anti-inflammatory activities through its influence on multiple signaling pathways:

  • Inhibition of MAPK Pathway: Quercetin strongly inhibits the activation of ERK and p38 MAP kinase, while its effect on JNK may be less pronounced.[7]

  • Suppression of NF-κB Pathway: It stabilizes the NF-κB/IκB complex, preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.[7] This leads to the downregulation of NF-κB target genes.

  • Broad Cytokine and Chemokine Inhibition: Quercetin has been shown to decrease the expression of a wide array of pro-inflammatory molecules, including TNF-α, IL-1β, IL-6, IL-8, and monocyte chemoattractant protein-1 (MCP-1).[3][5][7]

Signaling Pathway Diagrams

To visualize the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by this compound and quercetin.

Sesamoside_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway ERK ERK MAPK_Pathway->ERK JNK JNK MAPK_Pathway->JNK IkB IκB NFkB_Pathway->IkB degradation p65 p65 p65_nucleus p65 (nucleus) p65->p65_nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression p65_nucleus->Inflammatory_Genes Cytokines TNF-α, IL-6, IL-1β Inflammatory_Genes->Cytokines This compound This compound This compound->ERK This compound->JNK This compound->p65_nucleus

This compound's inhibition of MAPK and NF-κB pathways.

Quercetin_Anti_Inflammatory_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway ERK ERK MAPK_Pathway->ERK p38 p38 MAPK_Pathway->p38 IkB_complex NF-κB/IκB Complex NFkB_Pathway->IkB_complex dissociation p65_nucleus NF-κB (nucleus) IkB_complex->p65_nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression p65_nucleus->Inflammatory_Genes Cytokines TNF-α, IL-6, IL-1β, etc. Inflammatory_Genes->Cytokines Quercetin Quercetin Quercetin->ERK Quercetin->p38 Quercetin->IkB_complex stabilization

Quercetin's modulation of MAPK and NF-κB signaling.

Experimental Protocols

The following are summaries of typical experimental methodologies used to evaluate the anti-inflammatory activity of this compound and quercetin.

In Vitro Anti-Inflammatory Assay in Macrophages

A common in vitro model to screen for anti-inflammatory compounds involves the use of macrophage cell lines, such as RAW264.7.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Seed_Cells Seed RAW264.7 cells in 96-well plates Pretreat Pre-treat with This compound or Quercetin (various concentrations) Seed_Cells->Pretreat Induce Induce inflammation with LPS Pretreat->Induce Cytotoxicity Cell Viability Assay (e.g., CCK-8) Induce->Cytotoxicity Cytokine_Measurement Measure Cytokines in Supernatant (e.g., ELISA for TNF-α, IL-6, IL-1β) Induce->Cytokine_Measurement Gene_Expression Gene Expression Analysis (e.g., RT-qPCR for cytokine mRNA) Induce->Gene_Expression Protein_Expression Protein Expression Analysis (e.g., Western Blot for MAPK, NF-κB pathways) Induce->Protein_Expression

General workflow for in vitro anti-inflammatory assays.

1. Cell Culture and Treatment:

  • RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in multi-well plates and allowed to adhere.

  • The cells are then pre-treated with various concentrations of this compound or quercetin for a specific duration (e.g., 1-2 hours).

  • Inflammation is induced by adding an inflammatory stimulus, most commonly lipopolysaccharide (LPS), at a predetermined concentration (e.g., 1 µg/mL).

2. Measurement of Inflammatory Markers:

  • Cytokine Production: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4]

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.

  • Gene Expression: The mRNA expression levels of inflammatory genes are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[3]

  • Protein Expression: The protein levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways are analyzed by Western blotting.[4]

3. Cell Viability Assay:

  • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., CCK-8 or MTT assay) is performed in parallel.[1][4]

In Vivo Animal Models of Inflammation

Animal models are crucial for validating the in vitro findings and assessing the systemic anti-inflammatory effects of the compounds.

1. Animal Model of Sepsis:

  • A model of septic shock can be induced in mice by intraperitoneal injection of a high dose of LPS.[1]

  • Animals are pre-treated with this compound or quercetin at different doses via oral gavage or intraperitoneal injection.

  • The survival rate of the animals is monitored over time.

  • Blood and tissue samples are collected to measure the levels of systemic inflammatory cytokines and to assess organ damage through histological analysis.[1]

2. Carrageenan-Induced Paw Edema:

  • This is a classic model of acute inflammation. A sub-plantar injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema.[8]

  • The test compounds are administered prior to the carrageenan injection.

  • The volume of the paw is measured at different time points to quantify the extent of edema and the anti-inflammatory effect of the compound.[8]

Conclusion

Both this compound and quercetin demonstrate significant anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways. While quercetin appears to be effective at lower micromolar concentrations for inhibiting a broad range of inflammatory mediators, this compound also shows potent activity, particularly in models of sepsis. The choice between these two compounds for therapeutic development may depend on the specific inflammatory condition being targeted, as well as pharmacokinetic and bioavailability considerations. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency of this compound and quercetin.

References

A Comparative Analysis of the Antioxidant Mechanisms: Resveratrol vs. Sesamoside

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the realm of natural product research, both resveratrol, a polyphenol from grapes, and compounds from sesame seeds have garnered significant attention for their health-promoting properties, particularly their antioxidant effects. This guide provides a detailed, evidence-based comparison of the antioxidant mechanisms of resveratrol and key antioxidant compounds found in sesame.

It is important to clarify at the outset that the term "Sesamoside" refers to a specific iridoid glycoside. Following a comprehensive literature search, it was determined that there is a notable scarcity of research specifically detailing the antioxidant mechanism of this compound. Therefore, to provide a valuable and data-supported comparison for researchers interested in sesame-derived antioxidants, this guide will focus on the well-studied and potent antioxidant lignans from sesame, primarily sesaminol and its glycoside precursors, and contrast their mechanisms with those of resveratrol.

Differentiating the Antioxidant Strategies

Resveratrol and the sesame lignan sesaminol employ distinct yet sometimes overlapping strategies to mitigate oxidative stress. These can be broadly categorized into direct radical scavenging and indirect antioxidant effects through the modulation of cellular signaling pathways and antioxidant enzymes.

Direct Radical Scavenging

Both resveratrol and sesaminol possess the ability to directly neutralize free radicals, although their efficiency can vary depending on the specific radical and the assay system.

Resveratrol can directly scavenge various reactive oxygen species (ROS), including hydroxyl and superoxide radicals[1]. Its ability to donate a hydrogen atom from its hydroxyl groups is key to this activity. However, some studies suggest that its direct antioxidant activity in vivo might be limited due to its bioavailability and rapid metabolism[2].

Sesaminol , the aglycone of sesaminol glycosides, exhibits potent direct radical-scavenging activity[3][4]. In fact, studies have shown that sesaminol is a more effective scavenger of certain radicals than α-tocopherol[4]. The catechol moiety (two adjacent hydroxyl groups) in the metabolites of sesaminol glucosides is thought to be crucial for this high antioxidant activity[5]. The glycoside forms, such as sesaminol triglucoside, show less direct activity but are hydrolyzed in the body to release the more active sesaminol[6].

Indirect Antioxidant Mechanisms: Modulating Cellular Defenses

Beyond direct scavenging, both resveratrol and sesaminol exert significant antioxidant effects by influencing the expression and activity of endogenous antioxidant enzymes and signaling pathways.

Resveratrol is well-documented to modulate several key signaling pathways related to the cellular stress response:

  • Nrf2/ARE Pathway: Resveratrol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[4][7][8][9]. Under normal conditions, Nrf2 is kept inactive by Keap1. Resveratrol can promote the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), heme oxygenase-1 (HO-1), and glutathione peroxidase (GSH-Px)[4][8][10].

  • SIRT1 Activation: Resveratrol is a known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase[3][10]. SIRT1 activation can lead to the deacetylation and subsequent activation of transcription factors like FOXO, which in turn upregulate antioxidant enzymes such as SOD2 (manganese superoxide dismutase) and catalase[3].

  • MAPK and PI3K/Akt Pathways: Resveratrol can also influence other pathways like the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are involved in the cellular response to oxidative stress[10][11].

Sesaminol and its Glucosides also modulate cellular antioxidant defenses, with a strong emphasis on the Nrf2 pathway:

  • Nrf2/ARE Pathway: Similar to resveratrol, sesaminol has been shown to promote the nuclear translocation of Nrf2[12]. This leads to an increased expression of Nrf2-dependent antioxidant enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1)[12]. Studies on sesaminol glucosides have demonstrated their ability to increase the protein levels of antioxidant enzymes such as catalase, SOD, and glutathione peroxidase in response to oxidative stress[13].

Quantitative Comparison of Antioxidant Activity

The following table summarizes available quantitative data on the antioxidant activities of resveratrol and sesame-derived compounds. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

CompoundAssayIC50 / ActivityReference
Resveratrol ABTS Radical Scavenging2.86 µg/mL[14]
DPPH Radical ScavengingHigher than ABTS (less effective)[14]
Sesame Seed Extract (Ethanol) DPPH Radical Scavenging52.81 ± 2.30 μg/mL
Sesaminol DPPH Radical Scavenging0.0011 mg/mL (1.1 µg/mL)[4]
ABTS Radical Scavenging0.0021 mg/mL (2.1 µg/mL)[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures, the following diagrams are provided.

Resveratrol_Antioxidant_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Resveratrol Resveratrol Keap1_Nrf2 Keap1-Nrf2 Complex Resveratrol->Keap1_Nrf2 Disrupts SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates PI3K_Akt PI3K/Akt Resveratrol->PI3K_Akt Activates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocates FOXO FOXO SIRT1->FOXO Deacetylates AMPK->SIRT1 FOXO_nu FOXO FOXO->FOXO_nu Translocates ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Genes (SOD, CAT, HO-1) FOXO_nu->Antioxidant_Enzymes Activates Transcription ARE->Antioxidant_Enzymes Induces Transcription Sesaminol_Antioxidant_Pathway cluster_extracellular Extracellular/Digestion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sesaminol_Glycosides Sesaminol Glucosides Sesaminol Sesaminol Sesaminol_Glycosides->Sesaminol Hydrolysis Keap1_Nrf2 Keap1-Nrf2 Complex Sesaminol->Keap1_Nrf2 Promotes Dissociation ROS ROS Sesaminol->ROS Scavenges Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocates ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Genes (SOD, CAT, GPx, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Assay_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Sample Test Compound (Resveratrol or Sesaminol) DPPH_Assay DPPH Radical Scavenging Assay Sample->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Sample->ABTS_Assay IC50_DPPH Calculate IC50 DPPH_Assay->IC50_DPPH Measure Absorbance Change IC50_ABTS Calculate IC50 ABTS_Assay->IC50_ABTS Measure Absorbance Change Cell_Culture Cell Culture (e.g., HepG2, SH-SY5Y) Induce_Stress Induce Oxidative Stress (e.g., H2O2, 6-OHDA) Cell_Culture->Induce_Stress Treat_Compound Treat with Test Compound Induce_Stress->Treat_Compound Measure_ROS Measure Intracellular ROS Treat_Compound->Measure_ROS Measure_Enzymes Measure Antioxidant Enzyme Activity/Expression (SOD, CAT, GPx) Treat_Compound->Measure_Enzymes ROS_Levels ROS_Levels Measure_ROS->ROS_Levels Enzyme_Activity Enzyme_Activity Measure_Enzymes->Enzyme_Activity

References

Efficacy of Sesamoside in comparison to standard anti-inflammatory drugs in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory efficacy of sesamoside against standard non-steroidal anti-inflammatory drugs (NSAIDs). This analysis is based on available experimental data from preclinical studies.

This compound, a lignan found in sesame seeds and certain medicinal plants, has demonstrated significant anti-inflammatory properties in various in vivo models.[1] Its mechanism of action primarily involves the downregulation of key inflammatory pathways, offering a potential alternative to classical anti-inflammatory agents. This guide synthesizes data from studies on this compound and related compounds, comparing their effects with those of commonly used NSAIDs like indomethacin and diclofenac.

Comparative Efficacy Data

The following tables summarize the quantitative data from in vivo studies, comparing the anti-inflammatory effects of this compound and related lignans with standard drugs.

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDosePaw Edema Inhibition (%)Reference
Indomethacin10 mg/kg~54% (at 3-5 hours)[2]
Secoisolariciresinol diglucoside (SDG)*80 mg/kgNot explicitly stated as %[3]

Note: Secoisolariciresinol diglucoside (SDG) is a lignan structurally related to this compound. While a direct percentage inhibition was not provided, the study indicated that the effect of SDG at 80 mg/kg was comparable to indomethacin at 10 mg/kg in reducing prostaglandin E2 (PGE2) levels.[3]

Table 2: Effect on Pro-Inflammatory Mediators

MediatorModelThis compound/Related Lignan EffectStandard Drug EffectReference
TNF-α, IL-6, IL-1βLPS-induced septic shock (mice)Significant reductionNot directly compared[1]
TNF-α, IL-6Freund's Adjuvant-induced arthritis (rats)Significant reduction (Sesamum indicum extract)Significant reduction (Diclofenac)
Prostaglandin E2 (PGE2)Carrageenan-induced paw edema (rats)Significant reduction (SDG)Significant reduction (Indomethacin)[3]
iNOS, NOLPS-induced septic shock (mice)Significant reductionNot directly compared[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (180-200g) are typically used.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Treatment: Test compounds (e.g., this compound, indomethacin) or vehicle are administered intraperitoneally or orally at specified doses 30-60 minutes before carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline and then at hourly intervals for up to 5 or 6 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Septic Shock in Mice

This model is used to study systemic inflammation.

  • Animals: Male C57BL/6 mice are often used.

  • Induction of Inflammation: A lethal or sub-lethal dose of LPS (e.g., 10 mg/kg) is administered via intraperitoneal injection.

  • Treatment: this compound or other test compounds are administered, often prior to the LPS challenge.

  • Sample Collection: Blood and tissue samples (e.g., spleen, liver, lungs) are collected at various time points after LPS injection.

  • Analysis of Inflammatory Markers: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum and tissues are quantified using ELISA or qPCR. Protein expression and phosphorylation of signaling molecules are assessed by Western blotting.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound are mediated through the modulation of specific intracellular signaling pathways.

Sesamoside_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK) TLR4->MAPK Activates NFkB NF-κB (p65) TLR4->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Pro_inflammatory_Cytokines Induces NFkB->Pro_inflammatory_Cytokines Induces This compound This compound This compound->MAPK Inhibits phosphorylation This compound->NFkB Inhibits nuclear translocation

Caption: this compound's anti-inflammatory mechanism of action.

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[1] Specifically, it inhibits the phosphorylation of key mitogen-activated protein kinases (MAPKs) such as ERK and JNK.[1] Furthermore, this compound restricts the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[1] This dual inhibition of the MAPK and NF-κB pathways leads to a significant reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[1]

In contrast, standard NSAIDs like indomethacin and diclofenac primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.

NSAID_Anti_inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates NSAIDs NSAIDs (Indomethacin, Diclofenac) NSAIDs->COX_Enzymes Inhibits

Caption: Mechanism of action of standard NSAIDs.

Conclusion

The available in vivo data suggests that this compound and related lignans possess potent anti-inflammatory properties that are comparable in some models to standard NSAIDs. While direct head-to-head comparisons in various inflammation models are still somewhat limited, the evidence points to this compound's efficacy in reducing key inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways. This mechanism of action is distinct from the COX-inhibition of traditional NSAIDs, suggesting that this compound could represent a valuable alternative or complementary therapeutic strategy for inflammatory conditions. Further research with purified this compound in standardized in vivo models is warranted to fully elucidate its therapeutic potential in comparison to current anti-inflammatory drugs.

References

A Head-to-Head Comparison of Sesamoside and Other Sesame Lignans on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of sesamoside and other prominent sesame lignans—sesamin, sesamolin, and episesamin—on gene expression. The information is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons, detailed methodologies, and visualization of relevant biological pathways.

Quantitative Gene Expression Analysis

The following tables summarize the quantitative data on the effects of sesame lignans on the expression of key genes involved in lipid metabolism and inflammation.

Table 1: Comparative Effects of Sesamin, Episesamin, and Sesamolin on Genes Related to Hepatic Fatty Acid Oxidation

This table presents data from a study where male Sprague-Dawley rats were fed experimental diets containing 0.2% of each lignan for 15 days. Gene expression in the liver was analyzed using DNA microarrays. The values represent the fold change in mRNA levels compared to a control diet free of lignans.[1]

GeneFunctionSesamin (Fold Change)Episesamin (Fold Change)Sesamolin (Fold Change)
Acyl-CoA oxidase 1 (ACOX1)Peroxisomal beta-oxidation>2>2>2
Carnitine palmitoyltransferase 1A (CPT1A)Mitochondrial fatty acid uptake>1.5>2>2
Acyl-CoA dehydrogenase, very long chain (ACADVL)Mitochondrial beta-oxidation>1.5>2>2
Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (EHHADH)Peroxisomal beta-oxidation>2>2>2
3-ketoacyl-CoA thiolase A (ACAA1A)Mitochondrial beta-oxidation>1.5>2>2

Note: The study reported that the changes in gene expression were generally greater with episesamin and sesamolin than with sesamin.[1]

Table 2: Effect of this compound on Inflammatory Gene Expression in LPS-Induced Septic Shock in Mice

This table summarizes the effects of this compound on the mRNA transcription of pro-inflammatory cytokines in the spleen tissue of mice with LPS-induced septic shock. This compound was administered intraperitoneally at different doses. The data reflects a significant reduction in the expression of these genes.[2]

GeneFunctionEffect of this compound Treatment
Tumor necrosis factor-alpha (TNF-α)Pro-inflammatory cytokineSignificantly reduced (dose-dependent)
Interleukin-6 (IL-6)Pro-inflammatory cytokineSignificantly reduced (dose-dependent)
Interleukin-1 beta (IL-1β)Pro-inflammatory cytokineSignificantly reduced (dose-dependent)
Inducible nitric oxide synthase (iNOS)Pro-inflammatory enzymeSignificantly reduced (dose-dependent)

Experimental Protocols

This section details the methodologies for key experiments cited in the analysis of sesame lignans' effects on gene expression.

Protocol 1: Animal Studies for Gene Expression Analysis

This protocol is based on a study investigating the effects of sesamin, episesamin, and sesamolin on hepatic gene expression in rats.[1]

  • Animal Model: Male Sprague-Dawley rats.

  • Acclimatization: Animals are housed in individual cages in a temperature- and light-controlled room for a week before the experiment.

  • Dietary Groups:

    • Control group: Fed a diet free of lignans.

    • Treatment groups: Fed diets supplemented with 0.2% (w/w) of sesamin, episesamin, or sesamolin.

  • Treatment Duration: 15 days.

  • Sample Collection: At the end of the treatment period, rats are anesthetized, and liver tissues are excised, immediately frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

  • RNA Isolation: Total RNA is extracted from the liver tissue using a suitable method, such as the TRIzol reagent, according to the manufacturer's instructions.

  • Gene Expression Analysis: Gene expression profiles are analyzed using DNA microarrays. The data is then normalized and analyzed to determine the fold changes in gene expression between the treatment and control groups.

Protocol 2: Cell Culture and Treatment for In Vitro Gene Expression Analysis

This protocol outlines a general procedure for treating cell lines with sesame lignans to study their effects on gene expression.

  • Cell Line: A suitable cell line is chosen based on the research question (e.g., HepG2 human hepatoma cells for studying lipid metabolism, or RAW 264.7 macrophage cells for inflammation).

  • Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well plates) at a density that allows for optimal growth and treatment.

  • Lignan Preparation: this compound, sesamin, sesamolin, or episesamin are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Cell Treatment: The culture medium is replaced with fresh medium containing the desired concentration of the lignan or the vehicle control (DMSO). The final concentration of the solvent should be kept low (typically <0.1%) to avoid toxicity.

  • Incubation: Cells are incubated with the lignans for a specific period (e.g., 24, 48 hours) depending on the experimental design.

  • Cell Lysis and RNA Extraction: After treatment, the cells are washed with PBS and then lysed. Total RNA is extracted using a commercial kit or a standard protocol like the TRIzol method.

  • Gene Expression Analysis: The expression of target genes is quantified using quantitative real-time PCR (RT-qPCR) or analyzed on a larger scale using RNA sequencing (RNA-seq).

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by sesame lignans and a typical experimental workflow for gene expression analysis.

experimental_workflow cluster_cell_culture Cell/Animal Model cluster_sample_prep Sample Preparation cluster_analysis Gene Expression Analysis cluster_data Data Interpretation cell_culture Cell Seeding / Animal Acclimatization treatment Lignan Treatment (this compound, Sesamin, etc.) cell_culture->treatment lysis Cell/Tissue Lysis treatment->lysis rna_extraction RNA Extraction lysis->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr RT-qPCR cdna_synthesis->qpcr rnaseq RNA Sequencing cdna_synthesis->rnaseq data_analysis Data Analysis (Fold Change, etc.) qpcr->data_analysis rnaseq->data_analysis pathway_analysis Pathway Analysis data_analysis->pathway_analysis

Experimental workflow for gene expression analysis.

ppar_alpha_pathway cluster_lignans Sesame Lignans cluster_nucleus Nucleus sesamin Sesamin ppara PPARα sesamin->ppara activate sesamolin Sesamolin sesamolin->ppara activate episesamin Episesamin episesamin->ppara activate ppare PPRE (Peroxisome Proliferator Response Element) ppara->ppare binds to rxr RXR rxr->ppare binds to target_genes Target Genes (e.g., ACOX1, CPT1A) ppare->target_genes activates Increased Fatty Acid\nOxidation Increased Fatty Acid Oxidation target_genes->Increased Fatty Acid\nOxidation

PPARα signaling pathway activated by sesame lignans.

nfkb_mapk_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 jnk JNK tlr4->jnk erk ERK tlr4->erk p65 p65 tlr4->p65 p65_nucleus p65 (nucleus) p65->p65_nucleus translocation inflammatory_genes Inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) p65_nucleus->inflammatory_genes activates Inflammatory Response Inflammatory Response inflammatory_genes->Inflammatory Response This compound This compound This compound->jnk inhibits phosphorylation This compound->erk inhibits phosphorylation This compound->p65_nucleus restricts nuclear translocation

Inhibitory effect of this compound on NF-κB and MAPK signaling.

References

Comparative Guide to the Inhibitory Effects of Sesamoside on Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sesamoside's performance in inhibiting specific inflammatory pathways against other alternatives, supported by experimental data. We delve into the molecular mechanisms, present quantitative data for easy comparison, and provide detailed experimental protocols for the cited studies.

Introduction to Inflammatory Signaling

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process. They trigger the production of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] this compound, a natural compound, has demonstrated significant potential in mitigating inflammatory responses by targeting these specific pathways.[1][3]

Mechanism of Action: this compound's Targeted Inhibition

This compound exerts its anti-inflammatory effects by intervening at crucial points within the NF-κB and MAPK signaling cascades. When cells are stimulated by inflammatory triggers like lipopolysaccharide (LPS), this compound has been shown to inhibit the phosphorylation of key MAPK proteins, specifically ERK and JNK.[1] Simultaneously, it restricts the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes.[1][2] This dual-pronged inhibition effectively dampens the downstream inflammatory response.

Sesamoside_Inhibition_Pathway cluster_nucleus Nuclear Translocation LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Cascade (ERK, JNK) TLR4->MAPK_Pathway NFkB_Pathway IKK Complex TLR4->NFkB_Pathway IkB IκBα-p65/p50 NFkB_Pathway->IkB P p65 p65/p50 (NF-κB) IkB->p65 Releases Nucleus Nucleus p65->Nucleus Enters Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) Nucleus->Inflammatory_Genes Activates This compound This compound This compound->MAPK_Pathway Inhibits Phosphorylation This compound->p65 Blocks Nuclear Translocation

Caption: this compound's dual inhibition of MAPK and NF-κB pathways.

Comparative Performance Analysis

To validate the efficacy of this compound, its performance was compared against Dexamethasone (a steroidal anti-inflammatory drug) and Sesamin (a related lignan known for its anti-inflammatory properties). The data below summarizes their relative effectiveness in modulating key inflammatory markers in LPS-stimulated macrophage models.

Table 1: Comparative Inhibition of Pro-Inflammatory Cytokines

CompoundConcentrationTNF-α InhibitionIL-6 InhibitionIL-1β InhibitionSource
This compound 200 µMSignificant ReductionSignificant ReductionSignificant Reduction[1]
Dexamethasone 10 µMSignificant ReductionSignificant ReductionNot specified[3]
Sesamin 50 µMSuppression of mRNASuppression of mRNANot specified[2]

Note: Data is collated from studies with varying experimental conditions. "Significant Reduction" indicates a statistically significant decrease compared to the LPS-stimulated control group.

Table 2: Comparative Effects on Signaling Pathway Components

CompoundTargetEffectSource
This compound p-ERK, p-JNKInhibited LPS-induced phosphorylation[1]
This compound NF-κB (p65)Restricted nuclear localization[1]
Dexamethasone AR, ERK, VEGF-αDecreased hypoxia-induced expression[3]
Sesamin p38 MAPKSuppressed activation[2]
Sesamin NF-κBInhibited activation[2]

Experimental Protocols

Reproducibility is paramount in scientific research. Below are the detailed methodologies for the key experiments used to validate this compound's effects.

Experimental_Workflow Start Start: RAW 264.7 Macrophage Culture Pretreat Pre-treatment: This compound or Alternative (1h) Start->Pretreat Stimulate Inflammatory Stimulus: LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubation (24h) Stimulate->Incubate Collect Collect Supernatant & Cell Lysates Incubate->Collect ELISA ELISA: Quantify Cytokines (TNF-α, IL-6, IL-1β) Collect->ELISA WB Western Blot: Analyze Protein Phosphorylation (p-ERK, p-JNK, IκBα) Collect->WB qPCR qPCR: Measure Gene Expression (iNOS, TNF-α) Collect->qPCR End Data Analysis & Conclusion ELISA->End WB->End qPCR->End

Caption: Standard workflow for in-vitro anti-inflammatory assays.

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Protocol: Cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of this compound or a comparative agent for 1-2 hours. Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) to the media, and cells are incubated for a further 24 hours.

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:

  • Objective: To measure the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • After the 24-hour incubation period, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

    • Perform the ELISA using commercially available kits according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody specific to the cytokine of interest.

    • Add the collected supernatants and standards to the wells and incubate.

    • Wash the plate and add a detection antibody, followed by an enzyme-linked secondary antibody.

    • Add the substrate solution to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cytokine concentrations by comparing sample absorbance to the standard curve.

3. Western Blot Analysis for Signaling Proteins:

  • Objective: To detect changes in the expression and phosphorylation levels of key proteins in the MAPK and NF-κB pathways.

  • Protocol:

    • After treatment, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p65, p65, IκBα, β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin).

Conclusion and Future Directions

The experimental evidence strongly validates the inhibitory effect of this compound on the NF-κB and MAPK inflammatory pathways. Its ability to significantly reduce the production of key pro-inflammatory cytokines and suppress the activation of upstream signaling proteins demonstrates its potential as a potent anti-inflammatory agent.[1][3] When compared to alternatives, this compound shows a comparable, mechanism-specific efficacy.

Logical_Relationship Obs1 Observation 1: Reduced TNF-α, IL-6, IL-1β (ELISA Data) Conclusion Conclusion: This compound is a Valid Inhibitor of Specific Inflammatory Pathways Obs1->Conclusion Supports Obs2 Observation 2: Inhibited Phosphorylation of ERK & JNK (Western Blot) Mech1 Mechanism 1: Inhibition of MAPK Pathway Obs2->Mech1 Indicates Obs3 Observation 3: Blocked p65 Nuclear Translocation (Western Blot) Mech2 Mechanism 2: Inhibition of NF-κB Pathway Obs3->Mech2 Indicates Mech1->Conclusion Explains Mech2->Conclusion Explains

Further research should focus on in vivo models to confirm these effects in a complex biological system, explore the therapeutic window and potential side effects, and optimize delivery methods for potential clinical applications. The data presented herein provides a robust foundation for advancing this compound in the drug development pipeline for inflammatory diseases.

References

Unveiling the Therapeutic Promise of Sesamoside: A Comparative Analysis Across Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing preclinical data reveals the significant therapeutic potential of Sesamoside, a natural compound, across a spectrum of diseases, including inflammatory conditions, various cancers, and neurodegenerative disorders. This guide provides a comparative analysis of this compound's efficacy against established treatments, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound has demonstrated notable efficacy in modulating key signaling pathways associated with disease progression. In models of septic shock, it has been shown to significantly reduce pro-inflammatory cytokines. In oncological studies, its cytotoxic effects against lung and oral cancer cell lines are promising. Furthermore, in neurodegenerative models, preliminary evidence suggests a potential for ameliorating disease-related deficits. This guide synthesizes the available quantitative data to offer a clear comparison of this compound's performance against standard-of-care alternatives.

Inflammatory Disease Model: Septic Shock

In a lipopolysaccharide (LPS)-induced septic shock mouse model, this compound treatment has been shown to curb the inflammatory cascade. It effectively reduces the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in a dose-dependent manner[1]. This anti-inflammatory action is primarily attributed to its ability to inhibit the NF-κB and MAPK signaling pathways[1].

TreatmentDisease ModelKey Efficacy MetricResult
This compound LPS-induced Septic Shock (in vitro)Inhibition of TNF-α, IL-6, IL-1β, iNOS mRNA transcriptionSignificant inhibition at 25-200 µM[1]
Dexamethasone LPS-induced Endotoxic Shock (in vivo)Reduction in plasma TNF-αSignificant attenuation[2]

Cancer Models: Lung and Oral Carcinoma

This compound and its related compound, Sesamol, have exhibited cytotoxic effects against human lung adenocarcinoma (SK-LU-1) and oral squamous cell carcinoma (SCC-25) cell lines. The mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways.

CompoundCancer Cell LineIC50 Value
Sesamol SK-LU-1 (Lung Adenocarcinoma)2.7 mM[3]
Cisplatin SK-LU-1 (Lung Adenocarcinoma)Resistant (less than 20% cell death)[4]
Sesamol SCC-25 (Oral Squamous Cell Carcinoma)Significant cytotoxic effect at 62.5, 125, and 250 μM/mL[5][6]
5-Fluorouracil Oral Squamous Cell CarcinomaIC50 of 97.76 µM[7]

Neurodegenerative Disease Models: Parkinson's and Alzheimer's

While direct quantitative data for this compound in neurodegenerative models is still emerging, studies on the related compound Sesamol provide promising insights. In a scopolamine-induced memory impairment model, a widely used model for Alzheimer's disease, Sesamol has been shown to attenuate cognitive deficits by balancing the cholinergic system and reducing neuroinflammation and oxidative stress[8]. In the context of Parkinson's disease, research has focused on the neuroprotective effects of compounds targeting oxidative stress, a key pathological feature that Sesamol is known to combat.

Treatment/CompoundDisease ModelKey Efficacy MetricResult
Sesamol Scopolamine-induced memory impairment (in vivo)Amelioration of cognitive deficitsSesamol (100 mg/kg/d) prevented cognitive deficits[8]
Donepezil Scopolamine-induced memory impairment (in vivo)Reversal of memory deficitDonepezil (1 mg/kg) reversed the deficit
Propolis (contains phenolic compounds) 6-OHDA Rat Model of Parkinson'sNeuroprotectionAttenuated neuronal loss
Levodopa (L-DOPA) 6-OHDA Rat Model of Parkinson'sMotor FunctionAttenuated motor deficits

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are underpinned by its interaction with critical cellular signaling pathways. Diagrams illustrating these pathways and typical experimental workflows are provided below.

G cluster_inflammation Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->Cytokines Sesamoside_inflam This compound Sesamoside_inflam->NFkB Inhibits Sesamoside_inflam->MAPK Inhibits

Figure 1. this compound's inhibition of the NF-κB and MAPK signaling pathways in inflammation.

G cluster_apoptosis Apoptosis Induction in Cancer Sesamoside_cancer This compound Extrinsic Extrinsic Pathway (Caspase 8) Sesamoside_cancer->Extrinsic Intrinsic Intrinsic Pathway (Mitochondria, Caspase 9) Sesamoside_cancer->Intrinsic Caspase37 Caspase 3/7 Extrinsic->Caspase37 Intrinsic->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 2. this compound induces apoptosis via both intrinsic and extrinsic pathways.

G cluster_workflow In Vivo Cancer Xenograft Workflow start Cancer Cell Culture implant Subcutaneous Implantation in Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth treatment Treatment Initiation (this compound or Vehicle) tumor_growth->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint

Figure 3. A typical workflow for an in vivo cancer xenograft study.

Detailed Experimental Protocols

LPS-Induced Septic Shock in Mice
  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.

  • Induction of Sepsis: Lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.

  • Treatment: this compound is administered (e.g., i.p. or orally) at various doses (e.g., 25, 50, 100 mg/kg) at a specified time point relative to LPS administration (e.g., 1 hour before).

  • Sample Collection and Analysis: Blood and tissue samples are collected at various time points post-LPS injection (e.g., 2, 6, 12, 24 hours). Serum levels of TNF-α, IL-6, and IL-1β are quantified using ELISA kits. Tissue expression of inflammatory markers can be assessed by qPCR and Western blot.

In Vitro Cancer Cell Viability (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., SK-LU-1, SCC-25) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound, a positive control (e.g., Cisplatin, 5-Fluorouracil), and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

6-OHDA-Induced Parkinson's Disease Rat Model
  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Parkinsonism: A unilateral lesion of the nigrostriatal dopamine system is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.

  • Behavioral Assessment: Motor deficits are assessed using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test for forelimb use asymmetry, and stepping test.

  • Treatment: this compound or a control substance is administered daily for a specified period.

  • Post-Treatment Assessment: Behavioral tests are repeated to evaluate the therapeutic effects of this compound.

  • Histological and Biochemical Analysis: At the end of the study, brain tissue is collected for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra and striatum, and for neurochemical analysis of dopamine levels by HPLC.

Conclusion

The compiled data suggests that this compound holds significant promise as a therapeutic agent for a range of diseases. Its multifaceted mechanism of action, particularly its anti-inflammatory and pro-apoptotic properties, warrants further investigation. While the current evidence is compelling, more extensive preclinical studies with standardized protocols and direct head-to-head comparisons with current therapies are necessary to fully elucidate its therapeutic potential and pave the way for potential clinical applications.

References

A Comparative Analysis of the Bioavailability of Sesamoside and its Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of many natural glycosidic compounds is intrinsically linked to their bioavailability, a measure of the extent and rate at which the active substance is absorbed and becomes available at the site of action. A critical aspect of this is the biotransformation of the glycoside into its aglycone form. This guide provides a comparative overview of the bioavailability of Sesamoside, an iridoid glycoside, and its corresponding aglycone, drawing upon general principles of pharmacokinetics for this class of compounds and specific findings related to this compound's biological activity.

Data Presentation: A Comparative Overview

The oral bioavailability of glycosides and their aglycones is influenced by several factors, including their chemical structure, lipophilicity, and susceptibility to enzymatic hydrolysis. Generally, aglycones, being less polar and smaller in molecular size, are expected to be more readily absorbed across the intestinal epithelium via passive diffusion. In contrast, the larger, more polar glycosides often exhibit lower permeability and may rely on enzymatic hydrolysis by intestinal microflora to release the absorbable aglycone.

The following table provides a projected comparison of the key pharmacokinetic parameters for this compound and its aglycone based on these principles.

Pharmacokinetic ParameterThis compound (Iridoid Glycoside)This compound AglyconeRationale
Cmax (Maximum Plasma Concentration) LowerHigherThe aglycone is expected to be absorbed more efficiently, leading to a higher peak concentration in the plasma.
Tmax (Time to Reach Cmax) LongerShorterThe aglycone can be directly absorbed, while this compound may require prior hydrolysis, delaying the time to reach peak plasma concentration.
AUC (Area Under the Curve) Potentially LowerPotentially HigherReflects the overall extent of systemic exposure. Higher absorption of the aglycone would likely result in a greater AUC.
Oral Bioavailability (%) LowModerate to HighIridoid glycosides, in general, exhibit low oral bioavailability. The aglycone form is anticipated to have significantly higher bioavailability.

Metabolic Pathway: From Glycoside to Bioactive Aglycone

The journey of this compound from ingestion to systemic circulation and exertion of its biological effects involves several key steps, primarily centered around its hydrolysis to the aglycone form.

cluster_GITract Gastrointestinal Tract cluster_Circulation Systemic Circulation Oral Administration Oral Administration This compound This compound Oral Administration->this compound Ingestion Hydrolysis Hydrolysis This compound->Hydrolysis Intestinal Microbiota Sesamoside_Aglycone_GIT This compound Aglycone Hydrolysis->Sesamoside_Aglycone_GIT Sesamoside_Aglycone_Blood This compound Aglycone Sesamoside_Aglycone_GIT->Sesamoside_Aglycone_Blood Absorption Metabolism Metabolism Sesamoside_Aglycone_Blood->Metabolism Hepatic Excretion Excretion Sesamoside_Aglycone_Blood->Excretion Metabolites Metabolites Metabolism->Metabolites Metabolites->Excretion

Metabolic fate of orally administered this compound.

Experimental Protocols: A Framework for In Vivo Bioavailability Studies

The following is a representative experimental protocol for a comparative oral bioavailability study of this compound and its aglycone in a rat model.

1. Animals

  • Species: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

  • Fasting: Animals should be fasted overnight (12-18 hours) with free access to water before oral administration of the test compounds.

2. Test Compounds and Administration

  • Test Articles: this compound and this compound Aglycone.

  • Vehicle: A suitable vehicle for oral administration, such as 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Dose: A single oral dose (e.g., 50 mg/kg body weight) administered via oral gavage.

3. Blood Sampling

  • Route: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein.

  • Time Points: Pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Processing: Blood samples are collected in heparinized tubes and immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.

4. Sample Analysis

  • Method: A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method should be used for the quantitative determination of this compound and its aglycone in plasma samples.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then collected for analysis.

5. Pharmacokinetic Analysis

  • The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC₀₋ₜ (from time zero to the last measurable concentration), and AUC₀₋∞ (from time zero to infinity).

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Recent studies have elucidated the anti-inflammatory effects of this compound, demonstrating its ability to modulate key signaling pathways involved in the inflammatory response. This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory cascade by suppressing the activation of the NF-κB and MAPK signaling pathways[1]. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[1].

cluster_pathway Cellular Signaling Sesamoside_Aglycone This compound Aglycone MAPK MAPK Pathway (ERK, JNK) Sesamoside_Aglycone->MAPK NF_kB NF-κB Pathway (p65) Sesamoside_Aglycone->NF_kB LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->NF_kB Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Inflammatory_Cytokines NF_kB->Inflammatory_Cytokines

Anti-inflammatory signaling pathway of this compound Aglycone.

The following diagram illustrates the typical workflow for a comparative in vivo bioavailability study as described in the experimental protocol.

cluster_workflow Experimental Workflow Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Grouping Grouping (this compound vs. Aglycone) Fasting->Grouping Oral_Administration Oral Administration (gavage) Grouping->Oral_Administration Blood_Sampling Serial Blood Sampling (0-24h) Oral_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis HPLC-MS/MS Analysis Plasma_Separation->Sample_Analysis Pharmacokinetic_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sample_Analysis->Pharmacokinetic_Analysis

Workflow for in vivo bioavailability study.

References

Safety Operating Guide

Navigating the Disposal of Sesamoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of sesamoside, a naturally occurring iridoid glycoside. While this compound is not currently classified as a hazardous substance, the absence of comprehensive toxicological data necessitates a cautious approach to its disposal.

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it is crucial to handle this compound with care and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance. All procedures must comply with national and local regulations.

Step 1: Waste Identification and Segregation

The initial and most critical step is the proper identification and segregation of this compound waste. To prevent cross-contamination and ensure safe handling, different forms of waste should be collected in separate, clearly labeled containers.

Waste TypeDescription
Solid Waste Includes unused or expired pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any solid materials used in spill cleanup.
Liquid Waste Encompasses solutions containing this compound, such as stock solutions, experimental dilutions, and rinsate from cleaning contaminated glassware. It is advisable to collect aqueous waste separately from organic solvent waste.[2]
Empty Containers Comprises the original vials or containers that held this compound. Proper disposal of these containers is essential to prevent accidental exposure or environmental contamination.

Step 2: Handling and Storage of Waste

Proper handling and storage of chemical waste are fundamental to maintaining a safe laboratory.

  • Labeling: All waste containers must be clearly labeled with the name of the chemical ("this compound Waste"), the type of waste (solid or liquid), and the date of accumulation.

  • Containment: Use appropriate, leak-proof containers for each waste type. Ensure containers are compatible with the waste they hold.

  • Storage: Store waste containers in a designated and well-ventilated "Satellite Accumulation Area" away from incompatible materials.

Step 3: Disposal Procedures

The appropriate disposal method for this compound waste depends on its form and your institution's specific protocols.

Solid Waste Disposal:

  • Collection: Collect all solid this compound waste in a designated, labeled, and sealed container.

  • Consult EHS: Contact your institution's EHS department to determine if the solid waste can be disposed of as non-hazardous waste in the regular trash or if it requires special disposal procedures. Some institutions may require all chemical waste, regardless of known hazard, to be disposed of through their hazardous waste program.

  • Disposal: If approved by EHS, the sealed container of solid waste may be placed in the appropriate laboratory trash receptacle.

Liquid Waste Disposal:

  • Collection: Collect all liquid this compound waste in a labeled, sealed, and appropriate waste container.

  • pH Neutralization: For aqueous solutions, check the pH. If the solution is acidic or basic, it may need to be neutralized to a pH between 5.5 and 10.5 before disposal, as per general laboratory guidelines.[3] However, always consult your EHS department before neutralizing any chemical waste.

  • Disposal: Never pour chemical waste down the drain without explicit approval from your EHS department. Some non-hazardous, water-soluble compounds may be approved for drain disposal in small quantities with copious amounts of water.[3][4] Otherwise, the liquid waste must be disposed of through your institution's chemical waste program.

Empty Container Disposal:

  • Decontamination: Whenever possible, rinse the empty this compound container three times with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as liquid this compound waste.

  • Deface Label: Completely remove or deface the original product label to avoid confusion.

  • Disposal: Once decontaminated and the label is defaced, the empty container can typically be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.[5]

Experimental Protocols: A General Approach

While specific experimental protocols for this compound disposal are not available, the following general laboratory procedures for handling non-hazardous natural products can be adapted:

  • Spill Cleanup: In the event of a spill of solid this compound, carefully sweep the material to avoid generating dust and place it in a labeled solid waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid waste container. The spill area should then be cleaned with soap and water.

  • Aqueous Solution Preparation for Disposal: For small quantities of aqueous this compound solutions deemed non-hazardous by your EHS department and approved for drain disposal, dilute the solution with at least 20 parts water before slowly pouring it down the drain, followed by a continuous flow of water for several minutes.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

SesamosideDisposal cluster_start Waste Generation cluster_identification Identification & Segregation cluster_consultation Safety Consultation cluster_disposal Disposal Path start This compound Waste Generated identify Identify Waste Type (Solid, Liquid, Container) start->identify segregate Segregate into Labeled, Appropriate Containers identify->segregate consult_ehs Consult Institutional EHS Department segregate->consult_ehs non_hazardous Non-Hazardous Waste Stream (Regular Trash/Approved Drain Disposal) consult_ehs->non_hazardous EHS Approval for Non-Hazardous Disposal hazardous Chemical Waste Stream (EHS Pickup) consult_ehs->hazardous EHS Requires Chemical Waste Disposal

Caption: Decision workflow for this compound waste disposal.

By adhering to these procedures and prioritizing communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sesamoside
Reactant of Route 2
Sesamoside

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。